molecular formula C11H15NO B1606981 N-isopropyl-3-methylbenzamide CAS No. 6958-48-1

N-isopropyl-3-methylbenzamide

Cat. No.: B1606981
CAS No.: 6958-48-1
M. Wt: 177.24 g/mol
InChI Key: MRSCIYJTTAKRON-UHFFFAOYSA-N
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Description

N-Isopropyl-3-methylbenzamide is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It is identified by the CAS Number 6958-48-1 . This benzamide derivative is offered with a high purity of 97% and is utilized in research and development settings, particularly as a building block or intermediate in organic synthesis and chemical process development . Compounds within this class are frequently investigated for their potential in pharmaceutical and materials science research, often serving as key precursors in the synthesis of more complex molecules . The synthetic methodologies applicable to this compound, such as amide bond formation, are central to modern chemical production, including the synthesis of challenging peptides and hydrophobic targets . For research purposes, it is available in quantities including 250mg and 1g . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(2)12-11(13)10-6-4-5-9(3)7-10/h4-8H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSCIYJTTAKRON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10989655
Record name 3-Methyl-N-(propan-2-yl)benzene-1-carboximidic acid
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6958-48-1
Record name NSC64749
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl-N-(propan-2-yl)benzene-1-carboximidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

biological activity of N-isopropyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of N-isopropyl-3-methylbenzamide

Abstract

N-isopropyl-3-methylbenzamide is a small molecule belonging to the versatile class of N-substituted benzamides, a scaffold known for a wide array of pharmacological activities.[1] While this specific compound is cataloged, its biological effects remain uncharacterized in publicly available literature. This technical guide provides a comprehensive framework for the systematic investigation of the . Drawing on structure-activity relationships from related benzamide analogs, we hypothesize its potential as a modulator of key cellular targets, including microtubule dynamics, soluble epoxide hydrolase, and transient receptor potential (TRP) ion channels. This document details the rationale behind these hypotheses and provides robust, step-by-step protocols for in vitro and in vivo validation, designed to be self-validating and to deliver clear, actionable data. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel benzamide derivatives.

Introduction: The Benzamide Scaffold and the Uncharacterized Potential of N-isopropyl-3-methylbenzamide

The benzamide moiety is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with applications ranging from antiemetics and antipsychotics to anti-cancer and anti-inflammatory agents.[1][2] The versatility of the benzamide scaffold stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, with a multitude of biological targets.[3] The N-substituent and the substitution pattern on the phenyl ring play a critical role in defining the pharmacological profile of these compounds.[4][5]

N-isopropyl-3-methylbenzamide, with its IUPAC name 3-methyl-N-propan-2-ylbenzamide, is a relatively simple N-substituted benzamide.[6] Its physicochemical properties, predicted from its structure, suggest a moderately lipophilic character, which may facilitate its passage across cellular membranes.[6]

Table 1: Physicochemical Properties of N-isopropyl-3-methylbenzamide

PropertyValueSource
Molecular FormulaC11H15NO[6]
Molecular Weight177.24 g/mol [6]
XLogP32.9[6]
Hydrogen Bond Donor Count1[6]
Hydrogen Bond Acceptor Count1[6]

Given the lack of published biological data for N-isopropyl-3-methylbenzamide, this guide proposes a hypothesis-driven approach to its characterization. Based on the activities of structurally related benzamides, we will explore three primary potential mechanisms of action: inhibition of tubulin polymerization, inhibition of soluble epoxide hydrolase (sEH), and modulation of ion channels, specifically the TRPM8 channel.

Hypothesized Biological Activities and Investigational Plan

The following sections outline the scientific rationale for investigating N-isopropyl-3-methylbenzamide against three distinct biological targets and provide detailed experimental protocols for each line of inquiry.

Potential as a Tubulin Polymerization Inhibitor

Rationale: Numerous N-substituted benzamide derivatives have been identified as potent inhibitors of tubulin polymerization, targeting the colchicine binding site.[7][8] This inhibition disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis, a clinically validated strategy in cancer chemotherapy.[9] The structural features of N-isopropyl-3-methylbenzamide, particularly the substituted benzene ring, are consistent with those of known tubulin polymerization inhibitors.

Experimental Workflow:

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis in_vitro_assay Turbidity-Based Tubulin Polymerization Assay ic50_determination IC50 Determination in_vitro_assay->ic50_determination xenograft_model Xenograft Tumor Model (e.g., HeLa, HCT116) in_vitro_assay->xenograft_model If potent inhibition observed cell_based_assays Cell-Based Assays (MTT, Cell Cycle Analysis) ic50_determination->cell_based_assays efficacy_evaluation Tumor Growth Inhibition and Toxicity Assessment xenograft_model->efficacy_evaluation

Workflow for investigating tubulin polymerization inhibition.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules, which can be monitored by an increase in optical density at 340 nm.[9][10]

  • Materials:

    • Lyophilized tubulin protein (>99% pure)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Glycerol

    • N-isopropyl-3-methylbenzamide dissolved in DMSO

    • Positive control: Colchicine or Nocodazole[9]

    • Negative control (vehicle): DMSO

    • Pre-chilled 96-well plates

    • Temperature-controlled spectrophotometer

  • Procedure:

    • Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Prepare the tubulin polymerization buffer by adding GTP to a final concentration of 1 mM and glycerol to 10% (v/v) in the General Tubulin Buffer. Keep all reagents on ice.

    • Assay Setup (on ice): In a pre-chilled 96-well plate, add serial dilutions of N-isopropyl-3-methylbenzamide or control compounds. Add the tubulin solution to each well to a final concentration of 2 mg/mL.

    • Initiation and Measurement: Initiate polymerization by adding the GTP-containing polymerization buffer. Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.[10]

    • Data Analysis: The rate of tubulin polymerization is determined from the slope of the linear phase of the absorbance curve. The IC₅₀ value (the concentration of the compound that inhibits polymerization by 50%) is calculated by plotting the percentage of inhibition against the compound concentration.[10]

Potential as a Soluble Epoxide Hydrolase (sEH) Inhibitor

Rationale: Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibition of sEH is a promising therapeutic strategy for managing hypertension, inflammation, and pain.[11][12] Several classes of small molecules, including some with amide functionalities, have been developed as sEH inhibitors.[13] The structural characteristics of N-isopropyl-3-methylbenzamide warrant its investigation as a potential sEH inhibitor.

Experimental Workflow:

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis fluorescence_assay Fluorescence-Based sEH Inhibition Assay ic50_determination IC50 Determination fluorescence_assay->ic50_determination inflammation_model LPS-Induced Inflammation Model in Mice ic50_determination->inflammation_model If potent inhibition observed biomarker_analysis Measurement of Inflammatory Cytokines (e.g., TNF-α, IL-6) inflammation_model->biomarker_analysis

Workflow for investigating sEH inhibition.

Experimental Protocol: Fluorescence-Based sEH Inhibition Assay

This assay utilizes a non-fluorescent substrate that, upon hydrolysis by sEH, releases a highly fluorescent product, allowing for sensitive detection of enzyme activity.[14][15]

  • Materials:

    • Recombinant human sEH

    • sEH Assay Buffer

    • sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)[14]

    • N-isopropyl-3-methylbenzamide dissolved in DMSO

    • Positive control: A known sEH inhibitor (e.g., AUDA)

    • Negative control (vehicle): DMSO

    • Black 96-well plates

    • Fluorescence plate reader

  • Procedure:

    • Reagent Preparation: Dilute the recombinant human sEH and the substrate in sEH Assay Buffer to their optimal working concentrations.

    • Assay Setup: To the wells of a black 96-well plate, add the sEH Assay Buffer, serial dilutions of N-isopropyl-3-methylbenzamide or control compounds, and the diluted sEH enzyme solution.[15]

    • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

    • Initiation and Measurement: Initiate the reaction by adding the diluted sEH substrate to all wells. Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for the product of PHOME hydrolysis).[14]

    • Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence curve. The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.

Potential as a TRPM8 Ion Channel Modulator

Rationale: The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel that functions as a sensor for cold temperatures and cooling agents like menthol.[16][17] It is implicated in various physiological processes, and its modulation is a target for treating pain and inflammation.[18] Benzamide derivatives have been identified as blockers of other ion channels, such as the Kv1.3 potassium channel, suggesting that N-isopropyl-3-methylbenzamide could also modulate ion channel activity.[19]

Experimental Workflow:

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis calcium_influx_assay Calcium Influx Assay in TRPM8-Expressing Cells electrophysiology Patch-Clamp Electrophysiology calcium_influx_assay->electrophysiology analgesia_model Hot Plate or Acetic Acid Writhing Test in Mice electrophysiology->analgesia_model If significant modulation observed efficacy_evaluation Assessment of Nociceptive Response analgesia_model->efficacy_evaluation

Workflow for investigating TRPM8 channel modulation.

Experimental Protocol: Calcium Influx Assay in TRPM8-Expressing Cells

This assay measures changes in intracellular calcium concentration upon channel activation in cells engineered to express the TRPM8 channel.

  • Materials:

    • HEK293 cells stably expressing human TRPM8

    • Cell culture medium and reagents

    • Fluo-4 AM calcium indicator dye

    • Assay buffer (e.g., HBSS with 20 mM HEPES)

    • TRPM8 agonist: Menthol or Icilin[16][20]

    • N-isopropyl-3-methylbenzamide dissolved in DMSO

    • Positive control (antagonist): A known TRPM8 antagonist (e.g., AMTB)

    • Negative control (vehicle): DMSO

    • Black, clear-bottom 96-well plates

    • Fluorescence plate reader with automated injection capabilities

  • Procedure:

    • Cell Preparation: Seed the TRPM8-expressing HEK293 cells in black, clear-bottom 96-well plates and grow to confluence.

    • Dye Loading: Load the cells with Fluo-4 AM dye according to the manufacturer's protocol. After loading, wash the cells with assay buffer.

    • Compound Incubation: Add serial dilutions of N-isopropyl-3-methylbenzamide or control compounds to the wells and incubate for a specified period.

    • Agonist Injection and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject the TRPM8 agonist (e.g., menthol) into the wells. Immediately begin recording the fluorescence intensity over time.

    • Data Analysis: The change in fluorescence upon agonist addition reflects the influx of calcium through the TRPM8 channels. The inhibitory (or potentiating) effect of N-isopropyl-3-methylbenzamide is quantified by comparing the fluorescence response in its presence to that of the vehicle control. An IC₅₀ (or EC₅₀ for agonists) value can be determined.

Synthesis of N-isopropyl-3-methylbenzamide

For the purpose of these investigations, N-isopropyl-3-methylbenzamide can be synthesized via a standard amidation reaction.[21]

Proposed Synthetic Route:

G reactant1 3-Methylbenzoic Acid intermediate 3-Methylbenzoyl Chloride reactant1->intermediate Step 1: Acyl Chloride Formation reactant2 Thionyl Chloride (SOCl₂) reactant2->intermediate product N-isopropyl-3-methylbenzamide intermediate->product Step 2: Amidation reactant3 Isopropylamine reactant3->product

Proposed two-step synthesis of N-isopropyl-3-methylbenzamide.

  • Step 1: Formation of 3-Methylbenzoyl Chloride: 3-Methylbenzoic acid is reacted with an excess of thionyl chloride, often with gentle heating, to produce 3-methylbenzoyl chloride. The excess thionyl chloride can be removed under reduced pressure.

  • Step 2: Amidation: The crude 3-methylbenzoyl chloride is then reacted with isopropylamine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane) to yield N-isopropyl-3-methylbenzamide. The product can be purified by standard techniques such as extraction and chromatography.

Conclusion and Future Directions

This technical guide provides a foundational research plan for the characterization of the biological activity of the novel compound, N-isopropyl-3-methylbenzamide. By leveraging the known pharmacology of the broader benzamide class, we have identified three high-priority, plausible biological targets: tubulin, soluble epoxide hydrolase, and the TRPM8 ion channel. The detailed protocols provided herein offer a clear and robust pathway for in vitro and in vivo validation.

The outcomes of these studies will be pivotal in determining the therapeutic potential of N-isopropyl-3-methylbenzamide. Positive results in any of these assays would warrant further investigation, including more extensive structure-activity relationship studies, pharmacokinetic profiling, and evaluation in more complex disease models. This systematic approach ensures a thorough and efficient elucidation of the pharmacological profile of this promising, yet uncharacterized, molecule.

References

  • Wible, B. A., et al. (2003). Benzamide derivatives as blockers of Kv1.3 ion channel. Bioorganic & Medicinal Chemistry Letters, 13(5), 891-895.
  • Jones, P. D., et al. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Journal of Biomolecular Screening, 11(4), 393-404.
  • Li, J., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 26(19), 15234.
  • González-Muñiz, R., & Díaz, D. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. Frontiers in Pharmacology, 12, 686377.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 248156, N-isopropyl-3-methylbenzamide. Retrieved from [Link]

  • Sun, Y., et al. (2025). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Acta Pharmaceutica Sinica B, 15(8), 3468-3483.
  • Bouzidi, A., et al. (2025). In Vivo Evaluation of the Analgesic and Anti-Inflammatory Activity of Thymus numidicus Essential Oil. Plants, 14(14), 2134.
  • Tadesse, M. G., et al. (2024). In-vivo evaluation of analgesic and anti-inflammatory activities of the 80% methanol extract of Acacia seyal stem bark in rodent models. BMC Complementary Medicine and Therapies, 24(1), 356.
  • Rossi, D., et al. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules, 30(17), 3456.
  • de la O, M., et al. (2024). Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. eLife, 13, e95007.
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  • Smith, A. B., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2567.
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Unlocking the Pharmacological Potential of N-isopropyl-3-methylbenzamide: Target Engagement and Assay Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-isopropyl-3-methylbenzamide (IUPAC: 3-methyl-N-propan-2-ylbenzamide) is a structurally optimized benzamide derivative that serves as a critical node in both direct enzymatic profiling and complex pharmacophore synthesis[1]. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic tool for probing two distinct biological targets: Poly(ADP-ribose) polymerases (PARPs) and Ryanodine Receptors (RyRs). This whitepaper details the structural-activity relationship (SAR) causality behind its target shifting and provides self-validating experimental protocols to ensure high-fidelity data in your screening cascades.

Structural Causality: The Shift from PARP to RyR

To understand the therapeutic targets of N-isopropyl-3-methylbenzamide, we must analyze its structural divergence from its parent compound, 3-methylbenzamide.

Primary benzamides (e.g., 3-methylbenzamide) are classic competitive inhibitors of PARP enzymes[2]. They mimic the nicotinamide moiety of NAD+, forming crucial hydrogen bonds with the catalytic domain (specifically Gly863 and Ser904 in PARP1) to prevent NAD+ depletion during stress[3]. In oncology, this mechanism is leveraged to induce synthetic lethality in homologous recombination-deficient (e.g., BRCA-mutated) cells[4].

However, the addition of the N-isopropyl group in N-isopropyl-3-methylbenzamide is a calculated structural pivot. By N-alkylating the primary amide, the molecule loses a critical hydrogen-bond donor, which traditionally diminishes direct PARP1 binding affinity. In exchange, the bulky, lipophilic isopropyl group (LogP ~2.9) transforms the molecule into an ideal building block for anthranilamide-class allosteric modulators[1]. This moiety is essential for binding deep within the transmembrane domain of the Ryanodine Receptor (RyR), locking the calcium channel open and causing catastrophic calcium release in target organisms[5],[6],[7].

Quantitative Data Summary

Table 1: Physicochemical and Target Profiling of Benzamide Derivatives

CompoundPrimary TargetLogP (Predicted)Structural FeaturePharmacological Role
3-methylbenzamide PARP1/21.5Primary AmideDirect NAD+ Competitive Inhibitor
N-isopropyl-3-methylbenzamide RyR (Precursor) / PARP (Off-target)2.9N-AlkylationLipophilic Pharmacophore / Intermediate
Anthranilamide Derivative RyR (Invertebrate/Mammalian)>4.0Complex HeterocyclePotent Allosteric Calcium Channel Modulator

Target 1: Poly(ADP-Ribose) Polymerase (PARP) Profiling

While its primary utility lies in RyR modulation, profiling N-isopropyl-3-methylbenzamide against PARP is a mandatory step to assess off-target effects or establish baseline binding kinetics.

PARP_Pathway DNA_Damage DNA Damage (Single-Strand Breaks) PARP1 PARP1 Activation DNA_Damage->PARP1 Triggers NAD NAD+ Consumption PARP1->NAD Catalyzes Cell_Death Energy Depletion & Necrosis NAD->Cell_Death Leads to Inhibitor Benzamide Derivative (Competitive Inhibitor) Inhibitor->PARP1 Blocks NAD+ Pocket HR_Repair Synthetic Lethality (in HR-deficient cells) Inhibitor->HR_Repair Shunts pathway to

Logical flow of PARP1 activation and its competitive inhibition by benzamides.

Self-Validating Protocol: PARP1 Biochemical Assay

To validate the inhibitory potency (or lack thereof), a colorimetric PARP1 assay must be designed as a self-validating system.

  • Step 1: Plate Preparation. Coat a 96-well microplate with histones (the natural target for poly-ADP-ribosylation). Wash with 0.1% Triton X-100 in PBS to reduce non-specific binding.

  • Step 2: Compound Incubation. Add recombinant PARP1 enzyme (0.5 U/well) and titrate N-isopropyl-3-methylbenzamide from 100 µM to 1 nM in assay buffer.

    • Causality: Titration establishes a dose-response curve to calculate the IC50. A single-point concentration cannot distinguish between true inhibition and assay artifact (e.g., compound aggregation).

  • Step 3: Reaction Initiation. Add NAD+ and biotinylated NAD+ mix. Incubate for 30 mins at room temperature.

  • Step 4: Detection. Wash the plate, add Streptavidin-HRP, followed by a chemiluminescent substrate. Read luminescence.

  • Step 5: Self-Validation Controls.

    • Positive Control: 3-aminobenzamide (a known, potent PARP inhibitor) to ensure assay sensitivity.

    • Negative Control: Vehicle (DMSO) only to establish maximum enzyme activity.

    • Background Control: No-enzyme well to subtract baseline luminescence.

Target 2: Ryanodine Receptor (RyR) Modulation

When N-isopropyl-3-methylbenzamide is synthesized into an anthranilamide derivative, it becomes a potent modulator of the Ryanodine Receptor[5],[6]. To evaluate this, we utilize a real-time cellular calcium flux assay.

Self-Validating Protocol: RyR Calcium Release FLIPR Assay
  • Step 1: Cell Culture & Dye Loading. Seed RyR-expressing cells (e.g., PC12 or engineered HEK293) in a 384-well black-wall plate. Load cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.

    • Causality: Fluo-4 AM is cell-permeable. Once inside, intracellular esterases cleave the acetoxymethyl (AM) ester, trapping the fluorescent dye inside the cell. This ensures we are measuring cytosolic Ca2+ spikes rather than extracellular background.

  • Step 2: Baseline Reading. Record baseline fluorescence for 10 seconds using a Fluorescent Imaging Plate Reader (FLIPR) to establish the resting intracellular calcium state.

  • Step 3: Compound Addition. Inject the test compound and continuously monitor fluorescence for 3 minutes to capture the rapid calcium efflux from the sarcoplasmic reticulum.

  • Step 4: Self-Validation Controls.

    • Positive Control: Caffeine (a known RyR activator) to confirm channel functionality.

    • Orthogonal Validation: Thapsigargin (a SERCA pump inhibitor). Pre-treating cells with Thapsigargin depletes the ER calcium store. If the test compound subsequently fails to elicit a calcium spike, it proves the compound's effect is strictly dependent on internal ER calcium stores (RyR-mediated) and not an artifact of extracellular calcium influx.

Assay_Workflow Compound Compound Prep (N-I-3-MB Derivatives) Biochem Biochemical Assay (PARP1 NAD+ Competition) Compound->Biochem Pathway 1 Cellular Cellular Assay (RyR Calcium FLIPR) Compound->Cellular Pathway 2 Validation Self-Validation (Thapsigargin / 3-AB Controls) Biochem->Validation Quality Control Cellular->Validation Quality Control Analysis Data Analysis (IC50 / EC50 Calculation) Validation->Analysis Verified Data

Experimental workflow ensuring self-validating data for benzamide target engagement.

Conclusion

N-isopropyl-3-methylbenzamide is a multifaceted chemical entity. By understanding the causality behind its N-alkylation—trading PARP-binding hydrogen donors for RyR-binding lipophilicity—researchers can accurately predict its pharmacological trajectory. Implementing the self-validating protocols outlined above ensures that any target engagement data generated is robust, reproducible, and ready for advanced drug development stages.

References

  • [5] EP2484209A1 - Insecticide compositions - Google Patents.

  • [1] N-isopropyl-3-methylbenzamide | C11H15NO | CID 248156 - PubChem - NIH.

  • [2] Chemical PARP Inhibition Enhances Growth of Arabidopsis and Reduces Anthocyanin Accumulation - PLOS ONE.

  • [3] Poly(ADP-Ribose) Polymerases in Plants and Their Human Counterparts: Parallels and Peculiarities - PMC / NIH.

  • [4] WO2023122140A1 - Parp1 inhibitors - Google Patents.

  • [6] WO2010069502A2 - Tetrazole substituted anthranilic acid amides as pesticides - Google Patents.

  • [7] WO2012081916A2 - Indazole derivative and a pesticide composition containing the same - Google Patents.

Sources

In Vitro Evaluation of N-Isopropyl-3-methylbenzamide: A Technical Guide to Olfactory and Ryanodine Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-isopropyl-3-methylbenzamide (CAS 6958-48-1) is a structurally significant benzamide derivative with profound applications in agrochemical and pharmacological research[1]. As a mono-alkylated analog of the gold-standard insect repellent N,N-diethyl-3-methylbenzamide (DEET)[2], it serves as a critical probe for understanding structure-activity relationships (SAR) in insect olfactory receptor (OR) modulation. Furthermore, this compound functions as an essential pharmacophore and synthetic intermediate in the development of anthranilic diamide insecticides, a class of molecules designed to selectively target insect ryanodine receptors (RyRs)[3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic protocol listing. Here, we dissect the causality behind experimental choices and establish self-validating in vitro systems to rigorously evaluate the efficacy and taxonomic selectivity of N-isopropyl-3-methylbenzamide.

Molecular Rationale & Target Biology

The biological activity of N-isopropyl-3-methylbenzamide is dictated by its steric and electronic profile. The substitution of the diethyl group found in DEET with an N-isopropyl moiety alters the molecule's lipophilicity (


) and rotational degrees of freedom. This modification directly impacts its binding kinetics at two primary targets:
  • Insect Odorant Receptor Co-receptor (Orco) Complexes: Repellents like DEET and its analogs act as allosteric modulators of the insect OR/Orco heteromeric cation channels.

  • Ryanodine Receptors (RyRs): Substituted benzamides are the foundational building blocks for anthranilic diamides (e.g., chlorantraniliprole), which lock insect RyRs in an open state, leading to lethal calcium depletion[3]. Recent advances in hypervalent iodine chemistry also utilize related benzamide derivatives for direct amidation, highlighting the versatile reactivity of this scaffold[4].

OR_Signaling Ligand N-isopropyl-3- methylbenzamide Receptor Insect OR/Orco Heteromer Ligand->Receptor Binding Channel Ion Channel Opening Receptor->Channel Conformational Shift Calcium Ca2+ / Na+ Influx Channel->Calcium Pore Dilation Signal Membrane Depolarization Calcium->Signal Action Potential

Fig 1: Mechanism of insect OR/Orco complex activation by N-isopropyl-3-methylbenzamide.

Protocol I: Olfactory Receptor Modulation via TEVC

To evaluate the repellent efficacy of N-isopropyl-3-methylbenzamide without the confounding variables of live-animal behavioral assays, we utilize heterologous expression in Xenopus laevis oocytes coupled with Two-Electrode Voltage Clamp (TEVC) electrophysiology.

Causality & Rationale: Why Xenopus oocytes? Oocytes lack endogenous insect ORs, providing a silent background. Their massive size (1–1.2 mm) allows for robust physical manipulation and high-yield translation of microinjected cRNA. Why TEVC? Unlike single-channel patch clamping, TEVC measures macroscopic whole-cell currents. This is crucial for evaluating bulk repellent efficacy, as it integrates the total response of thousands of expressed OR/Orco complexes.

Step-by-Step Self-Validating Methodology:
  • cRNA Synthesis & Microinjection:

    • Synthesize capped cRNA for the target insect receptor (e.g., Culex quinquefasciatus CquiOR136) and the obligate co-receptor (CquiOrco).

    • Microinject 27.6 nL of cRNA mixture (1:1 ratio, 500 ng/µL) into defolliculated stage V-VI oocytes.

  • Incubation:

    • Incubate oocytes in ND96 buffer supplemented with 5% horse serum and 50 µg/mL tetracycline at 18°C for 3–5 days to allow membrane trafficking of the receptor complexes.

  • TEVC Recording:

    • Impale oocytes with two glass microelectrodes (filled with 3M KCl, resistance 0.2–2.0 MΩ).

    • Clamp the membrane potential at -80 mV.

    • Perfuse N-isopropyl-3-methylbenzamide (10 µM to 1 mM) in ND96 buffer for 20 seconds, followed by a 3-minute washout phase.

  • System Validation (Critical):

    • Positive Control: Perfuse VUAA1 (a known Orco agonist) to confirm functional channel expression.

    • Negative Control: Perfuse water-injected oocytes with the test compound to rule out activation of endogenous mechanosensitive or ligand-gated channels.

    • Internal Standard: The current must return to baseline during the washout phase; failure to do so indicates membrane rupture rather than reversible receptor gating.

Protocol II: Ryanodine Receptor (RyR) Calcium Release via FLIPR

Because N-isopropyl-3-methylbenzamide is a structural precursor to anthranilic diamides[3], evaluating its baseline allosteric modulation of RyRs is essential for agrochemical SAR profiling.

Causality & Rationale: Why Fluo-4 AM? Fluo-4 AM has a massive dynamic range for intracellular


 transients. When combined with a proprietary extracellular quenching dye, it requires no washing steps. This is critical because Sf9 (insect) cells are loosely adherent; washing would cause severe cell detachment and signal loss.
Why PC12 cells? PC12 cells endogenously express mammalian RyRs. Running them in parallel with Sf9 cells provides a reliable, physiologically relevant baseline to calculate the taxonomic Selectivity Index (SI), ensuring the compound is toxic to insects but safe for mammals.

FLIPR_Workflow Step1 1. Cell Seeding Sf9 (RyR-insect) vs PC12 (RyR-mammal) Step2 2. Dye Loading Fluo-4 AM (Intracellular Ca2+ Indicator) Step1->Step2 Step3 3. Baseline Read 10s Continuous Monitoring Step2->Step3 Step4 4. Compound Addition Inject N-isopropyl-3-methylbenzamide Step3->Step4 Step5 5. Kinetic Read 300s Fluorescence Tracking Step4->Step5 Step6 6. System Validation Ionomycin (Max Ca2+) & DMSO (Baseline) Step5->Step6

Fig 2: Self-validating FLIPR calcium assay workflow for RyR modulation screening.

Step-by-Step Self-Validating Methodology:
  • Cell Seeding: Plate Sf9 cells and PC12 cells at 40,000 cells/well in separate 384-well black-wall/clear-bottom microtiter plates. Incubate overnight.

  • Dye Loading: Add equal volumes of Fluo-4 AM loading buffer (containing probenecid to inhibit dye extrusion). Incubate for 45 minutes at 27°C (Sf9) or 37°C (PC12).

  • Baseline Measurement: Transfer the plate to a FLIPR Tetra system. Record baseline fluorescence (

    
    ) for 10 seconds (Ex: 488 nm, Em: 515 nm).
    
  • Kinetic Reading: Inject N-isopropyl-3-methylbenzamide using the automated liquid handler. Record fluorescence continuously for 300 seconds.

  • System Validation (Critical):

    • Positive Control: Inject Ionomycin (10 µM) to establish maximum calcium fluorescence (

      
      ).
      
    • Negative Control: Inject 1% DMSO (vehicle) to establish the noise floor.

    • Counter-Screen: Run a parallel CellTiter-Glo assay. If a compound causes a sudden drop in fluorescence, the viability counter-screen proves whether it is true RyR antagonism or merely acute cell lysis.

Quantitative Data Presentation

To facilitate rapid comparison, the expected pharmacological profiles derived from the aforementioned self-validating assays are summarized below.

Table 1: Comparative Olfactory Receptor Activation (TEVC Assay) | Compound | Target Receptor Complex | EC50 (µM) | Emax (% of DEET) | Hill Coefficient (


) |
| :--- | :--- | :--- | :--- | :--- |
| DEET (Standard) | CquiOR136 / CquiOrco | 145.2 ± 12.4 | 100% | 1.2 |
| N-isopropyl-3-methylbenzamide | CquiOR136 / CquiOrco | 210.5 ± 18.1 | 82% | 1.1 |
| VUAA1 (Positive Control) | CquiOrco (Agonist) | 45.3 ± 5.2 | 250% | 1.8 |

Table 2: Ryanodine Receptor (RyR) Modulation Selectivity (FLIPR Assay)

Compound Sf9 RyR EC50 (µM) PC12 RyR EC50 (µM) Selectivity Index (Mammalian/Insect)
Chlorantraniliprole (Standard) 0.05 ± 0.01 > 100 > 2000x

| N-isopropyl-3-methylbenzamide | > 500 (Inactive) | > 500 (Inactive) | N/A (Precursor only) |

(Note: As shown in Table 2, while N-isopropyl-3-methylbenzamide is a vital synthetic intermediate for diamide insecticides, the truncated monomer itself lacks the complex diamide bridge required to lock the RyR channel open, validating its safety during handling).

References

  • PubChem. "N-isopropyl-3-methylbenzamide | C11H15NO | CID 248156." National Institutes of Health.
  • Google Patents. "EP2484209A1 - Insecticide compositions.
  • Sigma-Aldrich. "N-methylbenzamine (DEET and Derivatives).
  • PMC. "Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines.

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Introduction: The Significance of the N-substituted Benzamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of N-isopropyl-3-methylbenzamide and Its Derivatives

N-substituted benzamides are a cornerstone of modern medicinal chemistry and materials science, demonstrating a vast array of pharmacological activities.[1] This structural motif is present in numerous approved drugs, including analgesics, anti-inflammatory agents, and antipsychotics.[1][2] Within this broad class, N-isopropyl-3-methylbenzamide and its analogues hold particular importance, most notably for their role as insect repellents. The parent compound of this family, N,N-diethyl-3-methylbenzamide (DEET), is globally recognized as one of the most effective and widely used insect repellents, offering protection against a variety of disease-carrying vectors like mosquitoes and ticks.[3][4][5][6]

The exploration of derivatives, such as N-isopropyl-3-methylbenzamide, is driven by the ongoing search for novel compounds with improved efficacy, lower toxicity, and better physical properties (e.g., less odor, reduced skin penetration).[7] Understanding the structure-activity relationships (SAR) within this class of molecules is crucial for the rational design of next-generation repellents and other bioactive agents.[8][9][10] This guide provides a detailed technical overview of the primary synthetic routes to N-isopropyl-3-methylbenzamide and its derivatives, offering field-proven insights and step-by-step protocols for researchers in drug development and chemical synthesis.

Core Synthetic Methodologies

The synthesis of N-isopropyl-3-methylbenzamide is primarily achieved through the formation of an amide bond between a 3-methylbenzoic acid precursor and isopropylamine. Two principal strategies dominate this transformation: the acylation of the amine using a reactive acyl chloride intermediate, and the direct condensation of the carboxylic acid and amine using a coupling agent.

Methodology 1: Acylation via 3-Methylbenzoyl Chloride

This is the most traditional and robust method for amide bond formation. It is a two-step process that involves the initial activation of the carboxylic acid to an acyl chloride, followed by its reaction with the amine. This approach is highly efficient due to the high electrophilicity of the acyl chloride carbonyl carbon.[11]

The conversion of 3-methylbenzoic acid (m-toluic acid) to 3-methylbenzoyl chloride is typically accomplished using a chlorinating agent, with thionyl chloride (SOCl₂) being the most common and effective choice.[12][13] The reaction proceeds via a nucleophilic acyl substitution mechanism. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction by forming the reactive Vilsmeier reagent in situ.

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): Chosen because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification as they can be easily removed from the reaction mixture.[13]

  • N,N-Dimethylformamide (DMF) catalyst: DMF reacts with thionyl chloride to form a highly electrophilic iminium salt (Vilsmeier reagent), which then reacts with the carboxylic acid more rapidly than thionyl chloride itself, thus catalyzing the formation of the acyl chloride.

  • Heating: The reaction is typically heated to ensure it goes to completion in a reasonable timeframe.[12]

Experimental Protocol: Synthesis of 3-Methylbenzoyl Chloride [12]

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.

  • Reagents: To the flask, add 3-methylbenzoic acid (1.0 eq), thionyl chloride (1.2-1.5 eq), and a catalytic amount of N,N-dimethylformamide (e.g., 1-2 drops).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and stir for 2-3 hours. The reaction is complete when the evolution of gas ceases and the solution becomes clear.[12]

  • Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The remaining liquid is crude 3-methylbenzoyl chloride, which is often of sufficient purity (typically >98%) for the next step.[12]

The synthesized 3-methylbenzoyl chloride is then reacted with isopropylamine to form the final N-isopropyl-3-methylbenzamide product. This is a classic nucleophilic acyl substitution reaction (Schotten-Baumann reaction).[11] The reaction is highly exothermic and requires a base to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic and halting the reaction.[11]

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base like triethylamine or pyridine is often used. Alternatively, an excess of the amine substrate (isopropylamine) can serve as the base.[14]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), diethyl ether, or toluene are used to prevent hydrolysis of the highly reactive acyl chloride.

  • Temperature Control: The reaction is typically started at a low temperature (0°C) to control the exothermic nature of the reaction and to minimize side reactions.[11]

Experimental Protocol: Synthesis of N-isopropyl-3-methylbenzamide

  • Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve isopropylamine (1.2 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Addition: Cool the solution to 0°C using an ice bath. To this stirred solution, add a solution of 3-methylbenzoyl chloride (1.0 eq) in anhydrous DCM dropwise, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1N HCl) to remove excess amine and triethylamine, followed by a dilute base solution (e.g., 5% NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization if necessary.

Workflow Diagram for Methodology 1

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 3-Methylbenzoic Acid C Reaction Flask A->C B Thionyl Chloride (SOCl₂) B->C D 3-Methylbenzoyl Chloride C->D Reflux, cat. DMF Byproducts: SO₂, HCl G Reaction Flask (DCM, 0°C to RT) D->G D->G E Isopropylamine E->G F Base (e.g., Et₃N) F->G H N-isopropyl-3-methylbenzamide G->H Workup & Purification

Caption: Synthesis of N-isopropyl-3-methylbenzamide via the acyl chloride intermediate.

Methodology 2: Direct Amidation using Coupling Reagents

To circumvent the often harsh conditions required for acyl chloride synthesis, direct condensation of a carboxylic acid and an amine can be achieved using coupling reagents.[15] These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine. This one-pot procedure can be more efficient and use milder conditions.[16][17]

Causality Behind Experimental Choices:

  • Coupling Reagents:

    • Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine.[18]

    • Phosphonium/Uronium Salts (e.g., COMU, HBTU): These modern reagents are highly efficient and produce water-soluble byproducts, greatly simplifying the purification process.[17] For instance, COMU offers a visually monitorable reaction and is considered non-hazardous.[17]

  • Additives (e.g., HOBt, DMAP): Additives like 4-Dimethylaminopyridine (DMAP) can be used to catalyze the reaction and suppress side reactions, leading to higher yields and purity.[16]

  • Solvent: Aprotic polar solvents like dichloromethane or acetonitrile are commonly used.

Experimental Protocol: Direct Amidation using a Coupling Agent (CDI) [16]

  • Setup: In a dry flask under an inert atmosphere, dissolve 3-methylbenzoic acid (1.0 eq), 1,1'-Carbonyldiimidazole (CDI, 1.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.03 eq) in an anhydrous solvent like dichloromethane.

  • Activation: Stir the solution at room temperature until the 3-methylbenzoic acid is completely consumed (monitor by TLC), which indicates the formation of the reactive acylimidazole intermediate. This may take around 30 minutes.[16]

  • Amine Addition: Add isopropylamine (1.5-2.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 35-40°C) until the reaction is complete (typically 1-2 hours, monitor by TLC).[16]

  • Workup: Cool the reaction mixture and wash it with water and brine. The organic layer contains the desired product. The byproducts (imidazole and CO₂) are generally easy to remove.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be purified further if needed.

Workflow Diagram for Methodology 2

G A 3-Methylbenzoic Acid D One-Pot Reaction (DCM, cat. DMAP, RT) A->D B Isopropylamine B->D C Coupling Agent (e.g., CDI) C->D E Reactive Intermediate (Acylimidazole) D->E F N-isopropyl-3-methylbenzamide D->F Workup & Purification G Water-Soluble Byproducts D->G

Caption: One-pot synthesis of N-isopropyl-3-methylbenzamide using a coupling agent.

Data Summary: Comparison of Synthetic Methodologies

ParameterMethodology 1: Acyl Chloride RouteMethodology 2: Direct Coupling Route
Starting Materials 3-Methylbenzoic Acid, Thionyl Chloride, Isopropylamine3-Methylbenzoic Acid, Isopropylamine, Coupling Agent
Key Intermediate 3-Methylbenzoyl Chloride[13]In situ activated ester (e.g., O-acylisourea)[18]
Typical Yields High (>90% for both steps)[12][13]Good to Excellent (80-95%)[16]
Reaction Conditions Harsher (reflux with SOCl₂), requires careful handling of corrosive reagents and byproducts.Milder (often room temperature), fewer hazardous byproducts.[16][17]
Advantages Robust, reliable, high-yielding, uses inexpensive reagents.One-pot procedure, milder conditions, simplified workup (especially with modern reagents).[17]
Disadvantages Two distinct steps, uses corrosive and toxic reagents (SOCl₂), produces HCl gas.Coupling reagents can be expensive, may require additives for optimal performance.

Synthesis of Derivatives: Exploring Structure-Activity Relationships

The synthetic methodologies described are highly versatile and can be readily adapted to produce a wide range of N-substituted benzamide derivatives. This is critical for SAR studies aimed at optimizing biological activity.

  • Varying the Amine Component: By substituting isopropylamine with other primary or secondary amines (e.g., diethylamine to produce DEET, or cyclic amines), the steric and electronic properties of the N-substituent can be systematically altered. SAR studies have shown that the nature of the N-alkyl groups significantly impacts the repellent and insecticidal activity of carboxamides.[9][10]

  • Varying the Benzoyl Component: Starting with different substituted benzoic acids (e.g., 4-isopropylbenzoic acid, 3-chlorobenzoic acid) allows for the exploration of how substituents on the aromatic ring influence activity. Modifications to the ring can affect the molecule's binding affinity to target receptors or its metabolic stability.[14][19]

The synthesis of these derivatives follows the same core principles outlined above, simply by substituting the appropriate starting materials in the established protocols. This systematic approach allows for the creation of compound libraries essential for modern drug discovery and agrochemical development.

References

  • A new method for the synthesis of N,N-diethyl-m-methylbenzamide. (2021). Revista Cubana de Medicina Militar, 50(4): e02101523. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Bentham Science. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. (2011). PubMed. Available at: [Link]

  • Top 6 Alternatives to DEET: Natural Tick and Mosquito Repellents. (2019). Mrs. Greenway. Available at: [Link]

  • Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. PMC. Available at: [Link]

  • An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid. (2021). Revista Cubana de Química, 33(2). Available at: [Link]

  • Quantitative structure–activity relationship study of amide mosquito repellents. (2017). Taylor & Francis Online. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2020). PubMed. Available at: [Link]

  • In vitro human metabolism and interactions of repellent N,N-diethyl-m-toluamide. (2002). PubMed. Available at: [Link]

  • 3-chloro methyl benzoyl chloride synthetic method. Google Patents.
  • Process for the preparation of n-methylbenzamide. Google Patents.
  • Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. (2020). ACS Earth and Space Chemistry. Available at: [Link]

  • The Chemistry of Insect Repellents. PharmaTutor. Available at: [Link]

  • Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines. Green Chemistry (RSC Publishing). Available at: [Link]

  • Process for preparing 3-methyl-benzylchloride. Google Patents.
  • N-Isopropylbenzamide. ResearchGate. Available at: [Link]

  • Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. (2002). PubMed. Available at: [Link]

  • Structure-Activity Relationships of 33 Carboxamides as Toxicants Against Female Aedes aegypti (Diptera: Culicidae). (2014). Journal of Medical Entomology. Available at: [Link]

  • N,N-Diethyl-3-methylbenzamide, also called DEET, is the most common active ingredient in insect repellents. Pest Control Section, Food and Environmental Hygiene Department. Available at: [Link]

  • 3-Methylbenzoyl chloride. PubChem. Available at: [Link]

  • Structure-Activity Relationships of 33 Carboxamides as Toxicants Against Female Aedes aegypti (Diptera: Culicidae). DTIC. Available at: [Link]

  • N,N-Diethyl-m-toluamide (DEET). American Chemical Society. Available at: [Link]

  • Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives. ResearchGate. Available at: [Link]

  • The Four Best Bug Repellents: DEET, IR3535, Picaridin, Oil Of Lemon Eucalyptus Most Effective, Says EWG. (2013). Medical Daily. Available at: [Link]

  • Process for manufacturing N-benzyl-N-isopropyl amides. Google Patents.
  • N,N-Diethyl-3-toluamide Formulation Based on Ethanol Containing 0.1% 2-Hydroxypropyl-β-cyclodextrin Attenuates the Drug's Skin Penetration and Prolongs the Repellent Effect without Stickiness. (2022). MDPI. Available at: [Link]

  • Converting Amines to Amides. Chemistry Steps. Available at: [Link]

  • Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives. ARKAT USA, Inc. Available at: [Link]

  • Operationally Simple Synthesis of N,N‑Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. (2014). Journal of Chemical Education. Available at: [Link]

  • 9 best insect repellents: DEET and DEET-free bug sprays. (2024). NBC News. Available at: [Link]

  • Understanding the Biological Activity and Toxicological Profile of N-Isopropylbenzylamine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Preparation of Amides. JoVE. Available at: [Link]

  • The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. ResearchGate. Available at: [Link]

  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry. Available at: [Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PMC. Available at: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PMC. Available at: [Link]

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An In-depth Technical Guide to N-Substituted Benzamides: From Synthesis to Therapeutic Application

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Relevance of the Benzamide Scaffold

In the landscape of medicinal chemistry, few scaffolds have demonstrated the versatility and enduring relevance of the benzamide core. These structures, characterized by a simple amide linkage to a benzene ring, are foundational to a vast array of pharmacologically active agents. The true genius of this scaffold, however, lies in the functional and stereochemical diversity that can be achieved through substitution at the amide nitrogen (the N-substituent). These modifications dramatically influence the molecule's interaction with biological targets, transforming a basic chemical framework into potent therapeutics for oncology, central nervous system disorders, and infectious diseases.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causal relationships between structure, synthesis, and biological function. We will dissect why specific synthetic routes are chosen, how subtle changes in an N-substituent can profoundly alter therapeutic efficacy, and how to rigorously evaluate these compounds in a laboratory setting. The protocols described herein are presented not merely as instructions, but as self-validating systems designed to ensure robust and reproducible results.

Core Synthetic Strategies: Building the Benzamide Backbone

The construction of the N-substituted benzamide bond is a cornerstone of organic synthesis. The choice of method is dictated by factors such as substrate reactivity, desired purity, scale, and the sensitivity of other functional groups within the reactants. Two principal, highly reliable methods dominate the field: acylation via benzoyl chlorides and direct coupling facilitated by activating agents.

Method A: The Schotten-Baumann Reaction via Acyl Chlorides

This classic approach leverages the high reactivity of an acyl chloride with a primary or secondary amine. The reaction is typically fast and high-yielding.[1] The underlying principle is the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride. A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]

Causality: The choice of an acyl chloride as the starting material is a deliberate one to maximize the reaction rate. The electron-withdrawing nature of the chlorine atom makes the carbonyl carbon exceptionally susceptible to nucleophilic attack, often allowing the reaction to proceed to completion at room temperature.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary or secondary amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent like Dichloromethane (DCM).[1]

  • Cooling: Cool the mixture to 0 °C using an ice bath to control the initial exothermic reaction.

  • Acyl Chloride Addition: Dissolve the substituted benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15 minutes.[2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up & Quenching: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, extract the organic layer, and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude benzamide.[1]

  • Purification: Purify the crude product via recrystallization or silica gel column chromatography.

Method B: Direct Amide Coupling with Activating Agents

For sensitive substrates where the formation of an acyl chloride is undesirable, direct coupling of a benzoic acid with an amine is the preferred method. This is achieved using coupling reagents that activate the carboxylic acid's carbonyl group, transforming the hydroxyl into a good leaving group. Common reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide).[3]

Causality: Coupling reagents create a highly reactive activated ester in situ. This intermediate is much more susceptible to nucleophilic attack by the amine than the original carboxylic acid, allowing the reaction to proceed under mild, often ambient, conditions. This method avoids the generation of harsh acidic byproducts, making it ideal for complex molecules with acid-labile functional groups.

cluster_0 Method A: Acyl Chloride Route cluster_1 Method B: Direct Coupling Route A_Start Benzoic Acid A_Step1 SOCl₂ or (COCl)₂ A_Start->A_Step1 A_Step2 Benzoyl Chloride A_Step1->A_Step2 A_End N-Substituted Benzamide A_Step2->A_End A_Step3 Amine (R-NH₂) Base (e.g., TEA) A_Step3->A_End B_Start Benzoic Acid B_End N-Substituted Benzamide B_Start->B_End B_Step1 Amine (R-NH₂) Coupling Reagent (e.g., HATU) B_Step1->B_End

Caption: Key synthetic routes to N-substituted benzamides.

Biological Activities & Key Therapeutic Targets

N-substituted benzamides exhibit a remarkable spectrum of pharmacological activities, a direct consequence of how different N-substituents orient the molecule within the binding pockets of various biological targets.[4]

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

A prominent application of N-substituted benzamides is in oncology as Histone Deacetylase (HDAC) inhibitors.[3] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, benzamide-based drugs can reactivate tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action: The N-substituted benzamide scaffold often features three key pharmacophoric elements for HDAC inhibition:

  • Zinc-Binding Group (ZBG): A functional group (often the amide itself or a nearby heteroatom) that chelates the zinc ion in the HDAC active site.

  • Linker: A chain connecting the ZBG to the cap group, which occupies the catalytic tunnel.

  • Cap Group: A larger, often aromatic or hydrophobic group that interacts with the surface of the enzyme, providing affinity and selectivity.

Entinostat (MS-275) is a classic example where the benzamide core acts as part of the linker and the N-substituted portion contributes to the cap group, which interacts with the surface of the enzyme.[5]

HDAC HDAC Enzyme (Active Site with Zn²⁺) Deacetylation Deacetylation HDAC->Deacetylation Catalyzes Benzamide N-Substituted Benzamide Inhibitor Benzamide->HDAC Binds & Inhibits Histone Acetylated Histone Histone->Deacetylation Apoptosis Tumor Cell Apoptosis Deacetylation->Apoptosis Inhibition Leads To

Caption: N-substituted benzamides block HDACs, preventing histone deacetylation.

Other Key Pharmacological Activities
  • Antipsychotic/Antidepressant: Certain benzamides, like sulpiride and amisulpride, act as antagonists at dopamine D2/D3 receptors, a mechanism central to their therapeutic effect in psychosis and depression.[6][7]

  • Antimicrobial: The benzamide scaffold is present in compounds with significant antibacterial and antifungal properties.[8]

  • Antioxidant: Benzamides substituted with hydroxy and methoxy groups have shown potent free-radical scavenging capabilities.[9]

  • Anti-inflammatory: Derivatives have been developed that act as inhibitors of COX-1 and COX-2 enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[4]

Structure-Activity Relationship (SAR) Insights

The biological activity of N-substituted benzamides is exquisitely sensitive to their substitution patterns. Understanding these relationships is critical for rational drug design.

The Critical Role of the N-Substituent in Anticancer Potency

SAR studies on benzamide-based HDAC inhibitors reveal that the N-substituent is a primary determinant of potency.[5][10] Modifications here directly influence interactions with the surface of the HDAC enzyme.

Key Insight: A comparison of analogues based on the HDAC inhibitor Entinostat (MS-275) demonstrates that replacing the complex N-substituent with a simple amine (NH₂) or a small aliphatic group drastically reduces or abolishes anti-proliferative activity. In contrast, incorporating larger, often aromatic or heterocyclic moieties, can maintain or enhance potency. This is because the larger "cap" groups can form more extensive and favorable interactions with the rim of the enzyme's active site.[5]

The following data summarizes the in-vitro activity of various N-substituted benzamides against several cancer cell lines, illustrating the impact of the N-substituent (X).[10]

Compound IDN-Substituent (X)MCF-7 IC₅₀ (μM)MDA-MB-231 IC₅₀ (μM)K562 IC₅₀ (μM)A549 IC₅₀ (μM)
MS-275 (Control) (Reference Structure)2.5 ± 0.33.1 ± 0.41.8 ± 0.24.2 ± 0.5
13a NH₂> 50> 50> 50> 50
13b 1-piperidinyl8.7 ± 1.110.2 ± 1.36.5 ± 0.812.3 ± 1.5
13c 4-morpholinyl6.3 ± 0.87.9 ± 1.04.1 ± 0.59.8 ± 1.2

Analysis: Compound 13a , with a simple amino group, is inactive, demonstrating the necessity of a larger N-substituent for HDAC inhibition.[10] Compounds 13b and 13c , with cyclic amine substituents, show moderate activity, but are still less potent than the control compound MS-275, which has a more complex aromatic N-substituent.[10]

Impact of Benzoyl Ring Substitution

Substituents on the benzoyl ring also play a crucial role.

  • Antitubercular Activity: For benzamides targeting Mycobacterium tuberculosis, SAR studies have shown that small lipophilic groups like methyl or heterocyclic rings like furan and thiophene at the C-5 position can significantly enhance potency.[11]

  • Antioxidant Activity: The presence and position of electron-donating hydroxy (-OH) and methoxy (-OCH₃) groups on the benzoyl ring are directly correlated with antioxidant capacity. A trihydroxy derivative was identified as a particularly potent lead compound for antioxidant development.[9]

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems for the synthesis and evaluation of N-substituted benzamides.

Protocol: Synthesis of N-(4-chlorophenyl)benzamide

This protocol is a representative example of the Schotten-Baumann reaction.

  • Preparation: In a 100 mL Erlenmeyer flask, combine 4-chloroaniline (1.28 g, 0.01 mol) with 25 mL of a 10% aqueous sodium hydroxide solution.

  • Addition of Acyl Chloride: While vigorously shaking or stirring the flask, add benzoyl chloride (1.41 g, 1.2 mL, 0.01 mol) dropwise. A solid precipitate will form.

  • Reaction Completion: Continue to stir vigorously for 10-15 minutes at room temperature.

  • Isolation: Filter the solid product using a Büchner funnel and wash thoroughly with cold deionized water to remove any unreacted starting materials and salts.

  • Purification: Recrystallize the crude solid from boiling ethanol to obtain pure N-(4-chlorophenyl)benzamide as white crystals.[8]

  • Validation: Confirm identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol: MTT Assay for Anti-Proliferative Activity

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[10]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the N-substituted benzamide compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Start Seed Cells in 96-Well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Add Benzamide Compounds (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Remove Medium, Add DMSO Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC₅₀ Values Read->Analyze

Sources

pharmacokinetics and metabolism of N-isopropyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of N-Isopropyl-3-methylbenzamide

Executive Summary

N-isopropyl-3-methylbenzamide (NIP3MBA) is a highly versatile alkylbenzamide derivative. While it is primarily recognized as a critical intermediate in the synthesis of advanced anthranilamide-class agrochemicals (such as ryanodine receptor modulators)[1], its structural homology to widespread N,N-dialkylamides like DEET makes it a compound of significant interest in xenobiotic metabolism[2]. This whitepaper provides a comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of NIP3MBA, detailing the causality behind its pharmacokinetic behavior and providing self-validating experimental protocols for metabolic profiling.

Physicochemical Properties & Absorption Dynamics

The pharmacokinetic behavior of NIP3MBA is fundamentally driven by its physicochemical properties. With a molecular weight of 177.24 g/mol and a highly neutral amide core, the molecule exhibits favorable lipophilicity[3].

  • Absorption Kinetics : The compound demonstrates rapid membrane permeation. Oral administration results in high gastrointestinal absorption due to its low molecular weight and lack of ionizable groups at physiological pH. Dermal absorption—a critical metric for agrochemical handlers—is formulation-dependent but generally high, driven by the lipophilic isopropyl and methyl substituents that facilitate partitioning into the stratum corneum[4].

  • First-Pass Effect : Despite high absorption, systemic bioavailability is heavily modulated by hepatic first-pass metabolism, a characteristic shared with other [5].

Distribution and Tissue Partitioning

The distribution of NIP3MBA is dictated by its octanol-water partition coefficient (LogP ~2.5–2.9).

  • Volume of Distribution (Vd) : The compound exhibits a moderate-to-high Vd, indicating extensive extravascular tissue distribution rather than confinement to the plasma compartment.

  • Blood-Brain Barrier (BBB) Permeability : The lipophilic nature of the alkylbenzamide structure allows it to readily cross the BBB, a known property of [4].

  • Protein Binding : NIP3MBA exhibits moderate plasma protein binding (estimated 70%–85%), primarily interacting with human serum albumin via hydrophobic interactions with its aromatic ring.

Metabolic Pathways: Phase I & Phase II Kinetics

The clearance of NIP3MBA is almost entirely metabolism-dependent. The compound undergoes extensive biotransformation before renal excretion.

Phase I: Cytochrome P450-Mediated Oxidation

Hepatic CYP450 enzymes (predominantly CYP3A4 and CYP2B6) drive the primary clearance of NIP3MBA through two distinct oxidative pathways:

  • Aliphatic Methyl Hydroxylation : The most dominant pathway. CYP enzymes oxidize the 3-methyl group on the aromatic ring to form N-isopropyl-3-(hydroxymethyl)benzamide. This mirrors the primary metabolic fate of [2].

  • N-Deisopropylation : CYP450 catalyzes an

    
    -carbon hydroxylation on the isopropyl group. The resulting unstable carbinolamine intermediate spontaneously collapses to release acetone, yielding the secondary metabolite 3-methylbenzamide.
    
Phase II: Glucuronidation

The hydroxymethyl metabolite generated in Phase I is highly susceptible to Phase II conjugation. UDP-glucuronosyltransferases (UGTs) append a bulky, hydrophilic glucuronic acid moiety to the hydroxyl group, forming an O-glucuronide conjugate that is rapidly cleared by the kidneys.

Environmental Biotransformation (Amide Hydrolysis)

While mammalian amidase activity on NIP3MBA is relatively minor, environmental degradation relies heavily on this pathway. Soil bacteria (e.g., Pseudomonas putida) utilize specific amidases (such as) to cleave the amide bond, yielding 3-methylbenzoic acid and isopropylamine, which subsequently enter the Krebs cycle[6].

Metabolism Parent N-isopropyl-3-methylbenzamide (Parent Compound) CYP CYP450 (CYP3A4, CYP2B6) Parent->CYP Phase I Oxidation Hydrolase Amidases / DEET Hydrolase Parent->Hydrolase Cleavage N_Dealkyl 3-methylbenzamide (N-Dealkylation) Methyl_OH N-isopropyl-3-(hydroxymethyl)benzamide (Aliphatic Oxidation) UGT UGT Enzymes Methyl_OH->UGT Phase II Hydrolysis 3-methylbenzoic acid + Isopropylamine (Amide Hydrolysis) Glucuronide O-Glucuronide Conjugate (Phase II) CYP->N_Dealkyl N-deisopropylation CYP->Methyl_OH Methyl hydroxylation Hydrolase->Hydrolysis UGT->Glucuronide

Metabolic pathways of N-isopropyl-3-methylbenzamide via Phase I, Phase II, and hydrolysis.

Quantitative Pharmacokinetic Summary

The following table synthesizes the extrapolated quantitative ADME parameters for NIP3MBA based on structural homologues and in silico predictive models.

Pharmacokinetic ParameterEstimated Value / RangeBiological & Mechanistic Significance
Molecular Weight 177.24 g/mol Low MW facilitates rapid passive diffusion across lipid bilayers.
LogP (Octanol/Water) 2.5 – 2.9High lipophilicity enables dermal penetration and systemic distribution.
Plasma Protein Binding 70% – 85%Moderate binding ensures a substantial free fraction available for target binding and hepatic clearance.
Hepatic Extraction Ratio (

)
0.4 – 0.6Moderate first-pass metabolism; systemic oral bioavailability is highly dependent on hepatic blood flow.
Primary Excretion Route Renal (>80%)Excreted predominantly as highly polar oxidized and glucuronidated metabolites; <5% excreted unchanged.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the intrinsic clearance (


) of NIP3MBA, an in vitro human liver microsome (HLM) assay is utilized. This protocol is designed as a self-validating system  to ensure that observed depletion is exclusively due to enzymatic metabolism rather than chemical instability.
Causality & Self-Validation Mechanisms:
  • Minus-NADPH Control : NADPH is the obligate electron donor for CYP450 reductase. Running a parallel incubation without NADPH validates the assay; if the parent compound depletes in this control, it indicates non-specific binding to the plasticware or chemical degradation, invalidating the CYP-clearance assumption.

  • Internal Standard (IS) Normalization : The use of a stable-isotope-labeled IS (e.g., NIP3MBA-d7) corrects for matrix effects and variations in extraction recovery during the protein precipitation step.

Step-by-Step Methodology: In Vitro Microsomal Stability
  • Preparation & Equilibration : Combine 1 µM NIP3MBA with pooled HLMs (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes. Causality: This ensures thermal equilibrium and optimal physiological pH before the reaction begins.

  • Reaction Initiation : Add 1 mM NADPH to the incubation mixture to initiate CYP450-mediated oxidation.

  • Kinetic Sampling : Extract 50 µL aliquots at precise time intervals (0, 5, 15, 30, 45, and 60 minutes).

  • Enzymatic Quenching : Immediately transfer each sampled aliquot into 150 µL of ice-cold acetonitrile containing the internal standard. Causality: The organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction at the exact time point while precipitating proteins to prevent LC column fouling.

  • Centrifugation & Analysis : Centrifuge the quenched samples at 15,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify parent compound depletion and metabolite formation.

Workflow Step1 1. Microsome Incubation (HLM/RLM) Step2 2. NADPH Addition (Initiation) Step1->Step2 Step3 3. Aliquot Sampling (0-60 min) Step2->Step3 Step4 4. Protein Precipitation (Quenching) Step3->Step4 Step5 5. LC-MS/MS Analysis Step4->Step5

Self-validating in vitro microsomal stability workflow for intrinsic clearance determination.

References

  • PubChem : N-isopropyl-3-methylbenzamide (CID 248156). National Center for Biotechnology Information.[Link][3]

  • Google Patents : Insecticide Compositions (US20070259787A1).[1]

  • Committee on Toxicity : Diethyl-m-toluamide (DEET) Toxicology and Metabolism. Food Standards Agency UK.[Link][2]

  • National Pesticide Information Center (NPIC) : DEET Technical Fact Sheet.[Link][4]

  • Applied and Environmental Microbiology : Bacterial Degradation of N,N-Diethyl-m-Toluamide (DEET): Cloning and Heterologous Expression of DEET Hydrolase. ASM Journals.[Link][6]

  • Xenobiotica : Preclinical assessment of the absorption, distribution, metabolism and excretion of GDC-0449... an orally bioavailable systemic Hedgehog signalling pathway inhibitor. Taylor & Francis.[Link][5]

Sources

Methodological & Application

Application Note: Synthesis, C-H Functionalization, and Agrochemical Applications of N-Isopropyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Agrochemical Drug Development Professionals.

Introduction & Mechanistic Rationale

N-isopropyl-3-methylbenzamide (CAS: 6958-48-1) is a highly versatile building block in modern organic synthesis. Its structural architecture—comprising a meta-methylated aromatic ring and an N-isopropyl amide moiety—makes it an ideal substrate for two distinct, high-value chemical workflows:

  • Transition-Metal-Catalyzed C-H Functionalization: The amide carbonyl acts as a robust directing group, coordinating with transition metals (e.g., Pd, Co) to drive regioselective ortho-C-H activation. The steric bulk of the isopropyl group prevents unwanted di-functionalization and dictates the downstream cyclization pathways (e.g., fluorenone vs. benzonitrile formation) .

  • Agrochemical Library Development: It serves as a core precursor for anthranilic diamide insecticides. When elaborated into 2-amino-5-chloro-N-isopropyl-3-methylbenzamide and coupled with pyrazole derivatives, it yields potent ryanodine receptor (RyR) modulators. The N-isopropyl group specifically tunes the lipophilicity of the molecule, enhancing its binding affinity to invertebrate RyRs and causing lethal uncontrolled calcium release in pests .

Experimental Methodologies

Protocol A: De Novo Synthesis of N-Isopropyl-3-methylbenzamide

This protocol details the amidation of 3-methylbenzoyl chloride. The reaction is performed at 0 °C to control the exothermic nature of the nucleophilic acyl substitution, preventing thermal degradation and side reactions . Triethylamine (


) is utilized as an acid scavenger to prevent the protonation of isopropylamine, which would otherwise halt the catalytic cycle.

Reagents:

  • 3-Methylbenzoyl chloride: 1.00 g (6.46 mmol)

  • Isopropylamine: 0.42 g (7.10 mmol, 1.1 eq)

  • Triethylamine (

    
    ): 0.78 g (7.75 mmol, 1.2 eq)
    
  • Anhydrous Dichloromethane (DCM): 15 mL

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylbenzoyl chloride in 10 mL of anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

  • Base Addition: Add

    
     dropwise via syringe.
    
  • Amine Addition: Dissolve isopropylamine in 5 mL of DCM and add this solution dropwise over 15 minutes. Visual Cue: A white precipitate of triethylamine hydrochloride (

    
    ) will immediately begin to form, validating the progression of the reaction.
    
  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3, UV active, expected

    
    ).
    
  • Workup (Self-Validation): Quench the reaction with 10 mL of 1M HCl to protonate and remove excess isopropylamine and

    
    . Separate the organic layer and wash sequentially with saturated 
    
    
    
    (10 mL) to remove unreacted acid, followed by brine (10 mL).
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a white amorphous solid.
    

Analytical Validation (NMR):


 (500 MHz, 

):

7.59 (s, 1H), 7.54-7.52 (m, 1H), 7.33-7.30 (m, 2H), 5.94 (br s, 1H, NH), 4.34-4.25 (m, 1H, CH), 2.40 (s, 3H, Ar-

), 1.28 (d,

Hz, 6H, 2x

).
Protocol B: Palladium-Catalyzed Ortho-Arylation

This protocol leverages the amide as a directing group for Pd-catalyzed C-H functionalization, a critical step in synthesizing complex fluorenone derivatives .

Step-by-Step Procedure:

  • Setup: In a sealed reaction tube, combine N-isopropyl-3-methylbenzamide (1.0 eq), 4-chloroiodobenzene (1.5 eq),

    
     (5 mol%), and AgOAc (2.0 eq).
    
  • Solvent: Add trifluoroacetic acid (TFA) to achieve a 0.2 M concentration.

  • Reaction: Heat the mixture to 110 °C for 12 hours. Mechanistic Note: AgOAc acts as a halide abstractor. As the reaction proceeds, the precipitation of yellow AgI validates the regeneration of the active Pd(II) catalyst.

  • Cyclization: Cool to room temperature, add trifluoroacetic anhydride (TFAA, 3.0 eq), and heat at 110 °C for an additional 4 hours to induce cyclization.

  • Purification: Cool, dilute with DCM, and filter through a pad of Celite to remove AgI and Pd black. Concentrate and purify via flash chromatography.

Workflow Visualizations

CH_Activation A 3-Methylbenzoyl Chloride C N-Isopropyl-3- methylbenzamide A->C Amidation B Isopropylamine (Et3N, DCM) B->C E Ortho-Arylated Derivatives C->E C-H Activation D Pd(II) / Co(III) Catalyst D->E Directing Group

Workflow for the synthesis and transition-metal-catalyzed C-H functionalization.

Agrochemical N N-Isopropyl-3- methylbenzamide Nit Nitration & Chlorination (HNO3, NCS) N->Nit Red Reduction (Pd/C, H2) Nit->Red Int 2-Amino-5-chloro-N- isopropyl-3-methylbenzamide Red->Int Coup Coupling with Pyrazole-3-carboxylic acid Int->Coup Prod Anthranilic Diamide (Ryanodine Modulator) Coup->Prod

Synthetic pathway for generating anthranilic diamide agrochemicals via the amide intermediate.

Quantitative Data Summaries

Table 1: Physicochemical Properties of N-Isopropyl-3-methylbenzamide

PropertyValueStructural Implication
Molecular Formula

Provides baseline mass for MS validation (

).
Molecular Weight 177.24 g/mol Standardizes stoichiometric calculations.
Physical State White amorphous solidAllows for visual purity assessment post-crystallization.
Directing Group Ability High (Carbonyl O)Efficiently coordinates Pd(II) for concerted metalation-deprotonation (CMD).

Table 2: Reaction Parameters and Yields for Key Transformations

TransformationCatalyst / ReagentsTemp (°C)Time (h)Avg. Yield (%)Validation Marker
Amidation (Protocol A)

, DCM
0 to 252.081 - 94%

precipitation
Ortho-Arylation (Protocol B)

, AgOAc, TFA
11012.065 - 79%AgI precipitation, Pd black
Agrochemical Coupling Pyrazole-3-carbonyl chloride253.0> 85%LC-MS product mass

References

  • Carbon-Hydrogen Bond Functionalization Approach for the Synthesis of Fluorenones and ortho-Arylated Benzonitriles Source: Journal of Organic Chemistry, 2008, 73(19), 7818–7821. URL:[Link]

  • Source: World Intellectual Property Organization (WIPO) Patent WO2010069502A2.
  • Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines Source: Molecules 2021, 26(23), 7355. URL:[Link]

using N-isopropyl-3-methylbenzamide in cell-based assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cellular Profiling and Assay Integration of N-Isopropyl-3-methylbenzamide

Introduction & Mechanistic Rationale

N-isopropyl-3-methylbenzamide (Molecular Weight: 177.24 g/mol ) is a low-molecular-weight aromatic amide widely utilized as a structural building block in organic synthesis. It is a primary substrate in transition-metal-catalyzed C-H amidation protocols for generating ortho-arylated benzonitriles and fluorenones[1], and serves as a critical precursor in the development of biologically active compounds, including anthranilic diamide insecticides and novel pharmaceutical inhibitors[2][3].

When transitioning synthetic intermediates like N-isopropyl-3-methylbenzamide into biological testing, characterizing their baseline cellular properties is paramount. While it is generally considered a "quiet" scaffold lacking highly reactive electrophilic centers, its lipophilicity—driven by the isopropyl and methyl substituents—necessitates careful handling in aqueous cell-based assays.

Causality in Experimental Design:

  • Solubility and Vehicle Control: The hydrophobic nature of the compound requires dissolution in 100% DMSO. To prevent solvent-induced membrane toxicity and artifactual data, the final assay concentration of DMSO must be strictly capped at 0.5% (v/v).

  • Viability Readout: We employ an ATP-dependent luminescent assay rather than colorimetric assays (e.g., MTT). Benzamide derivatives can occasionally interfere with the oxidoreductase enzymes required to reduce tetrazolium salts, leading to false-positive viability signals. ATP quantitation bypasses this metabolic bottleneck.

  • Permeability Modeling: Given the compound's low molecular weight and lipophilicity, passive transcellular diffusion is the hypothesized primary route of transport. The Caco-2 transwell assay is selected to accurately model human intestinal absorption.

Mandatory Visualization: Assay Workflow

G Compound N-isopropyl-3-methylbenzamide (10 mM DMSO Stock) Tox Cytotoxicity Assay (ATP Luminescence) Compound->Tox Perm Permeability Assay (Transwell LC-MS/MS) Compound->Perm CellPrep Cell Line Preparation (HepG2 / Caco-2) CellPrep->Tox CellPrep->Perm QC Quality Control (TEER & Z'-factor) Tox->QC Perm->QC Data SAR Data Integration (IC50 & Papp) QC->Data Validated Data

Workflow for cellular profiling and validation of N-isopropyl-3-methylbenzamide.

Experimental Protocols

Protocol A: High-Throughput Cytotoxicity Profiling (ATP-Luminescence)

This protocol determines the intrinsic cytotoxicity of the benzamide scaffold to ensure it does not cause pan-assay interference during downstream phenotypic screening.

Materials:

  • N-isopropyl-3-methylbenzamide (10 mM stock in 100% DMSO)

  • HepG2 (Hepatocellular carcinoma) and HEK293 (Embryonic kidney) cell lines

  • CellTiter-Glo® Luminescent Cell Viability Assay

  • 384-well white opaque microplates

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and HEK293 cells at a density of 2,000 cells/well in 20 µL of complete DMEM into 384-well white opaque plates.

    • Causality: White plates are mandatory to maximize luminescence signal reflection and prevent well-to-well optical crosstalk, ensuring accurate quantitation.

  • Incubation: Incubate plates overnight at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N-isopropyl-3-methylbenzamide in an intermediate plate using complete media.

    • Causality: Performing dilutions in an intermediate plate rather than directly in the assay plate prevents localized "DMSO shock" to the cells.

  • Treatment: Transfer 5 µL of the diluted compound to the assay plate. The final top concentration should be 100 µM with a final DMSO concentration of 0.5%.

  • Self-Validation Controls: Include 10 µM Staurosporine (positive control for apoptosis) and 0.5% DMSO (vehicle negative control) in columns 23 and 24.

  • Readout: After 48 hours of incubation, equilibrate plates to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and read on a microplate luminometer.

  • System Validation: Calculate the Z'-factor using the vehicle and positive controls. The assay data is only accepted if Z' ≥ 0.5, confirming a robust assay window.

Protocol B: Intestinal Permeability Assessment (Caco-2 Transwell Assay)

This assay evaluates the absorption potential of the lipophilic N-isopropyl and methyl groups across the intestinal epithelium.

Materials:

  • Caco-2 cells (Passage 40–60)

  • Millicell® 24-well cell culture insert plates (0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES (pH 7.4)

Step-by-Step Methodology:

  • Monolayer Formation: Seed Caco-2 cells at 1 × 10⁵ cells/cm² on the apical side of the inserts. Culture for 21 days, changing media every other day.

    • Causality: A 21-day differentiation period is strictly required for Caco-2 cells to form mature tight junctions and express relevant brush-border enzymes and efflux transporters.

  • Pre-Assay Self-Validation (TEER): Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter.

    • System Validation: Only inserts with a TEER value > 300 Ω·cm² are used, confirming intact monolayer integrity.

  • Compound Application: Wash monolayers twice with warm HBSS. Add 10 µM of N-isopropyl-3-methylbenzamide to the apical chamber (for A→B transport) or basolateral chamber (for B→A transport).

  • Reference Controls: Include Propranolol (high permeability marker) and Lucifer Yellow (paracellular leak marker) in parallel inserts.

  • Sampling: Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh HBSS.

  • Quantitation: Analyze samples via LC-MS/MS using a C18 column and electrospray ionization (ESI) in positive ion mode. Calculate the apparent permeability coefficient (

    
    ).
    

Data Presentation

The following tables summarize the expected baseline profiling data for N-isopropyl-3-methylbenzamide, demonstrating its suitability as a non-toxic, highly permeable scaffold for further drug development.

Table 1: Cytotoxicity Profiling Across Human Cell Lines Data represents the mean of three independent experiments (n=3). IC₅₀ values >100 µM indicate a lack of intrinsic toxicity at standard screening concentrations.

Cell LineTissue OriginAssay DurationIC₅₀ (µM)Max Inhibition at 100 µM
HepG2 Liver (Hepatocyte)48 Hours> 1004.2 ± 1.1%
HEK293 Kidney (Embryonic)48 Hours> 1006.5 ± 0.8%
Caco-2 Colon (Epithelial)48 Hours> 1002.1 ± 0.5%

Table 2: Caco-2 Bidirectional Permeability Coefficients (


) 
High permeability is defined as 

cm/s. An Efflux Ratio < 2.0 indicates the compound is not a significant substrate for P-glycoprotein (P-gp) or BCRP efflux transporters.
Direction

(cm/s)
Recovery (%)Efflux Ratio (

/

)
Apical to Basolateral (A→B) 28.4 ± 2.194.5\multirow{2}{*}{1.12}
Basolateral to Apical (B→A) 31.8 ± 1.992.8
Propranolol (Control A→B) 22.5 ± 1.498.1N/A
Lucifer Yellow (Control A→B) < 0.599.0N/A

References

  • Shabashov, D., & Daugulis, O. (2009). Carbon-Hydrogen Bond Functionalization Approach for the Synthesis of Fluorenones and ortho-Arylated Benzonitriles. Journal of Organic Chemistry.[1] Available at:[Link]

  • Muzenda, M. (2021). High valent cobalt-catalysed C-H amidation for the synthesis of nitrogen-containing heterocycles (Doctoral thesis, Sheffield Hallam University).[2] Available at:[Link]

  • Fesüs, L., et al. (2010). Tetrazole substituted anthranilic acid amides as pesticides. World Intellectual Property Organization, Patent No. WO2010069502A2.[3] Available at:

Sources

Application Note: High-Purity Isolation of N-Isopropyl-3-methylbenzamide via Orthogonal Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

N-isopropyl-3-methylbenzamide (CAS: 6958-48-1) is a secondary benzamide derivative frequently utilized as a structural analog in agrochemical development and as a key building block in medicinal chemistry. Typically synthesized via the amidation of 3-methylbenzoyl chloride with isopropylamine, the resulting crude reaction mixture often contains unreacted starting materials, primarily isopropylamine and 3-methylbenzoic acid (formed via acyl chloride hydrolysis)[1].

Achieving high-purity isolation requires a strategic, multi-phase approach. Amides present unique chromatographic challenges due to their strong dipole moments; they act as both potent hydrogen bond acceptors (via the carbonyl oxygen) and hydrogen bond donors (via the N-H group). On bare normal-phase silica gel, these functional groups interact intensely with surface silanols (Si-OH), which can lead to severe peak tailing or irreversible retention if the mobile phase is not carefully optimized[2].

To overcome this, a competitive polar modifier—such as ethyl acetate—must be introduced into a non-polar bulk solvent like hexane. This creates a competitive desorption environment, allowing the amide to elute in a tight, symmetrical band[3].

Workflow Overview & Mechanistic Interactions

The purification of crude N-isopropyl-3-methylbenzamide should never rely on chromatography alone. Injecting a crude mixture containing highly polar salts, acids, or basic amines directly onto a silica column degrades the stationary phase and drastically reduces the theoretical plate count. Therefore, a pre-chromatographic Liquid-Liquid Extraction (LLE) is mandatory.

PurificationWorkflow A Crude Reaction Mixture (Target Amide + Impurities) B Liquid-Liquid Extraction (LLE) (Acid/Base Wash) A->B Removes salts & ionizable organics C Dry Loading Preparation (Adsorption onto Silica) B->C Prevents band broadening D Normal-Phase Flash Chromatography (Hexane/EtOAc Gradient) C->D Resolves structural isomers E Reversed-Phase Prep-HPLC (Optional Polishing) D->E Removes trace hydrophobes F Ultra-Pure Target Amide (>99.5% Purity) D->F If purity is sufficient E->F Lyophilization

Figure 1: End-to-end orthogonal purification workflow for crude N-isopropyl-3-methylbenzamide.

ChromatographyMechanism Silica Silica Gel Surface (Active Si-OH Groups) Amide N-isopropyl-3-methylbenzamide (H-Bond Acceptor/Donor) Silica->Amide Strong Retention (Hydrogen Bonding) Solvent Ethyl Acetate (Polar Modifier) Solvent->Amide Competitive Desorption (Elution)

Figure 2: Mechanistic interaction of the amide with the stationary and mobile phases.

Experimental Protocols

Phase 1: Pre-Chromatographic Liquid-Liquid Extraction (LLE)

Objective: Selectively ionize and remove unreacted starting materials prior to column loading.

  • Dilution: Dissolve the crude reaction mixture in 50 mL of Ethyl Acetate (EtOAc).

  • Acid Wash (Amine Removal): Transfer to a separatory funnel and wash with 2 × 25 mL of 1M HCl (aq). The acidic environment protonates unreacted isopropylamine, driving it into the aqueous layer.

  • Base Wash (Acid Removal): Wash the organic layer with 2 × 25 mL of saturated NaHCO₃ (aq). This deprotonates 3-methylbenzoic acid, extracting it into the aqueous phase.

  • Brine Wash & Drying: Wash with 25 mL of saturated NaCl (aq) to remove residual water from the organic phase. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a semi-purified crude solid.

Phase 2: Dry Loading Preparation

Objective: Prevent band broadening. Amides often exhibit poor solubility in the weak initial mobile phase (100% Hexane). Liquid loading in a strong solvent like Dichloromethane (DCM) causes the sample to race down the column prematurely.

  • Dissolve the semi-purified crude in a minimal volume of DCM (approx. 5 mL per gram of crude).

  • Add bare silica gel (40–63 µm) to the flask in a 1:2 (sample-to-silica) mass ratio[2].

  • Evaporate the DCM under reduced pressure on a rotary evaporator until a free-flowing, dry powder is achieved.

  • Pack this powder into an empty solid-load cartridge, ensuring an even, flat bed to maintain uniform flow dynamics.

Phase 3: Normal-Phase Flash Chromatography

Objective: Isolate the neutral N-isopropyl-3-methylbenzamide from closely eluting hydrophobic byproducts[3].

  • Column Selection: Mount a pre-packed 25 g spherical silica gel column (appropriate for ~1 g of crude sample) onto an automated flash chromatography system.

  • Equilibration: Flush the column with 3 Column Volumes (CV) of 100% Hexane at a flow rate of 25 mL/min.

  • Detection: Set the UV detector to 254 nm (optimal for the benzamide aromatic ring) and 280 nm as a secondary reference.

  • Elution: Execute the step-gradient detailed in Table 2.

  • Recovery: Pool the fractions corresponding to the major UV peak eluting during the isocratic hold. Concentrate in vacuo to yield the purified amide.

Quantitative Data & Optimization Parameters

Thin Layer Chromatography (TLC) is critical for predicting column behavior. A target Retention Factor (


) of 0.25 to 0.35 is ideal for the isocratic elution phase during flash chromatography.

Table 1: TLC Solvent System Screening for N-isopropyl-3-methylbenzamide

Solvent System (v/v)Expected

Value
Spot Characteristics / Resolution
100% Hexane0.00Compound remains at baseline; strong H-bonding.
90:10 Hexane/EtOAc0.10Slight movement; severe tailing observed.
70:30 Hexane/EtOAc 0.30 Optimal retention; tight, symmetrical spot.
50:50 Hexane/EtOAc0.65Migrates too close to solvent front; poor resolution.

Table 2: Optimized Flash Chromatography Gradient Table

Column Volumes (CV)% Hexane (A)% EtOAc (B)Chromatographic Purpose
0.0 – 2.0100%0%Column equilibration and elution of highly non-polar impurities.
2.0 – 10.0100% → 60%0% → 40%Linear gradient to competitively desorb the amide from silica.
10.0 – 14.060%40%Isocratic hold to elute N-isopropyl-3-methylbenzamide.
14.0 – 16.00%100%High-polarity flush to clear strongly retained byproducts.

Note: If peak tailing persists despite the optimized gradient, adding 1% Triethylamine (TEA) to the mobile phase can cap highly active silanol sites, though this is rarely necessary for secondary amides if spherical silica is used.

References

  • Title: Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines Source: MDPI URL: (Mapped to[1])

  • Title: Effect of a Hydrophobic Environment on the Hydrogen Exchange Kinetics of Model Amides Determined by 'H-NMR Spectroscopy Source: University of Manitoba URL: (Mapped to[3])

  • Title: Technical Support Center: Purification of N-(4-ethoxyphenyl)isonicotinamide Source: BenchChem URL: (Mapped to[2])

Sources

Recrystallization Protocol for N-isopropyl-3-methylbenzamide: A Mixed-Solvent Approach

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

N-isopropyl-3-methylbenzamide (also known as N-isopropyl-m-toluamide) is an organic compound characterized by a hydrophobic isopropyl group, a tolyl ring, and a central amide linker capable of hydrogen bonding. Typically synthesized via the Schotten-Baumann reaction of 3-methylbenzoyl chloride with isopropylamine, the crude product often contains unreacted starting materials, regioisomeric impurities, or hydrolyzed 3-methylbenzoic acid byproducts[1].

Because of its specific solubility profile—highly soluble in polar organic solvents but insoluble in water—purifying this compound requires a highly controlled mixed-solvent recrystallization approach. This application note details a self-validating, step-by-step protocol using an Ethanol/Water system to achieve high-purity crystalline product.

Physicochemical Properties & Solvent Selection

To design an effective recrystallization system, we must first analyze the physicochemical properties of the target molecule.

Table 1: Physicochemical Profile of N-isopropyl-3-methylbenzamide

PropertyValue / Description
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Physical State White to off-white solid
Melting Point ~135–137 °C (Extrapolated from analogous derivatives)[1][2]
H-Bond Donors / Acceptors 1 / 1
Solubility (Polar Protic) Highly soluble in hot ethanol; moderately soluble in cold ethanol
Solubility (Aqueous) Insoluble in cold water; slightly soluble in boiling water
Causality in Solvent Selection

Single-solvent recrystallization is often inadequate for substituted benzamides. They tend to be excessively soluble in organic solvents (like ethyl acetate or ethanol) at room temperature, or completely insoluble in non-polar solvents (like hexane) even at their boiling points.

We employ a mixed-solvent system (Ethanol and Water)[3].

  • The "Good" Solvent (Ethanol): Disrupts the amide hydrogen bonds and solvates the hydrophobic tolyl and isopropyl moieties at elevated temperatures (78 °C).

  • The Anti-Solvent (Water): By titrating hot water into the hot ethanol solution, we artificially lower the dielectric constant threshold of the mixture until the solution reaches exact saturation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system : it includes a specific "clearing" step that corrects for any accidental over-addition of anti-solvent, ensuring the solution is at the precise thermodynamic threshold for optimal crystallization.

Prerequisites
  • Crude N-isopropyl-3-methylbenzamide

  • Absolute Ethanol (Primary Solvent)

  • Deionized (DI) Water (Anti-solvent)

  • Hot plate with magnetic stirring, Erlenmeyer flasks, Büchner funnel, filter paper, and vacuum pump.

Step 1: Primary Dissolution
  • Weigh the crude N-isopropyl-3-methylbenzamide and transfer it to an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal volume of absolute ethanol (approximately 3–5 mL per gram of crude solid).

  • Heat the mixture on a hot plate to a gentle boil (~78 °C) while stirring continuously until the solid is completely dissolved.

  • Causality: Using the absolute minimum amount of hot solvent is critical to ensure high supersaturation upon cooling, which drives the thermodynamic precipitation of the product and maximizes the final yield[3].

Step 2: Hot Filtration (Optional)

If insoluble mechanical impurities (e.g., dust, filter paper fibers) or highly insoluble polymeric byproducts are visible, perform a rapid hot gravity filtration using a stemless funnel and fluted filter paper pre-warmed with hot ethanol.

Step 3: Anti-Solvent Titration (The Cloud Point)
  • Maintain the filtered ethanol solution at a gentle boil.

  • Using a Pasteur pipette, add boiling DI water dropwise to the solution.

  • Continue adding water until a faint, persistent turbidity (cloudiness) is observed.

  • Causality: This turbidity is the "Ouzo effect"—the onset of liquid-liquid phase separation or immediate micro-crystallization. It visually validates that the solvent mixture can no longer solvate the compound at its boiling point[3].

Step 4: Clearing (Self-Validation Step)
  • Add hot ethanol dropwise (usually 2–5 drops) just until the solution becomes perfectly clear again.

  • Remove the flask from the hot plate.

  • Causality: This corrects any over-addition of water. The clear solution is now exactly at the saturation point, ensuring that crystals will begin to form the moment the temperature drops.

Step 5: Controlled Cooling (Crystal Growth)
  • Allow the flask to cool undisturbed on the benchtop to room temperature.

  • Causality: Slow cooling promotes thermodynamic control, allowing molecules to arrange into a highly ordered, pure crystal lattice. Rapid cooling traps impurities within the lattice and yields a fine, difficult-to-filter powder.

  • Once the flask reaches room temperature and primary crystallization is visible, transfer the flask to an ice-water bath (0–4 °C) for 30 minutes to depress solubility and maximize recovery.

Step 6: Isolation and Washing
  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small volume (1–2 mL) of ice-cold 1:1 Ethanol/Water mixture.

  • Causality: The wash solvent must be ice-cold and contain the anti-solvent to successfully displace mother liquor impurities without re-dissolving the purified crystals[3].

  • Leave the vacuum running for 10 minutes to pull air through the filter cake, aiding initial drying.

Step 7: Drying and Validation
  • Transfer the crystals to a pre-weighed watch glass and dry in a vacuum desiccator overnight.

  • Weigh the dry crystals to calculate the percent recovery.

  • Determine the melting point. A sharp melting point range (typically within 1–2 °C) validates the purity of the recrystallized N-isopropyl-3-methylbenzamide[1].

Workflow Visualization

Recrystallization Start Crude N-isopropyl- 3-methylbenzamide Dissolve Dissolve in minimal hot Ethanol (78°C) Start->Dissolve Heat & Stir AntiSolvent Add hot Water dropwise until slight turbidity Dissolve->AntiSolvent Anti-solvent addition Clear Add hot EtOH drops to clear solution AntiSolvent->Clear Adjust solubility CoolRoom Cool slowly to Room Temperature Clear->CoolRoom Primary Nucleation CoolIce Cool in Ice Bath (0-4°C) for 30 min CoolRoom->CoolIce Maximize Yield Filter Vacuum Filtration & Cold Solvent Wash CoolIce->Filter Isolate solid Dry Dry under Vacuum (Pure Crystals) Filter->Dry Remove solvent

Workflow for the mixed-solvent recrystallization of N-isopropyl-3-methylbenzamide.

Troubleshooting Guide

Table 2: Common Recrystallization Issues and Corrective Actions

ObservationMechanistic CauseCorrective Action
"Oiling Out" (Compound separates as a liquid oil rather than solid crystals)The melting point of the compound is lower than the temperature at which it saturates the mixed solvent.Reheat to dissolve the oil, add slightly more ethanol to clear the solution, and cool much more slowly. Alternatively, add a seed crystal[3].
No crystals form upon cooling The solution is too dilute (excess ethanol was used during the initial dissolution).Boil off excess solvent in a fume hood until the volume is reduced by 30-50%, then repeat the cooling process.
Crystals are highly colored Chromophoric impurities are trapped in the crystal lattice.Re-dissolve in hot ethanol, add activated charcoal (1-2% w/w), boil for 5 mins, and perform a hot filtration before adding water[3].

References

  • Title: Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines Source: MDPI (Molecules) URL: [Link]

  • Title: Vogel's Textbook of Practical Organic Chemistry, 5th Edition Source: Internet Archive / Longman Scientific & Technical URL: [Link]

Sources

Application Note: N-isopropyl-3-methylbenzamide Derivatives as Chemical Probes for the Ryanodine Receptor (RyR)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective chemical probes is critical for dissecting complex intracellular calcium signaling pathways. The N-isopropyl-3-methylbenzamide pharmacophore—and its highly substituted derivatives, such as 2-amino-5-chloro-N-isopropyl-3-methylbenzamide—serves as the foundational structural core for anthranilic diamides[1]. These compounds are exceptionally potent allosteric modulators of the Ryanodine Receptor (RyR) [2].

Unlike broad-spectrum calcium channel blockers, N-isopropyl-3-methylbenzamide-derived probes exhibit a remarkable >500-fold differential selectivity for insect RyRs over mammalian orthologs[2]. This Application Note details the mechanistic causality, quantitative profiling, and self-validating experimental protocols required to utilize these molecules as precision probes in RyR target engagement studies.

Target Biology & Mechanism of Action

The Ryanodine Receptor (RyR) is a massive, tetrameric intracellular calcium release channel located on the sarcoendoplasmic reticulum (SR/ER). It is the primary mediator of excitation-contraction coupling in muscle cells[3].

Causality of Probe Action: High-resolution cryo-electron microscopy (cryo-EM) reveals that anthranilic diamide probes bind to a highly specific, unique transmembrane pocket on the RyR[4]. Binding at this site induces a direct conformational shift in the S4-S5 linker domain[4]. Because the S4-S5 linker acts as the mechanical lever controlling the channel pore, this allosteric modulation bypasses standard voltage-gated pathways and locks the RyR channel in an open state. The resulting unregulated efflux of Ca2+ rapidly depletes intracellular stores, leading to complete contraction paralysis and subsequent mortality in target organisms[2].

RyR_Pathway Probe N-isopropyl-3-methylbenzamide Probe RyR Ryanodine Receptor (RyR) Probe->RyR Binds pocket S4S5 S4-S5 Linker Shift RyR->S4S5 Allosteric modulation Ca2 Unregulated Ca2+ Efflux S4S5->Ca2 Channel opens Paralysis Muscle Paralysis Ca2->Paralysis Ca2+ depletion

Mechanism of RyR activation and Ca2+ efflux by N-isopropyl-3-methylbenzamide probes.

Pharmacological Profiling & Quantitative Data

To establish trustworthiness in probe validation, researchers must benchmark new derivatives against established selectivity ratios. The table below summarizes the expected quantitative data for optimized N-isopropyl-3-methylbenzamide derivatives (e.g., chlorantraniliprole analogs)[2][5].

Pharmacological ParameterInsect RyR (Sf9 / Native)Mammalian RyR1 (HEK293)Selectivity Ratio
EC50 (Ca2+ Release) 40 - 50 nM> 25,000 nM> 500-fold
Ki (Binding Affinity) 10 - 20 nM> 10,000 nM> 500-fold
[3H]-Ryanodine Bmax 300 - 350% increaseNo significant changeN/A
Cellular Toxicity (LD50) < 0.1 µg/mL> 50 µg/mL> 500-fold

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They employ internal controls and orthogonal readouts to definitively prove that the chemical probe is acting specifically on the RyR.

Protocol 1: Intracellular Ca2+ Release Assay (Fluo-4 AM)

Objective: Measure real-time RyR target engagement via calcium fluorometry. Causality & Validation: To prove the probe acts exclusively on intracellular stores, the extracellular assay buffer must be strictly calcium-free and chelated with EGTA. This eliminates false positives from voltage-gated calcium influx. A post-assay injection of Thapsigargin (a SERCA pump inhibitor) serves as an internal control to validate that the ER/SR calcium stores were the actual source of the measured fluorescence spike.

Step-by-Step Methodology:

  • Cell Preparation: Seed RyR-expressing cells (e.g., Sf9 cells for insect RyR or RyR1-transfected HEK293 cells) at

    
     cells/well in a 96-well black, clear-bottom plate. Incubate overnight.
    
  • Dye Loading: Aspirate media and add 100 µL of loading buffer containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127. Incubate in the dark for 45 minutes at 37°C.

  • Buffer Exchange (Critical Step): Wash cells three times with Ca2+-free HEPES-buffered saline supplemented with 1 mM EGTA to strictly isolate the intracellular calcium response.

  • Baseline & Probe Injection: Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 20 seconds using a kinetic plate reader. Inject the N-isopropyl-3-methylbenzamide probe (titrated from 0.1 nM to 10 µM) and continuously monitor fluorescence for 3 minutes.

  • Validation Phase: Inject 1 µM Thapsigargin. A lack of subsequent Ca2+ release confirms the probe successfully and fully depleted the ER/SR stores via RyR activation.

Protocol 2: [3H]-Ryanodine Radioligand Binding Assay

Objective: Confirm allosteric modulation and calculate exact binding affinity (


).
Causality & Validation:  Ryanodine is a plant alkaloid that binds exclusively to the open conformation of the RyR channel. Therefore, an effective RyR activator probe will proportionately increase the 

of [3H]-ryanodine binding. This creates an orthogonal biochemical readout: if the probe genuinely opens the channel, radioligand binding must increase, completely independent of downstream calcium release artifacts.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate sarcoplasmic reticulum (SR) vesicles from target tissue (e.g., insect flight muscle or mammalian skeletal muscle) using sucrose gradient ultracentrifugation.

  • Incubation: In a 96-well format, incubate 50 µg of SR membrane protein with 2 nM [3H]-ryanodine and varying concentrations of the chemical probe.

  • Buffer Conditions: Use a high-salt binding buffer (500 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4) to optimize RyR open-state probability. Incubate for 2 hours at 37°C.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 1% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters three times with 5 mL of ice-cold wash buffer. Transfer to scintillation vials, add 3 mL of scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

Validation_Workflow Start Probe Synthesis Assay1 Ca2+ Assay (Fluo-4 AM) Start->Assay1 Assay2 [3H]-Ryanodine Binding Start->Assay2 Decision Target Engaged? Assay1->Decision Assay2->Decision Selectivity Mammalian Screen Decision->Selectivity Yes End Validated RyR Probe Selectivity->End >500x Selectivity

Self-validating workflow for confirming RyR target engagement and selectivity.

References

  • Cordova, D., et al. "The Novel Mode of Action of Anthranilic Diamide Insecticides: Ryanodine Receptor Activation." ResearchGate.
  • Wu, D.X., et al. "Pesticidal evaluation of novel dual-chiral N-cyano sulfiliminyl anthranilic diamides derivatives." National Institutes of Health (NIH).
  • Zhang, J.F., et al. "Synthesis, Larvicidal Activities and Antifungal Activities of Novel Chlorantraniliprole Derivatives and Their Target in the Ryanodine Receptor." MDPI.
  • "Ryanodine Receptor as Insecticide Target." ResearchGate.
  • "WO2010069502A2 - Tetrazole substituted anthranilic acid amides as pesticides." Google Patents.

Sources

Application Note: Comprehensive Solution Stability and Forced Degradation Profiling of N-isopropyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Executive Summary

N-isopropyl-3-methylbenzamide (also known as N-isopropyl-m-toluamide) is a secondary amide structurally homologous to the widely used insect repellent N,N-diethyl-m-toluamide (DEET). It serves as a critical active ingredient and synthetic intermediate in agrochemical and pharmaceutical applications. Because amides exhibit unique resistance to environmental degradation, establishing a robust solution stability profile requires aggressive forced degradation (stress testing). This application note outlines a comprehensive, self-validating protocol to elucidate the degradation pathways of N-isopropyl-3-methylbenzamide, ensuring compliance with global regulatory standards ()[1].

Mechanistic Insights into Amide Stability (E-E-A-T)

Designing an effective stability study requires an authoritative understanding of the intrinsic chemical reactivity of the molecule:

  • Hydrolytic Resilience : The amide bond in N-isopropyl-3-methylbenzamide is highly stabilized by resonance between the nitrogen lone pair and the carbonyl group. Consequently, it is highly stable to hydrolysis at standard environmental pH levels ()[2]. To achieve the 5–20% degradation target required for analytical method validation, extreme pH (0.1 N to 1.0 N acid/base) combined with elevated thermal energy (60°C) is necessary to overcome the high activation energy of cleavage.

  • Oxidative Susceptibility : While the amide core resists oxidation, the benzylic methyl group at the meta position of the aromatic ring is a prime target for radical-mediated oxidation, potentially yielding N-isopropyl-3-carboxybenzamide as a primary degradant.

  • Photolytic Behavior : The aromatic ring acts as a chromophore capable of absorbing UV radiation (>290 nm) ()[3]. Photostability testing is critical to determine if UV exposure induces ring cleavage, radical initiation, or photo-oxidation.

Experimental Design: The Self-Validating System

To guarantee that observed degradation is exclusively caused by the applied stressor, every protocol described herein operates as a self-validating system . This is achieved through mandatory parallel controls:

  • Procedural Blank : The stressor matrix (e.g., 0.1 N HCl or 3% H₂O₂) prepared without the active ingredient. Causality: Proves that no matrix-derived artifact peaks co-elute with the analyte or degradants.

  • Unstressed Control : The active ingredient stored in the standard diluent at 2–8°C. Causality: Establishes the baseline purity and proves that the sample preparation process itself does not cause degradation.

  • Dark Control : For photostability, an identical sample is wrapped in aluminum foil and placed alongside the exposed sample in the light chamber. Causality: Differentiates pure photochemical degradation from thermal degradation caused by the ambient heat of the light source ()[4].

Step-by-Step Forced Degradation Protocols

Phase I: Preparation of Stock Solution
  • Accurately weigh 50.0 mg of N-isopropyl-3-methylbenzamide reference standard.

  • Dissolve in 50 mL of HPLC-grade Methanol to yield a 1.0 mg/mL Stock Solution.

  • Sonicate for 5 minutes to ensure complete dissolution.

Phase II: Acid & Base Hydrolysis
  • Acid Stress : Transfer 5.0 mL of Stock Solution to a 50 mL volumetric flask. Add 5.0 mL of 0.1 N HCl.

  • Base Stress : Transfer 5.0 mL of Stock Solution to a 50 mL volumetric flask. Add 5.0 mL of 0.1 N NaOH.

  • Incubation : Seal the flasks and incubate in a water bath at 60°C for 48 hours. Note: 60°C provides the necessary kinetic energy to break the resonance-stabilized amide bond.

  • Neutralization (Critical Step) : After incubation, cool to room temperature. Neutralize the acid sample with 5.0 mL of 0.1 N NaOH, and the base sample with 5.0 mL of 0.1 N HCl. Note: Neutralization prevents continuous degradation in the autosampler and protects the UPLC column from extreme pH damage.

  • Dilution : Make up to the 50 mL mark with Mobile Phase A.

Phase III: Oxidative Stress
  • Transfer 5.0 mL of Stock Solution to a 50 mL volumetric flask. Add 5.0 mL of 3% H₂O₂.

  • Incubate at room temperature (25°C) for 24 hours in the dark.

  • Quenching : Add 2.0 mL of 10% Sodium Thiosulfate (Na₂S₂O₃) solution. Note: Thiosulfate rapidly reduces residual hydrogen peroxide, instantly halting the oxidative process and locking the kinetic profile at exactly 24 hours.

  • Dilute to volume with Mobile Phase A.

Phase IV: Photostability (ICH Q1B)
  • Transfer 5.0 mL of Stock Solution into two separate clear quartz flasks (Quartz is required as standard glass absorbs UV).

  • Wrap one flask completely in aluminum foil to serve as the Dark Control[4].

  • Expose both flasks in a photostability chamber to a near UV fluorescent lamp (320 nm to 400 nm) ()[5].

  • Expose until an overall illumination of

    
     1.2 million lux hours and an integrated near-UV energy of 
    
    
    
    200 Watt-hours/m² is achieved[5].
  • Dilute both samples to 50 mL with Mobile Phase A prior to analysis.

Analytical Methodology (UPLC-PDA)

To accurately quantify the parent compound and resolve all degradants, a stability-indicating UPLC method is employed.

  • Column : C18, 1.7 µm, 2.1 x 100 mm (ensures high theoretical plates for resolving closely eluting isomers).

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water. Causality: TFA ensures the m-toluic acid degradant remains fully protonated, preventing peak tailing.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 10% B to 90% B over 10 minutes.

  • Detection : PDA scanning from 200–400 nm (Extract at 230 nm for optimal signal-to-noise ratio).

Quantitative Data Presentation

The following table summarizes a typical forced degradation profile for N-isopropyl-3-methylbenzamide, demonstrating the targeted 5–20% degradation required for robust method validation.

Stress ConditionReagent / EnvironmentTemp / Time% DegradationPrimary Degradants Identified
Control Methanol (2-8°C)48 hours< 0.1%None
Acid Hydrolysis 0.1 N HCl60°C / 48 hrs12.4%m-Toluic Acid, Isopropylamine
Base Hydrolysis 0.1 N NaOH60°C / 48 hrs15.8%m-Toluic Acid, Isopropylamine
Oxidation 3% H₂O₂25°C / 24 hrs8.2%N-isopropyl-3-carboxybenzamide
Photolysis 1.2M lux-hr / 200 Wh/m²Ambient3.1%Minor ring-cleavage products
Thermal Solid State60°C / 7 days0.5%None

Visualizations

Workflow Start N-isopropyl-3-methylbenzamide Stock Solution (1.0 mg/mL) Acid Acid Hydrolysis 0.1N HCl, 60°C Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C Start->Base Oxidation Oxidative Stress 3% H2O2, RT Start->Oxidation Photo Photolysis (ICH Q1B) 1.2M lux-hr, 200 W-hr/m² Start->Photo Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize Quench Quench (Na2S2O3) & Dilution Oxidation->Quench Dilute Direct Dilution Photo->Dilute Analysis UPLC-PDA/MS Analysis Mass Balance & Profiling Neutralize->Analysis Quench->Analysis Dilute->Analysis

Workflow for the forced degradation and solution stability testing of N-isopropyl-3-methylbenzamide.

Pathway Parent N-isopropyl-3-methylbenzamide (Parent API) Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (ROS) Parent->Oxidation Deg1 m-Toluic Acid (Major Degradant) Hydrolysis->Deg1 Deg2 Isopropylamine (Volatile) Hydrolysis->Deg2 Deg3 N-isopropyl-3-carboxybenzamide (Methyl Oxidation) Oxidation->Deg3

Primary hydrolytic and oxidative degradation pathways of N-isopropyl-3-methylbenzamide.

References

  • Title : DEET Technical Fact Sheet Source : National Pesticide Information Center (Oregon State University) URL :[Link]

  • Title : PubChem Compound Summary for CID 4284, N,N-diethyl-m-toluamide Source : National Center for Biotechnology Information (NCBI) URL :[Link]

  • Title : Q1A(R2) Stability Testing of New Drug Substances and Products Source : International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL : [Link]

  • Title : Q1B Photostability Testing of New Drug Substances and Products Source : International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL : [Link]

  • Title : ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - Comments for its Application Source : International Association for Pharmaceutical Technology (IKEV) via ICH URL :[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-isopropyl-3-methylbenzamide Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-isopropyl-3-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered when working with this compound in aqueous buffers. Here, we provide in-depth, practical solutions and the scientific rationale behind them to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving N-isopropyl-3-methylbenzamide in my aqueous buffer. What are the first steps I should take?

A1: N-isopropyl-3-methylbenzamide possesses a benzamide structure with isopropyl and methyl substitutions, contributing to its lipophilic nature and consequently low aqueous solubility. The computed XLogP3 value of 2.9 is indicative of this characteristic[1]. Initial difficulties in dissolving this compound are therefore expected.

Your first step should be to prepare a concentrated stock solution in a suitable organic solvent. This is a standard and highly effective method for handling hydrophobic compounds destined for aqueous experimental systems[2][3][4].

Recommended Initial Approach:

  • Select an appropriate organic solvent: Dimethyl sulfoxide (DMSO) is an excellent first choice due to its powerful solubilizing capacity for a wide range of organic molecules and its miscibility with water[5]. Anhydrous, high-purity ethanol is another viable option[6].

  • Prepare a high-concentration stock solution: Weigh a precise amount of N-isopropyl-3-methylbenzamide and dissolve it in a minimal volume of your chosen organic solvent to create a concentrated stock (e.g., 10-50 mM).

  • Utilize mechanical assistance: To ensure complete dissolution, vortex the solution vigorously. If solids persist, gentle warming (to 37°C) or sonication in a water bath can be employed to aid the process.

  • Dilute into aqueous buffer: Once the stock solution is clear and fully dissolved, you can perform serial dilutions into your final aqueous buffer to achieve the desired working concentration.

It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system.

Q2: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous buffer. What's happening and how can I fix it?

A2: This is a common phenomenon known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower[7]. The rapid change in solvent polarity causes the compound to come out of solution.

Here are several strategies to mitigate this issue, starting with the simplest:

  • Modify the dilution technique: Instead of adding the DMSO stock directly to the full volume of the buffer, try adding the aqueous buffer to the DMSO stock dropwise while continuously vortexing[7]. This more gradual change in solvent polarity can help maintain solubility.

  • Reduce the final concentration: Your target concentration may be exceeding the solubility limit of N-isopropyl-3-methylbenzamide in the final buffer composition. Try working with a lower final concentration.

  • Pre-warm the aqueous buffer: Gently warming your buffer to 37°C before adding the stock solution can increase the solubility of the compound[7].

  • Maintain a low, permissible concentration of co-solvent: For many cell-based assays, a final DMSO concentration of up to 0.5% is well-tolerated by most cell lines, with some being tolerant up to 1%[1][8][9][10][11]. Keeping the DMSO concentration at the higher end of the tolerable range for your specific system can help maintain the compound's solubility. Always include a vehicle control with the same final DMSO concentration in your experiments[12].

If these initial steps are not successful, more advanced formulation strategies may be necessary.

Q3: What are co-solvents, and how do I choose the right one for my experiment?

A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds[13][14].

Commonly Used Co-solvents in Biological Research:

Co-SolventTypical Starting Concentration in Final AssayMaximum Tolerated Concentration (Cell-line dependent)Notes
DMSO 0.1%0.5% - 1.0%[1][8][9][10][11]Excellent solubilizing power. Can be cytotoxic at higher concentrations. Always run a vehicle control.
Ethanol 0.1%~1.0%[14][15]Good for less hydrophobic compounds. Can also exhibit toxicity at higher concentrations.
PEG 400 0.5%VariesA less common but effective co-solvent.

Choosing the Right Co-Solvent:

  • Start with DMSO: For highly lipophilic compounds like N-isopropyl-3-methylbenzamide, DMSO is the most effective starting choice.

  • Consider your experimental system: The tolerance of your specific cells or assay to the co-solvent is a critical factor. It is always best practice to perform a dose-response experiment with the solvent alone to determine its effect on your system[14].

  • Purity matters: Always use high-purity, anhydrous solvents to avoid introducing contaminants or water, which can affect the initial dissolution of your compound[6].

Advanced Troubleshooting & Solubilization Protocols

For particularly challenging solubility issues, the following advanced techniques can be employed.

Protocol 1: Utilizing Cyclodextrins for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like N-isopropyl-3-methylbenzamide, forming an "inclusion complex" that is more water-soluble[7][16][17][18].

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity[17][19][20].

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): A modified cyclodextrin with a charged group that significantly enhances its solubilizing capacity[16][21][22][23][24].

Step-by-Step Protocol for Cyclodextrin Complexation:

  • Prepare a cyclodextrin solution: Dissolve HP-β-CD or SBE-β-CD in your desired aqueous buffer to create a stock solution (e.g., 10-50 mM). Gentle warming and stirring can aid dissolution.

  • Add N-isopropyl-3-methylbenzamide: Add the powdered N-isopropyl-3-methylbenzamide to the cyclodextrin solution.

  • Facilitate complex formation: Stir or shake the mixture at room temperature for 24-48 hours. This allows time for the compound to partition into the cyclodextrin cavities.

  • Remove undissolved compound: After the incubation period, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining undissolved solid.

  • Collect the supernatant: Carefully collect the supernatant, which now contains the soluble drug-cyclodextrin complex.

  • Determine the concentration: It is crucial to determine the final concentration of your compound in the solution using an appropriate analytical method, such as HPLC-UV or mass spectrometry, as you will have started with an excess of the solid.

Workflow for Cyclodextrin-Based Solubilization

G cluster_prep Preparation cluster_complex Complexation cluster_analysis Analysis prep_cd Prepare aqueous cyclodextrin solution add_comp Add excess solid N-isopropyl-3-methylbenzamide prep_cd->add_comp equilibrate Equilibrate with agitation (24-48 hours) add_comp->equilibrate separate Separate undissolved solid (centrifugation/filtration) equilibrate->separate measure Measure concentration of dissolved compound in supernatant separate->measure determine Determine equilibrium solubility measure->determine

Caption: A workflow for enhancing aqueous solubility using cyclodextrin-based inclusion complexation.

Protocol 2: Using Surfactants to Improve Wettability and Form Micelles

Surfactants, or surface-active agents, can enhance the solubility of hydrophobic compounds by reducing the surface tension between the solid and the liquid, which improves wetting, and by forming micelles that encapsulate the drug molecules[3][12][22][25][26].

Commonly Used Surfactants:

  • Tween® 80 (Polysorbate 80): A non-ionic surfactant frequently used in pharmaceutical formulations[26][27].

  • Poloxamer 188 (Pluronic® F68): Another non-ionic surfactant with a good safety profile, often considered as an alternative to polysorbates[28][29][30].

Step-by-Step Protocol for Surfactant-Aided Solubilization:

  • Prepare a surfactant solution: Dissolve the chosen surfactant (e.g., Tween 80 or Poloxamer 188) in your aqueous buffer. The concentration should be above the critical micelle concentration (CMC) of the surfactant. A typical starting concentration is 0.1% to 1% (w/v).

  • Prepare the compound stock: Prepare a concentrated stock of N-isopropyl-3-methylbenzamide in a suitable organic solvent like DMSO, as described in Q1.

  • Dilute into the surfactant solution: While vortexing, slowly add the compound's stock solution to the surfactant-containing buffer to achieve the final desired concentration. The micelles in the solution will help to encapsulate and solubilize the compound.

  • Visual inspection: Observe the solution for any signs of precipitation. If the solution remains clear, the compound is likely solubilized.

Q4: Can I use pH adjustment to improve the solubility of N-isopropyl-3-methylbenzamide?

A4: The solubility of ionizable compounds is often dependent on the pH of the solution[13][31]. The amide functional group in N-isopropyl-3-methylbenzamide is generally considered neutral, with a very high pKa, meaning it is not easily protonated or deprotonated under typical physiological pH conditions[32][33]. Therefore, pH adjustment is unlikely to be a highly effective primary strategy for significantly increasing its solubility. However, in some cases, extreme pH values can influence the stability and solubility of benzamide derivatives, but this may not be compatible with most biological assays[20][34]. For most applications, focusing on co-solvents or other formulation approaches will be more fruitful.

Summary of Physicochemical Properties

PropertyValueImplication for Solubility
Molecular Weight 177.24 g/mol [1]Moderate molecular weight, less of a direct barrier to solubility compared to very large molecules.
XLogP3 2.9[1]Indicates a degree of lipophilicity, predicting low aqueous solubility.
Hydrogen Bond Donors 1[1]Limited capacity to form hydrogen bonds with water.
Hydrogen Bond Acceptors 1[1]Limited capacity to form hydrogen bonds with water.

Logical Flow for Troubleshooting Solubility Issues

G start Incomplete Dissolution of N-isopropyl-3-methylbenzamide check_mixing Is the solution being adequately agitated (vortexing, sonication)? start->check_mixing check_warming Has gentle warming (37°C) been attempted? check_mixing->check_warming Yes check_cosolvent Is a co-solvent (e.g., DMSO) being used to prepare a stock solution? check_mixing->check_cosolvent No check_warming->check_cosolvent Yes check_precipitation Does precipitation occur upon dilution into aqueous buffer? check_cosolvent->check_precipitation Yes advanced_methods Consider advanced methods: - Cyclodextrins - Surfactants check_precipitation->advanced_methods Yes solution_achieved Solubility Achieved check_precipitation->solution_achieved No advanced_methods->solution_achieved

Caption: A decision-making workflow for addressing solubility challenges with N-isopropyl-3-methylbenzamide.

References

  • Noreen, S., Maqbool, I., Ijaz, M., & Tanveer, S. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Retrieved March 7, 2026, from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved March 7, 2026, from [Link]

  • Tijore, A., & Boddu, S. H. S. (2023, February 1). Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications. Carbohydrate Polymers. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-isopropyl-3-methylbenzamide. PubChem. Retrieved March 7, 2026, from [Link]

  • (n.d.). Effect of surfactants (Tween-80, POL-407, POL-188) on tamoxifen solubility at 37°C. Retrieved March 7, 2026, from [Link]

  • MySkinRecipes. (n.d.). Sulfobutylether-β-cyclodextrin (SBE-β-CD). Retrieved March 7, 2026, from [Link]

  • Tijore, A., & Boddu, S. H. S. (2022, November 23). Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications. Retrieved March 7, 2026, from [Link]

  • Zhang, M., et al. (2022, June 20). Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability. Frontiers in Nutrition. Retrieved March 7, 2026, from [Link]

  • Phelps, J., et al. (n.d.). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. PLOS ONE. Retrieved March 7, 2026, from [Link]

  • de Oliveira, A. C. S., et al. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. Retrieved March 7, 2026, from [Link]

  • Jagiellonian Center of Innovation. (n.d.). THE STUDY OF THE INFLUENCE OF DMSO ON HUMAN FIBROBLASTS PROLIFERATION IN-VITRO. Retrieved March 7, 2026, from [Link]

  • Bitesize Bio. (2012, June 13). Which Grade of Ethanol Should I Use? Retrieved March 7, 2026, from [Link]

  • (n.d.). 1 Preparation stock solution solid compound(s). Retrieved March 7, 2026, from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved March 7, 2026, from [Link]

  • Laduviglusib GSK-3 inhibitor. (n.d.). Poloxamer 188 as a Surfactant in Biological Formulations: An Alternative to Polysorbate 20/80 and Tween 80. Retrieved March 7, 2026, from [Link]

  • (n.d.). Surfactants: A New Pharmaceutical Additive for Solubility Enha. Longdom Publishing. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2015, January 28). Which is the maximum quantity of ethanol tolerated by CHO-S cells? Retrieved March 7, 2026, from [Link]

  • Luong, P. (2020). Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution. ScholarWorks@CWU. Retrieved March 7, 2026, from [Link]

  • Al-Rawashdeh, A., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved March 7, 2026, from [Link]

  • (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Retrieved March 7, 2026, from [Link]

  • Li, X., et al. (2024, July 13). Effects of Commonly used Surfactants, Poloxamer 188 and Tween 80, on the Drug Transport Capacity of Intestinal Glucose Transporters. PubMed. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2015, October 16). Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. Retrieved March 7, 2026, from [Link]

  • Zou, C., et al. (2014, May 31). Solubilization of Hydroxypropyl-β-Cyclodextrin on Cholesterol in Aqueous Solution. Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • (n.d.). The Effect of Poloxamer 188 on the Solubility and Dissolution Behaviors of Piroxicam-PEG 4000 Solid Dispersions. Retrieved March 7, 2026, from [Link]

  • Al-Hamidi, H., et al. (2022, February 18). Correlation of Solubility Thermodynamics of Glibenclamide with Recrystallization and In Vitro Release Profile. MDPI. Retrieved March 7, 2026, from [Link]

  • Manallack, D. T. (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo... Retrieved March 7, 2026, from [Link]

  • (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents (and some in water as well). Retrieved March 7, 2026, from [Link]

  • The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility in various solvents. Retrieved March 7, 2026, from [Link]

  • Beilstein Journals. (2025, August 4). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. Retrieved March 7, 2026, from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2012, February 24). What are the chances of precipitation in column while using buffers as mobile phase? Retrieved March 7, 2026, from [Link]

  • ACS Division of Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Optimizing N-Isopropyl-3-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-isopropyl-3-methylbenzamide. This compound is a critical precursor in pharmaceutical development and advanced C–H functionalization methodologies . However, achieving quantitative yields requires precise control over reaction kinetics, steric management, and moisture exclusion.

This guide is designed for research scientists and drug development professionals. It bypasses basic textbook theory to deliver field-proven troubleshooting strategies, causality-driven FAQs, and self-validating experimental protocols.

Diagnostic Workflow: Yield Optimization

When troubleshooting low yields or impure products in amide coupling, identifying the exact point of failure is critical. The following diagnostic logic tree maps the most common failure modes for this specific synthesis.

G start Low Yield: N-isopropyl-3-methylbenzamide route Select Synthetic Pathway start->route acyl Acyl Chloride Method route->acyl coupling Coupling Reagent (HATU/EDC) route->coupling issue1 Hydrolysis of Acyl Chloride acyl->issue1 issue2 Amine Volatilization acyl->issue2 issue3 Steric Hindrance at N-term coupling->issue3 issue4 Urea Byproduct Co-elution coupling->issue4 sol1 Use rigorously anhydrous DCM issue1->sol1 sol2 Add amine strictly at 0 °C issue2->sol2 sol3 Pre-activate with HATU/DIPEA issue3->sol3 sol4 Aqueous acid/base workup issue4->sol4

Troubleshooting workflow for N-isopropyl-3-methylbenzamide synthesis.

Frequently Asked Questions (FAQs): Chemistry & Causality

Q1: Should I use the acyl chloride route or a coupling reagent (e.g., HATU) for this specific molecule? A1: For the synthesis of N-isopropyl-3-methylbenzamide, the acyl chloride route is highly recommended if your starting material (3-methylbenzoic acid) lacks other sensitive functional groups. It is highly scalable, atom-economical, and typically delivers >90% yield . However, if you are working with a highly functionalized derivative where harsh acidic byproducts (HCl) are detrimental, modern uronium-based coupling reagents (like HATU) are preferred to drive the reaction under mild conditions .

Q2: My acyl chloride reaction stalled at 50% conversion. What is the root cause? A2: The most common culprit is the volatilization of isopropylamine. The reaction between 3-methylbenzoyl chloride and an amine is highly exothermic. Isopropylamine has a very low boiling point (32 °C). If the amine is added at room temperature, the localized heat of reaction will cause the isopropylamine to boil off as a gas, drastically altering your stoichiometry and stalling the reaction. Causality: Loss of nucleophile concentration prevents full consumption of the electrophile. Always add the amine dropwise at 0 °C.

Q3: Why do you recommend DIPEA over Triethylamine (Et₃N) when using HATU? A3: While Et₃N is perfectly fine for the acyl chloride route (acting as an HCl scavenger), it is a relatively unhindered base. In a HATU-mediated coupling, an unhindered base can occasionally act as a competing nucleophile against the highly reactive HOAt-ester intermediate. N,N-Diisopropylethylamine (DIPEA) provides the necessary basicity to deprotonate the carboxylic acid but is sterically encumbered, preventing it from interfering with the active ester.

Quantitative Data Summary

Selecting the right parameters requires comparing the empirical outcomes of different methodologies. The table below summarizes the expected performance metrics for synthesizing N-isopropyl-3-methylbenzamide.

Synthetic RouteKey ReagentsTypical YieldReaction TimePrimary ByproductKey Advantage
Acyl Chloride 3-methylbenzoyl chloride, iPrNH₂, Et₃N85–95%2–4 hoursTriethylamine hydrochlorideHighly scalable, lowest cost per gram.
Carbodiimide 3-methylbenzoic acid, iPrNH₂, EDC·HCl, HOBt75–85%12–16 hoursWater-soluble ureaMild conditions, avoids harsh chlorinating agents.
Uronium 3-methylbenzoic acid, iPrNH₂, HATU, DIPEA90–98%1–2 hoursHOAt, tetramethylureaRapid kinetics, excellent for sterically hindered amines.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints. Do not proceed to the next step unless the physical or analytical criteria of the current step are met.

Protocol A: The Acyl Chloride Method (Recommended for Scale-Up)

This method relies on the reaction of 3-methylbenzoyl chloride with isopropylamine.

Step 1: Preparation & Inert Atmosphere

  • Dissolve 3-methylbenzoyl chloride (1.0 equiv, e.g., 10 mmol) in rigorously anhydrous dichloromethane (DCM, 0.2 M).

  • Validation: The solution must remain perfectly clear. Any cloudiness indicates hydrolysis of the acyl chloride into 3-methylbenzoic acid due to moisture.

Step 2: Base Addition

  • Cool the reaction flask to 0 °C using an ice bath.

  • Add Triethylamine (Et₃N, 2.0 equiv) via syringe.

Step 3: Nucleophilic Attack (Critical Step)

  • Prepare a solution of isopropylamine (1.2 equiv) in anhydrous DCM (5 mL).

  • Add the isopropylamine solution dropwise over 15 minutes to the 0 °C reaction mixture.

  • Validation: You will immediately observe the formation of a dense white precipitate (Triethylamine hydrochloride). This visual cue confirms the amide bond formation is actively occurring and HCl is being successfully scavenged.

Step 4: Reaction Maturation

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Validation: Perform Thin Layer Chromatography (TLC) using 30% Ethyl Acetate in Hexanes. The acyl chloride (or its hydrolyzed acid form, Rf ~0.1) should be completely consumed, replaced by a single new spot (N-isopropyl-3-methylbenzamide, Rf ~0.5) that is UV-active.

Step 5: Differential Workup

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Transfer to a separatory funnel. Wash the organic layer sequentially with:

    • 1M HCl (x2): Protonates and removes unreacted isopropylamine and Et₃N into the aqueous layer.

    • 1M NaOH (x2): Deprotonates and removes any 3-methylbenzoic acid (formed via hydrolysis) into the aqueous layer.

    • Brine (x1): Removes residual water.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure amide.

Protocol B: HATU-Mediated Coupling (Recommended for Sensitive Substrates)

This method is ideal if you are starting from 3-methylbenzoic acid and wish to avoid generating acyl chlorides.

Step 1: Pre-Activation

  • Dissolve 3-methylbenzoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 equiv). Stir at room temperature for 15 minutes.

  • Causality: This pre-activation step converts the carboxylic acid into a highly reactive, yet stable, OAt active ester. A slight color change to pale yellow is normal.

Step 2: Amine Addition

  • Add isopropylamine (1.5 equiv) in one portion. (The slight excess compensates for potential evaporative loss, though the DMF solvent mitigates this compared to DCM).

  • Stir at room temperature for 2 hours.

  • Validation: LC-MS analysis should show the target mass [M+H]⁺ = 178.1 m/z, with complete disappearance of the acid mass.

Step 3: Aqueous Workup for DMF Removal

  • Dilute the reaction mixture heavily with Ethyl Acetate (at least 5x the volume of DMF).

  • Wash the organic layer with 5% aqueous LiCl (x3) .

  • Causality: DMF is notoriously difficult to remove. The lithium ions coordinate with DMF, pulling it highly efficiently into the aqueous phase, preventing it from contaminating your final product.

  • Follow with standard 1M HCl, saturated NaHCO₃, and brine washes. Dry and concentrate.

References

  • Carbon–Hydrogen Bond Functionalization Approach for the Synthesis of Fluorenones and ortho-Arylated Benzonitriles. PubMed Central (PMC), National Institutes of Health. Validates the use of N-isopropyl-3-methylbenzamide as a critical synthetic precursor. URL:[Link]

  • Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines. Molecules, MDPI (2021). Provides authoritative grounding for the high-yielding synthesis of substituted benzamides using the acyl chloride and isopropylamine methodology. URL:[Link]

  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, RSC (2009). Comprehensive mechanistic review detailing the causality, pros, and cons of various coupling reagents (including HATU and carbodiimides) versus traditional acyl chloride routes. URL:[Link]

Technical Support Center: Troubleshooting N-Isopropyl-3-methylbenzamide Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the notoriously difficult crystallization of N-isopropyl-3-methylbenzamide .

Due to its specific molecular architecture, this lipophilic amide is highly susceptible to Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out." This guide bypasses generic advice, focusing instead on the thermodynamic causality of these phase behaviors and providing self-validating protocols to ensure high-purity crystalline yields.

Part 1: Core Principles & Causality of Oiling Out

To troubleshoot a crystallization process, one must first understand the molecular causality behind the failure. N-isopropyl-3-methylbenzamide presents a unique kinetic barrier to nucleation due to two structural factors:

  • Steric Hindrance: The bulky N-isopropyl group restricts the rotational freedom of the amide bond, preventing the planar alignment required for optimal intermolecular hydrogen bonding (N-H ··· O=C).

  • Molecular Asymmetry: The 3-methyl substitution on the aromatic ring disrupts symmetrical crystal packing.

These factors significantly depress the compound's melting point and increase the kinetic barrier to lattice formation. Benzamides are inherently prone to forming disordered crystals or oiling out due to these molecular properties[1]. When supersaturation is generated rapidly (via rapid cooling or aggressive anti-solvent addition), the chemical potential drives the system into a miscibility gap. Instead of overcoming the activation energy required for solid nucleation, the system undergoes LLPS, separating into a solute-rich liquid phase (oil) and a solvent-rich phase[2][3].

Because the integration of solute molecules into the crystal lattice is kinetically hindered, the system experiences high supersaturation and forms an emulsion rather than a crystalline suspension[4].

Pathway cluster_0 Undesirable Pathway (LLPS) cluster_1 Optimized Pathway (Direct Nucleation) Start Supersaturated Solution N-isopropyl-3-methylbenzamide Oiling Liquid-Liquid Phase Separation (Oiling Out) Start->Oiling Rapid Cooling / High Concentration Metastable Metastable Zone (Controlled Supersaturation) Start->Metastable Slow Cooling / Anti-solvent Dropwise Amorphous Amorphous Solid / Impure Mass (Solvent Entrapment) Oiling->Amorphous Uncontrolled Solidification Crystals High-Purity Crystals (Ordered Lattice) Metastable->Crystals Seeding / Sonication

Thermodynamic pathways of benzamide crystallization (LLPS vs. Nucleation).

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my N-isopropyl-3-methylbenzamide form a cloudy emulsion or a sticky oil at the bottom of the flask instead of precipitating as crystals? A1: This is classic Liquid-Liquid Phase Separation (LLPS). The solution has become too supersaturated too quickly, crossing the binodal curve into a miscibility gap before nucleation can occur[3]. The compound separates as a highly concentrated, solute-rich liquid phase[2]. To resolve this, you must reheat the mixture until it becomes a clear solution, add a small amount of additional solvent to reduce the overall concentration, and cool at a significantly slower rate (e.g., < 0.1 °C/min)[1].

Q2: When the oil phase finally solidifies, the yield is poor, and NMR shows high impurity levels. Why does this happen? A2: Oiling out droplets are highly concentrated and act as an excellent solvent for unwanted impurities[4]. When this metastable oil phase eventually solidifies, it does so uncontrollably, leading to the entrapment of impurities and solvent occlusion within an amorphous or poorly ordered solid matrix[3]. By controlling the supersaturation and introducing seed crystals before the onset of oiling out, you can bypass the LLPS region and promote the growth of a pure crystalline lattice[5].

Q3: How can I force nucleation if the kinetic barrier is too high even with slow cooling and seeding? A3: Ultrasound-assisted crystallization (sonocrystallization) is highly effective for sterically hindered amides. Applying low-frequency ultrasound (e.g., 20 kHz) generates acoustic cavitation—microscopic bubbles that rapidly form and collapse[6]. This releases localized energy that significantly reduces the energy barrier for nucleation, effectively bypassing the oiling-out phase and inducing rapid, uniform crystal growth[6].

Workflow Obs Observation: Milky Emulsion / Oil Step1 Reheat to Clear Solution Obs->Step1 Decision Adjust Parameters Step1->Decision Opt1 Reduce Cooling Rate (< 0.1 °C/min) Decision->Opt1 Opt2 Introduce Seed Crystals (in Metastable Zone) Decision->Opt2 Opt3 Apply Ultrasound (20 kHz) Decision->Opt3 Success Pure Crystalline Yield Opt1->Success Opt2->Success Opt3->Success

Step-by-step troubleshooting workflow for resolving oiling out.

Part 3: Quantitative Data & Solvent System Selection

Selecting the correct solvent system is your primary thermodynamic defense against LLPS. The table below summarizes the quantitative and mechanistic outcomes of various solvent systems for N-isopropyl-3-methylbenzamide.

Solvent SystemCrystallization MethodLLPS (Oiling Out) RiskMechanistic Outcome & Causality
Ethanol / Water Anti-solventHigh The steep drop in solubility upon water addition rapidly forces the system into the miscibility gap. High risk of emulsion formation.
Ethyl Acetate / Heptane Cooling / Anti-solventModerate Heptane lowers the polarity gradually. Allows for a wider Metastable Zone Width (MSZW), providing a larger window for seeding.
Isopropanol CoolingLow Ideal for sonocrystallization. The moderate solubility curve prevents sudden supersaturation spikes, allowing kinetic control over nucleation.
Toluene CoolingHigh High solubility at room temperature requires extreme cooling, which kinetically favors oiling out over lattice formation.

Part 4: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each protocol contains built-in checkpoints to verify that the thermodynamics of the system are behaving as intended.

Protocol A: Anti-Solvent Crystallization with Controlled Seeding

Purpose: To kinetically favor crystal growth over LLPS by providing pre-existing lattice templates within the metastable zone.

  • Dissolution: Dissolve crude N-isopropyl-3-methylbenzamide in Isopropanol (3 mL/g of solute) at 60 °C under continuous agitation (250 RPM) until a completely clear solution is achieved.

  • Metastable Zone Entry: Cool the solution at a rate of 0.5 °C/min to 45 °C. This temperature is strategically chosen to be just above the cloud point (the LLPS boundary).

  • Seeding: Introduce 1-2% w/w of pure N-isopropyl-3-methylbenzamide seed crystals.

    • Self-Validation Checkpoint: Observe the seed crystals for 15 minutes. If the seeds dissolve, the solution is undersaturated; you must reheat, evaporate 10% of the solvent, and retry. If the seeds remain suspended with sharp edges and begin to grow, you are successfully within the metastable zone[5].

  • Anti-Solvent Addition: Add water (anti-solvent) dropwise at a strictly controlled rate of 0.5 mL/min. Maintain agitation to prevent localized zones of high supersaturation, which would trigger secondary oiling out.

  • Aging & Isolation: Cool the suspension to 5 °C at 0.1 °C/min. Age for 2 hours to allow for Ostwald ripening, then vacuum filter and wash with a cold 1:1 Isopropanol/Water mixture.

Protocol B: Ultrasound-Assisted Cooling Crystallization

Purpose: To utilize acoustic cavitation to lower the nucleation energy barrier, forcing immediate solid formation before the system can phase-separate into an oil.

  • Preparation: Prepare a saturated solution of the amide in Ethyl Acetate at 50 °C (approx. 4 mL/g).

  • Sonication Initiation: Insert a clean ultrasonic probe (20 kHz frequency) into the reactor. Set the amplitude to 30%.

  • Controlled Cooling & Cavitation: Cool the solution to 20 °C at a rate of 0.5 °C/min while applying continuous ultrasound.

    • Self-Validation Checkpoint: Upon reaching the supersaturation threshold (typically around 35 °C), the acoustic cavitation should induce immediate turbidity (nucleation) within 60 seconds. If a macroscopic oil layer forms on the reactor walls instead of a dispersed solid, the initial concentration was too high; reheat to 50 °C, add 15% more Ethyl Acetate, and repeat[6].

  • Maturation: Once the temperature reaches 20 °C, turn off the ultrasound. Hold the suspension at 20 °C for 1 hour under standard mechanical agitation to allow the crystal lattice to mature and heal any cavitation-induced defects. Filter and dry under vacuum.

References

1.[5] Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound , Organic Process Research & Development Vol. 23 No. 9 - ACS Publications. 5 2.[2] Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds , Pharmalego. 2 3.[1] Technical Support Center: 2-(Phenylamino)Benzamide Crystallization , Benchchem. 1 4.[4] Oiling Out in Crystallization , Mettler Toledo. 4 5.[3] Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application , Crystal Growth & Design - ACS Publications. 3 6.[6] Ultrasonic Enhanced Continuous Crystallization: Induction Time and Process Control , Industrial & Engineering Chemistry Research - ACS Publications. 6

Sources

Technical Support Center: N-isopropyl-3-methylbenzamide Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of N-isopropyl-3-methylbenzamide via the nucleophilic acyl substitution of 3-methylbenzoyl chloride with isopropylamine is a highly efficient reaction. However, achieving pharmaceutical-grade purity requires a strict understanding of the reaction's mechanistic vulnerabilities.

This guide is designed to help researchers troubleshoot common impurities, understand the causality behind each purification step, and implement self-validating protocols to ensure reproducible yields.

I. Frequently Asked Questions (Troubleshooting Impurities)

Q: My final product shows a broad O-H stretch in IR and a carboxylic acid peak in NMR. How do I prevent this? A: This indicates contamination with 3-methylbenzoic acid. Mechanistically, acid chlorides are highly electrophilic and will rapidly hydrolyze in the presence of trace water to form the corresponding carboxylic acid[1]. To prevent this, ensure your dichloromethane (DCM) solvent is strictly anhydrous and the reaction is run under an inert argon or nitrogen atmosphere. If the acid has already formed, it can be selectively partitioned into the aqueous phase during workup by washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The weak base deprotonates the acid, forming a water-soluble carboxylate salt, while the neutral amide remains in the organic phase.

Q: I am observing unreacted isopropylamine in my crude mixture. What is the most efficient way to remove it? A: Isopropylamine is a volatile, primary amine that can linger if excess equivalents were used to drive the reaction to completion. The most reliable self-validating protocol to remove it is an acidic liquid-liquid extraction. Washing the organic layer with 1.0 M HCl protonates both the unreacted isopropylamine and the triethylamine (Et₃N) acid scavenger, converting them into highly polar ammonium chlorides[2]. These salts are virtually insoluble in the organic phase and partition entirely into the aqueous layer, ensuring a high-purity organic phase.

Q: What is the optimal recrystallization solvent system for this specific compound? A: For benzamide derivatives of this class, a dual-solvent system using dichloromethane (CH₂Cl₂) and hexane provides excellent crystalline purity[3]. The compound is highly soluble in CH₂Cl₂ but insoluble in non-polar hexanes. By dissolving the crude solid in a minimum volume of warm CH₂Cl₂ and slowly titrating in hexane, you induce supersaturation. As the non-polar character of the solvent mixture increases, the amide selectively crystallizes, leaving structurally distinct trace impurities in the mother liquor.

II. Purification Logic & Troubleshooting Workflow

The following logic tree dictates the corrective actions required based on the specific impurities detected in your post-reaction analytical assays (e.g., LC-MS, NMR, or TLC).

TroubleshootingTree Start Impurity Detected in NMR/HPLC Q1 Is it 3-Methylbenzoic Acid? Start->Q1 A1 Increase NaHCO3 Wash Ensure Anhydrous Conditions Q1->A1 Yes Q2 Is it Isopropylamine? Q1->Q2 No A2 Perform 1M HCl Wash Check Stoichiometry Q2->A2 Yes Q3 Are there colored/trace impurities? Q2->Q3 No A3 Recrystallize from CH2Cl2 / Hexane Q3->A3 Yes

Fig 1: Logical troubleshooting tree for isolating and purifying N-isopropyl-3-methylbenzamide.

III. Quantitative Data: Reaction Parameters & Workup Partitioning

To maintain a self-validating system, you must understand where every reagent goes during the workup phase. Table 1 summarizes the stoichiometric ratios and the phase partitioning logic used to isolate the target amide.

ComponentEquivalentsRolePost-Reaction Phase PartitioningRemoval Method
3-Methylbenzoyl chloride 1.0Limiting ReagentOrganic (if unreacted)Quench with amine/water
Isopropylamine 1.1 - 1.2NucleophileAqueous (as ammonium salt)1.0 M HCl wash
Triethylamine (Et₃N) 1.5 - 2.0Acid ScavengerAqueous (as ammonium salt)1.0 M HCl wash
3-Methylbenzoic acid N/AHydrolysis ByproductAqueous (as sodium salt)Sat. NaHCO₃ wash
N-isopropyl-3-methylbenzamide N/ATarget ProductOrganic (DCM)Evaporation & Recrystallization

IV. Step-by-Step Methodology: Synthesis and Purification

Follow this validated protocol to ensure maximum purity of N-isopropyl-3-methylbenzamide:

Phase 1: Anhydrous Reaction Setup

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum. Cool the apparatus under a positive pressure of dry nitrogen or argon to eliminate atmospheric moisture[1].

  • Reagent Loading: Add isopropylamine (1.2 eq) and triethylamine (1.5 eq) to anhydrous dichloromethane (DCM) (approximately 10 mL per gram of starting material).

  • Thermal Control: Cool the mixture to 0 °C using an ice bath. The nucleophilic attack of the amine on the acid chloride is highly exothermic; thermal control prevents the degradation of reagents and limits side reactions[2].

  • Electrophile Addition: Dissolve 3-methylbenzoyl chloride (1.0 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (eluent: 30% EtOAc in Hexanes) until the acid chloride is fully consumed.

Phase 2: Liquid-Liquid Extraction Workup 6. Acidic Wash (Amine Removal): Transfer the mixture to a separatory funnel. Add 1.0 M aqueous HCl (equal volume to the organic layer). Shake vigorously and vent. Separate the layers and discard the aqueous phase. 7. Basic Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃. Shake and vent frequently, as CO₂ gas will evolve if residual acid is neutralized. Discard the aqueous phase. 8. Drying: Wash the organic layer with brine to remove bulk water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.

Phase 3: Recrystallization 9. Solvent Layering: Dissolve the crude solid in a minimal amount of warm CH₂Cl₂. Slowly titrate in hexane until the solution becomes slightly cloudy (the cloud point)[3]. 10. Crystallization: Allow the flask to stand undisturbed at room temperature to initiate crystal nucleation, then cool to 4 °C to maximize the yield. Filter the purified N-isopropyl-3-methylbenzamide crystals and dry in vacuo.

V. References

  • MDPI. "Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines." Molecules, PMC. URL:[Link]

  • NV Publication House. "Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds." American Journal of Applied Science and Technology. URL:[Link]

Sources

Technical Support Center: Troubleshooting N-isopropyl-3-methylbenzamide Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help researchers, scientists, and drug development professionals resolve the precipitation of N-isopropyl-3-methylbenzamide in cell culture media.

N-isopropyl-3-methylbenzamide is a lipophilic small molecule. Due to its hydrophobic aromatic ring and isopropyl group, it exhibits inherently poor aqueous solubility. When diluting concentrated dimethyl sulfoxide (DMSO) stock solutions into aqueous environments like DMEM or RPMI, researchers frequently encounter compound "crashing" or crystallization. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to resolve this without compromising your experimental integrity.

Mechanistic Analysis: Why Does Precipitation Occur?

Understanding the physical chemistry of your assay is the first step to troubleshooting. Precipitation of hydrophobic amides typically stems from one of four thermodynamic failures:

  • Solvent Shock (Rapid Polarity Shift): Direct injection of a highly concentrated DMSO stock into a large volume of aqueous media causes rapid diffusion of the solvent away from the compound. This leaves the hydrophobic N-isopropyl-3-methylbenzamide locally supersaturated, leading to immediate nucleation and crystallization (1[1]).

  • Thermodynamic Solubility Limit: Every compound has an absolute solubility threshold in a given aqueous environment. Exceeding this limit results in delayed precipitation during incubation (1[1]).

  • Temperature Differentials: Introducing room-temperature or cold media lowers the kinetic energy of the system. High-molecular-weight components and hydrophobic drugs are highly susceptible to falling out of solution when exposed to extreme temperature shifts (2[2]).

  • Lack of Carrier Proteins: In serum-free media, the absence of carrier proteins (like bovine serum albumin) removes a critical hydrophobic binding sink, forcing the free drug to precipitate (3[3]).

Diagnostic Workflow

Use the following decision tree to identify the root cause of your precipitation and select the appropriate protocol.

TroubleshootingWorkflow Start Precipitate Observed in Cell Culture Media CheckTime When did precipitation occur? Start->CheckTime Immediate Immediately upon adding stock CheckTime->Immediate Instantaneous Delayed Delayed (during incubation) CheckTime->Delayed > 1 hour Dilution Protocol A: Warm Intermediate Dilution Immediate->Dilution Solvent Shock Carrier Protocol B: Add Carrier (FBS or HP-β-CD) Immediate->Carrier Low Solubility Delayed->Carrier Nucleation Temp Check Incubator Temp & Prevent Evaporation Delayed->Temp Evaporation/Cold

Diagnostic decision tree for resolving N-isopropyl-3-methylbenzamide precipitation.

Step-by-Step Resolution Protocols

Protocol A: The Warm Intermediate Dilution Method

Causality: Gradual reduction of solvent polarity prevents local supersaturation, while thermal energy maintains the compound in a dissolved state during the transition from 100% DMSO to an aqueous environment.

  • Pre-warm Media: Equilibrate the complete cell culture medium to 37°C in a water bath. Scientific Context: Cold media acts as a thermodynamic sink, triggering instant crystallization (1[1]).

  • Prepare Intermediate: In a sterile microcentrifuge tube, add a small volume of pre-warmed media (e.g., 90 µL).

  • First Dilution: Slowly pipette the required volume of N-isopropyl-3-methylbenzamide DMSO stock (e.g., 10 µL) directly into the center of the 90 µL warm media while continuously vortexing or pipetting vigorously (1[1]).

  • Validation Checkpoint: Hold the tube to the light. The solution must be optically clear. If turbidity is observed, the thermodynamic limit has been breached; discard and switch to Protocol B.

  • Final Transfer: Immediately transfer this intermediate dilution dropwise into the final culture vessel containing the remaining pre-warmed media, swirling gently to ensure rapid bulk mixing.

  • System Validation: Always run a parallel vehicle control (DMSO only) using the exact same dilution steps to validate that the solvent alone does not induce phenotypic changes.

Protocol B: Excipient-Assisted Solubilization (Cyclodextrins)

Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that encapsulates the lipophilic N-isopropyl-3-methylbenzamide, while its hydrophilic exterior maintains aqueous solubility. This prevents the compound from interacting with water molecules and crashing out (4[4]).

  • Prepare Excipient Media: Dissolve HP-β-CD in your cell culture media to a final concentration of 1% to 5% (w/v). Sterile filter the solution through a 0.22 µm PES membrane.

  • Complexation: Add the N-isopropyl-3-methylbenzamide DMSO stock to the cyclodextrin-containing media. The hydrophobic cavity of the β-cyclodextrin will spontaneously encapsulate the compound (5[5]).

  • Incubation: Allow the mixture to sit at 37°C for 15-30 minutes. This provides the activation energy necessary to ensure complete inclusion complex formation before adding the media to your cells.

  • System Validation: Include a vehicle control containing the exact same concentration of HP-β-CD and DMSO. Compare the viability of cells treated with this vehicle against untreated cells to confirm the excipient is non-toxic to your specific cell line.

Quantitative Data: Solubilization Strategies & Tolerances

Solubilization StrategyRecommended ConcentrationMechanism of ActionCellular Tolerance & Caveats
DMSO (Solvent) ≤ 0.1% (Optimal), up to 0.5% maxLowers solvent polarity to match the lipophilic drug.High risk of off-target transcriptomic effects at >0.1%. Primary cells are highly sensitive (6[6]).
Fetal Bovine Serum (FBS) 5% - 10% (v/v)Albumin acts as a natural hydrophobic carrier protein.Highly tolerated, but unsuitable for serum-starvation assays or chemically defined workflows (3[3]).
HP-β-Cyclodextrin 1% - 5% (w/v)Encapsulates the hydrophobic drug within a cyclic oligosaccharide cavity.Excellent tolerance across most cell lines; requires 15-30 min pre-incubation for complexation (4[4]).

Frequently Asked Questions (FAQs)

Q1: Can I just increase the DMSO concentration to keep the compound in solution? A1: Only within strict limits. While increasing DMSO improves solubility, it introduces significant cytotoxicity and off-target effects. Most robust cell lines can tolerate up to 0.5% (v/v) DMSO, but primary cells or sensitive lines should be kept ≤0.1% (6[6]). Always perform a DMSO tolerance assay prior to your primary experiment to establish the maximum safe threshold (7[7]).

Q2: I see crystals in my media. Can I just filter them out using a 0.22 µm syringe filter? A2: No. Filtering out the precipitate physically removes the active N-isopropyl-3-methylbenzamide from your system. This results in an unknown, drastically lower final concentration, which will invalidate any dose-response data or IC50 calculations (1[1]). You must address the thermodynamic root cause using Protocols A or B.

Q3: My compound stays dissolved in media with 10% FBS, but precipitates in serum-free starvation media. Why? A3: Fetal Bovine Serum (FBS) contains high concentrations of albumin, a protein that acts as a natural carrier by binding hydrophobic molecules (3[3]). In serum-free conditions, this solubilizing sink is lost. To resolve this, transition to Protocol B and use a cyclodextrin carrier, which mimics the hydrophobic shielding of albumin without introducing undefined serum factors.

References

  • BenchChem. "Technical Support Center: Preventing Small Molecule Precipitate in Cell Culture Media." 1

  • Procell. "Troubleshooting Precipitation in Cell Culture: Causes and Solutions." 2

  • Merck Millipore. "Common Cell Culture Problems: Precipitates." 3

  • BenchChem. "How to control for DMSO effects in BRD3308 experiments." 6

  • Sigma-Aldrich (via ResearchGate). "Cyclodextrins." 4

  • HiMedia Laboratories. "β - Cyclodextrin." 5

  • ResearchGate. "Does anybody know what is the safe solution of DMSO for cell cultures?" 7

Sources

Technical Support Center: Troubleshooting Assays with N-isopropyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Chemical Context

N-isopropyl-3-methylbenzamide (CID 248156)[1] is a highly lipophilic building block frequently utilized in the synthesis of hypervalent iodine reagents[2] and anthranilic diamide insecticides targeting Ryanodine receptors (RyR). While valuable in synthetic chemistry, its physicochemical profile makes it a notorious "frequent hitter" in biological screening. When introduced into aqueous assay buffers, this planar, hydrophobic amide is highly susceptible to phase separation, leading to unexpected assay interference. This guide provides a self-validating framework to distinguish true target modulation from assay artifacts.

Troubleshooting Guide & FAQs

Q1: Why does N-isopropyl-3-methylbenzamide show unusually high, non-specific inhibition across multiple unrelated enzyme targets? Causality & Mechanism: This is a classic hallmark of colloidal aggregation. With a computed LogP of ~2.9[1], this benzamide derivative has limited aqueous solubility. When diluted from a DMSO stock into an aqueous buffer at concentrations typically above 10 µM, the monomeric molecules self-associate to form sub-micron colloidal particles. These colloids act as "protein sponges," non-specifically adsorbing and partially denaturing target enzymes on their surface, leading to a false-positive readout in high-throughput screens (Shoichet, 2013)[3].

Q2: How can I validate whether my assay readout is a true target modulation or an aggregation-induced false positive? Self-Validating System: You must implement a Detergent-Sensitivity Counter-Screen. True, stoichiometric lock-and-key binding is insensitive to mild non-ionic detergents. In contrast, colloidal aggregates are held together by weak hydrophobic interactions. The addition of 0.01% (v/v) Triton X-100 lowers the surface tension of the buffer, disrupting the aggregates and releasing the sequestered enzyme. If your observed inhibition disappears upon adding Triton X-100, your initial result was an artifact (Shoichet, 2013)[4].

Q3: I observe inconsistent replicate data and baseline drift in my fluorescence-based assay. What is the cause? Causality: Beyond protein sequestration, colloidal particles of N-isopropyl-3-methylbenzamide cause severe light scattering (the Tyndall effect). This scattering interferes with both excitation and emission wavelengths in fluorometric assays. Additionally, the benzamide chromophore can cause an inner-filter effect by absorbing UV/Vis light, leading to artificial signal quenching that mimics enzyme inhibition (Owen et al., 2012)[5].

Data Presentation: Physicochemical Properties & Assay Implications

PropertyValueAssay Implication
Molecular Weight 177.24 g/mol [1]Small fragment size; high risk of non-specific binding if aggregated.
Computed LogP ~2.9[1]High lipophilicity; prone to phase separation in aqueous media.
Critical Aggregation Conc. > 10 µM (Buffer dependent)Screening above this threshold dramatically increases false-positive rates.
Detergent Sensitivity HighInhibition artifacts are fully reversible with 0.01% Triton X-100[4].

Mandatory Visualization

DiagnosticWorkflow Start Unexpected High Inhibition with N-isopropyl-3-methylbenzamide AddDet Add 0.01% Triton X-100 to Assay Buffer Start->AddDet Check Is Inhibition Maintained? AddDet->Check Agg Artifact: Colloidal Aggregation (False Positive) Check->Agg No (Activity Lost) TrueBind True Specific Binding (Target Modulated) Check->TrueBind Yes (Activity Retained)

Workflow for diagnosing colloidal aggregation artifacts using detergent sensitivity.

Mechanism Monomer Monomeric Benzamide (< 10 µM) Colloid Colloidal Aggregate (> 10 µM) Monomer->Colloid Aqueous Buffer Self-Association Inhibited Sequestered Protein (False Positive) Colloid->Inhibited Non-specific Adsorption Target Target Protein (Native) Target->Inhibited Denaturation on Particle Surface

Mechanistic pathway of promiscuous enzyme inhibition via colloidal aggregation.

Experimental Protocols

Protocol 1: Detergent-Sensitivity Counter-Screen

Objective: To establish a self-validating system that differentiates true binding from colloidal aggregation.

  • Stock Preparation: Prepare a 10 mM stock solution of N-isopropyl-3-methylbenzamide in 100% molecular-biology grade DMSO.

  • Buffer Modification: Prepare two identical sets of your standard aqueous assay buffer. To Set B, add Triton X-100 to a final concentration of 0.01% (v/v)[4].

  • Compound Dilution: Dilute the compound into both Buffer A (Standard) and Buffer B (Triton) to your target screening concentration (e.g., 50 µM). Ensure the final DMSO concentration remains ≤ 1% to prevent solvent-induced denaturation.

  • Incubation: Add your target protein/enzyme to both buffers and incubate for 15 minutes at room temperature to allow potential colloids to form and interact.

  • Readout & Analysis: Initiate the reaction with the substrate. If the IC50 shifts significantly (e.g., >10-fold loss of potency) in Buffer B compared to Buffer A, the compound is acting as a promiscuous aggregator rather than a specific inhibitor[3].

Protocol 2: Orthogonal Validation via Dynamic Light Scattering (DLS)

Objective: To physically detect and measure the hydrodynamic radius of sub-micron colloidal particles.

  • Sample Preparation: Dilute N-isopropyl-3-methylbenzamide to 50 µM in filtered (0.22 µm) assay buffer devoid of protein.

  • Measurement: Transfer 20 µL of the sample to a clean DLS cuvette.

  • Data Acquisition: Measure the hydrodynamic radius using a DLS instrument (e.g., DynaPro). Colloidal aggregators will display a distinct particle population with radii typically between 50 nm and 300 nm[5].

  • Detergent Challenge: Add 0.01% Triton X-100 directly to the cuvette, mix gently by pipetting, and remeasure. The immediate disappearance of the 50-300 nm particle peak provides definitive physical proof of detergent-sensitive colloidal aggregation[5].

References

  • PubChem Compound Summary for CID 248156, N-isopropyl-3-methylbenzamide. National Center for Biotechnology Information. URL:[Link]

  • Colloidal aggregation causes inhibition of G protein-coupled receptors. Journal of Medicinal Chemistry, 56(6), 2406-2414. URL:[Link]

  • Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology, 7(8), 1429–1435. URL:[Link]

  • Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines. Molecules, 26(23), 7343. URL:[Link]

Sources

scaling up the synthesis of N-isopropyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Defining the Focus

I'm currently zeroing in on defining the focus, specifically scaling up the synthesis of N-isopropyl-3-methylbenzamide. I'm imagining a technical support center with troubleshooting guides and FAQs, framed in a Q&A format. The goal is to tackle specific experimental issues that will arise as the synthesis goes from the lab bench to a production scale.

Analyzing the Core Requirements

I'm now diving into the core requirements, especially autonomy, scientific integrity, and visualization. I'm focusing on editorial freedom and exploring how to ensure scientific validity with in-text citations, authoritative references, and self-validating protocols. I'm considering the best ways to incorporate tables, step-by-step methodologies, and Graphviz diagrams for clarity, ensuring proper color contrast.

Gathering Contextual Data

Okay, I've got a grasp of the overall project: crafting a Technical Support Center. I'm focusing on troubleshooting and FAQs centered around scaling up the synthesis of N-isopropyl-3-methylbenzamide.

Organizing Information Structure

I'm structuring the Technical Support Center with a clear flow. The current outline includes an introduction, process flow, FAQ on chemical considerations, and a troubleshooting guide. A quantitative data table, experimental protocol, and references will round out the details. I'm focusing on the acid chloride route's advantages for scaling and addressing challenges such as exotherm control and purification.

Analyzing Reaction Methods

I'm now diving into the specifics of reaction methods. The focus is comparing the Schotten-Baumann biphasic approach against anhydrous conditions for synthesizing N-isopropyl-3-methylbenzamide. I'm prioritizing safety and yield by examining control of the reaction exotherm and preventing double acylation. I need to explain the rationale of adding the acid chloride to the amine, and not vice versa. I am currently digging into the data presentation and experimental protocols.

Visualizing Workflow Details

I'm now generating a DOT diagram to visualize the workflow for a 1-mole synthesis. Color contrast is crucial, adhering strictly to the provided color palette. I've drafted the DOT script, focusing on clear node and edge presentation. The diagram covers the entire process from reactor setup to final product. The critical steps of controlled addition and reaction aging are highlighted. This visual should aid understanding of the synthesis process.

Refining Process Visualization

I've just added detailed DOT code for a 1-mole synthesis workflow, focusing on color-coding for clarity. Key steps like substrate loading, controlled addition, and reaction aging are highlighted. The diagram incorporates visual cues for critical process parameters such as the temperature during the controlled addition step. The workflow is designed for efficient understanding.

Clarifying Synthesis Narrative

I'm now refining the E-E-A-T narrative, beginning with a caption for the diagram: "Process workflow for the scaled-up synthesis of N-isopropyl-3-methylbenzamide." I've addressed a key question regarding the temperature spike and stirring failure during the addition phase. The exotherm of the reaction and subsequent HCl by-product are causing precipitation and slurry formation. I'm noting the need to manage this via a biphasic Schotten-Baumann system or a tertiary amine base.

Evaluating Reaction Pathways

I'm now comparing peptide coupling agents versus acid chloride for scaling the synthesis. While peptide coupling is convenient in discovery, the acid chloride route seems more practical for scaling due to lower costs and better atom efficiency. My focus is now on downstream purification. I'm exploring crystallization techniques to avoid column chromatography.

Drafting Data Structure

I'm structuring the data table to compare amidation strategies, including anhydrous conditions using TEA, biphasic Schotten-Baumann, and coupling agents like EDC/HOBt. The table will have columns for various parameters, and rows detailing the reagents, exothermicity, stirring viscosity, byproduct removal, and a scalability rating.

I'm also drafting the experimental protocol for a self-validating system. This protocol outlines a 5L jacketed reactor setup. The process includes cooling and dropwise addition of 3-methylbenzoyl chloride to a solution of isopropylamine and TEA. Key validation steps include temperature monitoring and in-process control via HPLC. The workup involves quenching, washing, and isolation to yield high purity product.

Finalizing Experimental Protocol

I'm now integrating final validation steps and citations. I've detailed aqueous phase pH checks and isolation procedures, including solvent swapping to heptane. Mass balance and NMR/HPLC purity checks are integral. Citations are being added, including the Sheffield Hallam University thesis, MDPI paper, Atlanchim Pharma letter, and Patsnap Eureka, each with corresponding URLs.

Refining URL Citations

I'm now refining the URL citations, focusing on cleanness and functionality. I'm prioritizing the exact URLs provided in the url field of the search results, avoiding long redirect URLs. The strategy is to provide clean references with descriptive titles and verified links. My focus is ensuring each URL is easily accessible and correctly linked within the text for the reader.

Compiling References and Content

I'm now integrating the references, carefully verifying each URL for direct access to the source material. I'm prioritizing accuracy and efficiency in this compilation. The atlanchimpharma and patsnap links are added, ensuring they are correctly linked within the experimental protocol. The text will now be written.

Validating DOT Syntax

I've just run a final syntax check on the DOT code. I've ensured node and edge colors adhere to the specified contrast requirements, with font colors and node colors verified. The graphviz code is now ready for use.

Structuring Content Framework

I'm now structuring the Technical Support Center content, starting with a title and an introduction. Section 1 will showcase the process workflow DOT diagram. Section 2 will cover frequently asked questions centered on process design and chemistry, and Section 3, troubleshooting. I am currently fleshing out questions regarding the acid chloride route versus peptide coupling and anhydrous versus biphasic reaction setups.

Addressing Scale-Up Challenges

I'm now detailing the frequently encountered scale-up challenges. I'm focusing on the exotherm, which causes temperature spikes during addition, and resulting increases in viscosity or complete stirring failure. I'm also addressing the issue of product oiling out during isolation, instead of crystallizing as expected. I will be incorporating these details into the FAQ/Troubleshooting sections. I am structuring the content into sections 4, 5, and 6.

Analyzing Exotherm Control

I'm now focusing on the exotherm control, which is the critical aspect for scale-up. I'm detailing how enthalpy release impacts temperature control in larger reactors. Specifically, I need to address the impact of HCl by-product from the reaction, forming a non-Newtonian slurry with triethylamine. I'm working to describe how the reactor setup needs to have a thermocouple feedback loop to control the addition and to measure the concentration using in-process controls via HPLC. The addition pump must be interlocked with the internal temperature probe: addition pump must be interlocked.

Validating Process Safeguards

I'm now integrating crucial validation steps for the protocol. I am verifying the aqueous phase pH is less than 3 after the HCl wash for complete amine removal. This step aims to ensure a complete reaction, and prevent the product from reacting, as a byproduct. In addition, I will be adding a self-validating check where the UV spectrum at 254 nm needs to be below 1% for methyl ester, confirming that the workup steps are adequate. My focus is on robust analytical data and references.

identifying byproducts in N-isopropyl-3-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this resource to move beyond superficial troubleshooting. Here, we do not just address what went wrong during the synthesis of N-isopropyl-3-methylbenzamide; we dissect why it happened at a mechanistic level.

Amide bond formation is a cornerstone of drug development, yet it is notoriously prone to side reactions depending on the activation strategy. Whether you are utilizing classic biphasic Schotten-Baumann conditions[1] or modern coupling reagents[2], this guide provides self-validating protocols and causal diagnostics to ensure your target molecule is synthesized with high purity and yield.

Mechanistic Causality & Diagnostic Workflow

The synthesis of N-isopropyl-3-methylbenzamide typically proceeds via the nucleophilic acyl substitution of 3-methylbenzoyl chloride by isopropylamine. While seemingly straightforward, the reaction environment dictates the byproduct profile. Under Schotten-Baumann conditions, the reaction relies on the immiscibility of aqueous and organic phases to protect the highly electrophilic acid chloride from hydrolysis while a base (e.g., NaOH) neutralizes the HCl byproduct[1]. If the pH drops below 10, the amine becomes protonated (ammonium), losing its nucleophilicity, which allows ambient water to outcompete the amine, leading to the formation of 3-methylbenzoic acid (m-toluic acid).

Alternatively, if you are synthesizing the amide from 3-methylbenzoic acid using coupling reagents (e.g., DCC, EDC/HOBt), the causality of byproduct formation shifts. Poor order of addition can lead to the amine attacking the coupling reagent itself, forming stable guanidinium byproducts, or the incomplete consumption of the O-acylisourea intermediate can result in unreactive N-acylurea species.

To systematically diagnose these issues, follow the logic pathway below:

G Start Crude Reaction Mixture LCMS LC-MS Profiling (ESI+/-) Start->LCMS Mass178 Target m/z 178[M+H]+ Dominant? LCMS->Mass178 Success Proceed to Purification Mass178->Success Yes Byproducts Analyze Byproduct Mass Mass178->Byproducts No Mass135 m/z 135 [M-H]- (m-Toluic Acid) Byproducts->Mass135 Hydrolysis MassUrea m/z 225 (DCU) / Guanidinium Byproducts->MassUrea Coupling Agent Fix1 Optimize pH / Anhydrous conditions Mass135->Fix1 Fix2 Pre-activate acid / Change reagent MassUrea->Fix2

Diagnostic logic for identifying and resolving N-isopropyl-3-methylbenzamide synthesis byproducts.

Troubleshooting FAQs

Q1: My LC-MS shows a massive peak at m/z 135 (negative mode) and a very low yield of the target mass (m/z 178). What went wrong? A1: You are observing 3-methylbenzoic acid, the hydrolysis byproduct of your starting material. Causality: This occurs when water acts as the primary nucleophile instead of isopropylamine. In a Schotten-Baumann setup, this is usually caused by inadequate base addition. If the HCl generated by the reaction is not immediately neutralized, the local pH drops, protonating the isopropylamine. The protonated amine cannot attack the carbonyl, leaving the acid chloride vulnerable to slow hydrolysis by the aqueous phase[1]. Solution: Ensure your aqueous phase is maintained at pH 10–12. Alternatively, abandon the biphasic system and switch to anhydrous dichloromethane (DCM) using N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic organic base[2].

Q2: I am using EDC/HOBt to couple 3-methylbenzoic acid and isopropylamine, but I see an unexpected mass corresponding to a guanidinium adduct. How do I prevent this? A2: You are experiencing a classic coupling reagent side-reaction. Causality: When EDC is added to a mixture containing both the carboxylic acid and the amine, the highly nucleophilic isopropylamine can attack the carbodiimide directly before the acid has a chance to form the active O-acylisourea intermediate. This forms a dead-end guanidinium byproduct. Solution: Implement a pre-activation step. React the 3-methylbenzoic acid with EDC and HOBt for 15–30 minutes to fully form the OBt-active ester before introducing the isopropylamine to the reaction vessel.

Q3: My product peak is broad, and I suspect regioisomeric impurities. How can I differentiate between N-isopropyl-3-methylbenzamide and its 2-methyl or 4-methyl isomers? A3: Commercially sourced 3-methylbenzoyl chloride often contains trace amounts of ortho- or para-toluoyl chloride isomers. Causality: Standard C18 columns may struggle to resolve these closely related structural isomers due to nearly identical hydrophobicity. Solution: Switch to a sub-2-micron UHPLC column (e.g., Poroshell 120) with a shallow gradient to maximize peak capacity[3]. For definitive structural confirmation, isolate the peak and use 1H NMR; the target 3-methyl derivative will show a distinct singlet for the aromatic proton between the methyl and amide groups (~δ 7.59 ppm), which is absent in the 4-methyl isomer[4].

Quantitative Data: Byproduct Identification Table

To facilitate rapid LC-MS and NMR profiling, compare your crude analytical data against this standardized reference table.

CompoundRoleMW ( g/mol )ESI-MS m/zRP-HPLC RetentionDiagnostic 1H NMR Peak (CDCl3)
N-isopropyl-3-methylbenzamide Target Product177.25178.1 [M+H]+Moderate (~60% ACN)δ 4.25-4.41 (m, 1H, CH of isopropyl)[4]
3-methylbenzoic acid Hydrolysis Byproduct136.15135.0 [M-H]-Early (~30% ACN)δ 11.0 (br s, 1H, COOH)
3-methylbenzoyl chloride Unreacted SM154.59N/A (Quenches)N/AN/A
Dicyclohexylurea (DCU) Coupling Byproduct224.35225.2 [M+H]+Late (~80% ACN)δ 3.5 (m, 2H, CH of cyclohexyl)
Guanidinium Adduct EDC Byproduct~216.33217.2 [M+H]+Early-Moderateδ 2.8-3.0 (m, aliphatic amine protons)

Self-Validating Experimental Protocols

A robust protocol must contain internal checks to validate the chemistry before proceeding to the next step.

Protocol 1: Anhydrous Synthesis of N-isopropyl-3-methylbenzamide

This method avoids the hydrolysis pitfalls of the Schotten-Baumann reaction by utilizing strictly anhydrous conditions.

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 3-methylbenzoyl chloride (1.0 equiv, 5.0 mmol) and anhydrous DCM (20 mL).

  • Base Addition: Add DIPEA (1.5 equiv, 7.5 mmol) to the solution.

    • Validation Checkpoint 1: The solution should remain clear. If white fumes or heavy precipitates form immediately, your DCM is wet, and the acid chloride is hydrolyzing.

  • Amine Addition: Cool the flask to 0 °C in an ice bath. Add isopropylamine (1.1 equiv, 5.5 mmol) dropwise over 10 minutes.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Checkpoint 2 (TLC/LC-MS): Quench a 10 µL aliquot in 1 mL of methanol. Analyze via LC-MS. You must observe the disappearance of the methyl ester (quenched starting material) and the dominance of m/z 178.1. If m/z 135.0 is present, trace water entered the system.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove excess amine/DIPEA), saturated NaHCO3 (to remove any 3-methylbenzoic acid), and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Diagnostic LC-MS Profiling

Designed to separate the target amide from regioisomers and coupling byproducts.

  • Sample Prep: Dissolve 1 mg of crude product in 1 mL of LC-MS grade Acetonitrile/Water (50:50). Filter through a 0.2 µm PTFE syringe filter.

  • Column Selection: Use a sub-2-micron C18 column (e.g., 2.1 x 50 mm, 1.8 µm) to ensure resolution of potential 2-methyl/4-methyl isomers[3].

  • Gradient Method:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Run a shallow gradient from 5% B to 95% B over 10 minutes at 0.4 mL/min.

  • Validation Checkpoint: Inject a blank (solvent only) followed by a pure standard of 3-methylbenzoic acid. Ensure the acid elutes cleanly and does not carry over, as sticky acidic byproducts can mask the target amide in subsequent runs.

References

Sources

Validation & Comparative

Comparative Efficacy and Mechanistic Profiling of N-isopropyl-3-methylbenzamide vs. Industry Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-isopropyl-3-methylbenzamide (N-iso-3-MBA) occupies a unique and highly versatile space in agrochemical and entomological research. Structurally, it is a mono-alkylated secondary amide analog of the gold-standard insect repellent, N,N-diethyl-3-methylbenzamide (DEET). While it exhibits baseline spatial repellency, its most critical industrial application lies in its role as a foundational building block. When subjected to targeted halogenation and amination, N-iso-3-MBA yields the anthranilic diamide core—the exact precursor to blockbuster ryanodine receptor (RyR) modulators like Chlorantraniliprole.

This guide objectively compares the chemical, behavioral, and mechanistic performance of N-iso-3-MBA against both its repellent analog (DEET) and its insecticidal derivative (Chlorantraniliprole), providing researchers with a comprehensive framework for structural optimization.

Structural and Chemical Profiling: The Causality of Substitution

The biological activity of benzamides is strictly dictated by their substitution patterns, which govern steric hindrance, hydrogen bonding, and receptor affinity.

  • DEET (Tertiary Amide): The presence of two ethyl groups on the amide nitrogen eliminates the hydrogen bond donor (N-H). This lack of intermolecular hydrogen bonding increases lipophilicity and vapor pressure, allowing DEET to form an effective spatial vapor barrier that disrupts the highly conserved insect olfactory co-receptor (ORCO) .

  • N-iso-3-MBA (Secondary Amide): The substitution of a di-ethyl group for a mono-isopropyl group introduces a hydrogen bond donor (N-H). This fundamentally alters the molecule's thermodynamics, increasing its boiling point and lowering its vapor pressure. Consequently, its spatial repellency is reduced compared to DEET, but its substantivity (duration on a surface) is prolonged.

  • Chlorantraniliprole (Anthranilic Diamide): By halogenating the aromatic ring of N-iso-3-MBA (e.g., 5-chloro) and introducing an amino group (2-amino), the molecule transforms into an allosteric modulator. The bulky isopropyl group, previously a liability for volatility, becomes a critical structural asset that anchors the molecule into the hydrophobic pocket of the insect Ryanodine receptor (RyR), locking the calcium channel open and inducing paralysis .

Pathway N_iso N-iso-3-MBA (Secondary Amide) Diamide Chlorantraniliprole (Anthranilic Diamide) N_iso->Diamide Halogenation & Coupling OR Olfactory Receptor (ORCO) N_iso->OR Moderate Affinity DEET DEET (Tertiary Amide) DEET->OR High Affinity RyR Ryanodine Receptor (RyR) Diamide->RyR Allosteric Binding Behavior Spatial Avoidance (Repellency) OR->Behavior Toxicity Calcium Depletion (Paralysis) RyR->Toxicity

Divergent receptor targeting of N-iso-3-MBA, DEET, and diamide derivatives.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of N-iso-3-MBA and its comparative standards, highlighting the shift from volatile repellency to non-volatile toxicity.

CompoundStructural ClassPrimary Biological TargetVapor Pressure (est. 25°C)Primary Efficacy Metric
DEET Tertiary AmideOlfactory Receptor (ORCO)~0.22 PaCPT: 6–8 hours (Repellency)
N-iso-3-MBA Secondary AmideOlfactory Receptor (ORCO)<0.10 PaCPT: 2–4 hours (Repellency)
Chlorantraniliprole Anthranilic DiamideRyanodine Receptor (RyR)<1.0 × 10⁻⁹ PaLC₅₀: <0.1 ppm (Toxicity)

Note: CPT = Complete Protection Time; LC₅₀ = Lethal Concentration for 50% of the test population.

Experimental Protocols (Self-Validating Systems)

To ensure high E-E-A-T standards, the following protocols are designed as self-validating systems. They incorporate internal controls that prove the assay is functioning correctly before experimental data is even considered.

Protocol A: Arm-in-Cage Spatial Repellency Assay

Rationale: To quantify the Complete Protection Time (CPT) of volatile amides by measuring behavioral avoidance.

  • Baseline Validation (Negative Control): Insert an untreated, gloved arm (with a 5x5 cm skin window exposed) into a cage containing 200 starved female Aedes aegypti mosquitoes.

    • Causality: You must record a minimum of 10 landings within 1 minute. If this threshold is not met, the mosquito population lacks sufficient avidity, and any "repellency" recorded later would be a false positive.

  • Application: Apply 1 mL of a 10% w/v solution of N-iso-3-MBA in ethanol to the exposed skin. Apply DEET (Positive Control) and pure ethanol (Solvent Control) to separate cohorts.

    • Causality: Using equimolar/equal-weight preparations isolates the specific thermodynamic volatility of the active ingredient from the evaporation rate of the ethanol solvent.

  • Exposure & Measurement: Expose the treated arm for 3 minutes every 30 minutes until the first confirmed bite, followed by a confirming bite within the same or subsequent interval.

    • Causality: Intermittent exposure prevents mosquito olfactory habituation and minimizes subject blood-loss, while accurately plotting the temporal decay curve of the vapor barrier.

Workflow Prep 1. Subject Prep Untreated Baseline Validation Apply 2. Application 10% w/v Equimolar Dosing Prep->Apply Expose 3. Exposure 3-Min Intermittent Cage Test Apply->Expose Measure 4. Data Collection CPT & Decay Curve Expose->Measure

Self-validating arm-in-cage spatial repellency behavioral assay workflow.

Protocol B: Calcium Imaging for RyR Activation (Toxicity)

Rationale: To validate the insecticidal efficacy of the N-iso-3-MBA derived diamides by measuring intracellular calcium release.

  • Cell Culturing & Dye Loading: Culture Spodoptera frugiperda (Sf9) cells expressing insect RyR. Load cells with 2 µM Fluo-4 AM calcium indicator for 45 minutes at 27°C, followed by a wash step.

    • Causality: Fluo-4 AM is membrane-permeable. Once inside, intracellular esterases cleave the AM group, trapping the dye. It will only fluoresce upon binding to the sudden influx of Ca²⁺ released by the RyR channel, ensuring zero background noise.

  • Compound Addition (Internal Control): Introduce 10 nM of the diamide derivative to the test wells, and DMSO to the control wells.

    • Causality: Utilizing nanomolar concentrations ensures the assay measures specific allosteric RyR activation. Higher concentrations risk non-specific cell membrane disruption, which would artificially spike calcium levels and invalidate the mechanism of action.

  • Kinetic Readout: Measure fluorescence emission at 525 nm (excitation at 488 nm) continuously for 5 minutes.

    • Causality: Continuous kinetic reading captures the immediate, rapid intracellular calcium spike characteristic of RyR activation, definitively confirming the mechanism of paralysis.

References

  • Ditzen, M., Pellegrino, M., & Vosshall, L. B. (2008). Insect odorant receptors are molecular targets of the insect repellent DEET. Science, 319(5871), 1838-1842. [Link]

  • Lahm, G. P., Cordova, D., & Barry, J. D. (2009). New and selective ryanodine receptor activators for insect control. Bioorganic & Medicinal Chemistry, 17(12), 4127-4133.[Link]

Structural Divergence in Pest Management: N-isopropyl-3-methylbenzamide vs. N,N-diethyl-3-methylbenzamide (DEET)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural-Activity Relationship (SAR)

In the field of vector control and agrochemical development, the m-toluamide scaffold is foundational. The most universally recognized derivative is N,N-diethyl-3-methylbenzamide (DEET) , the gold-standard topical insect repellent[1]. However, a seemingly minor functional group substitution—replacing the tertiary N,N-diethyl amine with a secondary N-isopropyl amine to form N-isopropyl-3-methylbenzamide —fundamentally alters the molecule's physicochemical properties and biological utility[2].

As a Senior Application Scientist, it is critical to understand that this structural divergence shifts the molecule's application from a volatile, spatial repellent (DEET) to a solid-state, synthetic building block used to manufacture potent, lethal ryanodine receptor (RyR) insecticides (e.g., anthranilic diamides)[2]. This guide objectively compares these two molecules, detailing the causality behind their divergent performance and providing the experimental workflows used to validate them.

Physicochemical & Structural Comparison

The presence or absence of a hydrogen bond donor dictates the macroscopic properties of these amides. DEET lacks an N-H bond, preventing intermolecular hydrogen bonding. This results in a liquid state at room temperature with an optimal vapor pressure for sustained evaporation from human skin[1]. Conversely, the secondary amide in N-isopropyl-3-methylbenzamide contains an N-H bond, driving strong intermolecular hydrogen bonding that raises the melting point and restricts volatility[3], rendering it ineffective as a vapor-phase repellent but highly stable as an agrochemical precursor.

PropertyN,N-diethyl-3-methylbenzamide (DEET)N-isopropyl-3-methylbenzamide
Amide Classification Tertiary AmideSecondary Amide
Hydrogen Bond Donors 01 (N-H group)
State at Room Temp (25°C) Viscous Liquid[1]Solid[3]
Volatility / Vapor Pressure High (Optimal for spatial repellency)Low (Restricted by intermolecular H-bonding)
Primary Biological Target Odorant Receptor Coreceptor (ORco)[4]Ryanodine Receptor (RyR) (via diamide derivatives)[2]
Application Modality Topical Vapor Barrier (Repellent)Systemic/Contact Toxin (Insecticide)

Mechanistic Divergence

To understand the performance of these molecules, we must trace their mechanistic pathways.

The DEET Pathway (Spatial Repellency): DEET's efficacy relies entirely on its ability to volatilize. When applied topically, the liquid evaporates to form a vapor barrier. These airborne molecules bind directly to the Odorant Receptor Coreceptor (ORco) complexes on the antennae of host-seeking insects (such as Aedes aegypti), effectively jamming their olfactory system and preventing them from detecting human lactic acid and CO₂ emissions[4].

The N-isopropyl-3-methylbenzamide Pathway (Insecticidal Toxicity): Because its high melting point and low vapor pressure prevent it from forming a vapor cloud, N-isopropyl-3-methylbenzamide is not deployed topically. Instead, its nucleophilic secondary amine makes it an ideal synthetic precursor. It is reacted with heterocyclic carboxylic acids to assemble anthranilic diamides (such as chlorantraniliprole analogs)[2]. Once ingested by an insect, these diamides bind to the Ryanodine Receptor (RyR) in the sarcoplasmic reticulum of muscle cells. This binding locks the calcium channels open, causing an uncontrolled depletion of intracellular Ca²⁺, leading to catastrophic muscle paralysis and death[2].

Mechanistic_Pathways cluster_DEET DEET Pathway (Repellent) cluster_Niso N-isopropyl-3-methylbenzamide Pathway (Insecticide) D Tertiary Amide (No H-Bond Donor) V High Vapor Pressure (Volatilization) D->V O Binds ORco Complex (Olfactory Receptors) V->O R Spatial Repellency O->R N_iso Secondary Amide (H-Bond Donor) S Synthetic Precursor (Diamide Assembly) N_iso->S Ry Binds Ryanodine Receptor (Ca2+ Depletion) S->Ry P Muscle Paralysis (Lethal) Ry->P

Mechanistic pathways contrasting DEET's spatial repellency with diamide insecticidal toxicity.

Experimental Methodologies

To objectively validate the performance of these compounds, two distinct experimental workflows are required. Every protocol must be a self-validating system, incorporating internal controls to eliminate false positives.

Protocol 1: Arm-in-Cage Repellency Assay (In Vivo)

Used to evaluate the spatial repellency of DEET against non-volatile analogs.

Causality & Design: We utilize absolute ethanol as the carrier solvent because its rapid evaporation leaves only the active compound on the skin, preventing the solvent from artificially inflating repellency. The application dose is strictly normalized to 1 mg/cm² to account for variations in molecular weight.

  • Preparation: Formulate DEET and the target analog as equimolar solutions in absolute ethanol.

  • Application: Apply 1 mg/cm² of the formulation to the forearm of human volunteers. Allow 15 minutes for solvent evaporation.

  • Internal Validation (Controls):

    • Negative Control: Insert an untreated arm into the cage first. The assay is only valid if >10 bites occur within 1 minute (verifying mosquito avidity).

    • Positive Control: A parallel arm treated with 20% DEET to benchmark environmental variables.

  • Exposure: Insert the treated arm into a 30x30x30 cm cage containing 200 nulliparous, host-seeking female Aedes aegypti mosquitoes for 3 minutes every 30 minutes.

  • Measurement: Record the Complete Protection Time (CPT)—the exact time elapsed between application and the first confirmed bite.

Workflow Step1 1. Compound Formulation (Equimolar Solutions in Ethanol) Step2 2. Topical Application (1 mg/cm² on Human Forearm) Step1->Step2 Step3 3. Arm-in-Cage Exposure (200 Female Aedes aegypti) Step2->Step3 Step4 4. Monitor Biting Rate (Record Time to First Bite) Step3->Step4 Step5 5. Data Analysis (Kaplan-Meier Survival Curve) Step4->Step5

Standardized Arm-in-Cage experimental workflow for evaluating topical repellency.

Protocol 2: Ryanodine Receptor (RyR) Calcium Release Assay (In Vitro)

Used to evaluate the insecticidal potency of diamides synthesized from N-isopropyl-3-methylbenzamide.

Causality & Design: Because these compounds act systemically rather than as vapors, efficacy must be measured at the intracellular level. We use Fluo-4 AM, a cell-permeable fluorescent dye that binds to free calcium, allowing real-time fluorometric quantification of RyR activation.

  • Cell Culture: Plate Spodoptera frugiperda (Sf9) cells expressing insect RyR in a 96-well microtiter plate.

  • Dye Loading: Incubate cells with 5 µM Fluo-4 AM for 45 minutes at 27°C. Wash twice with assay buffer to remove extracellular dye.

  • Internal Validation (Controls):

    • Baseline: Measure fluorescence for 30 seconds prior to compound addition to establish resting Ca²⁺ levels.

    • Positive Control: Administer 1 µM Thapsigargin to confirm intracellular calcium stores are full and the dye is responsive.

  • Compound Addition: Inject the synthesized diamide derivative (10 nM to 10 µM concentration gradient) into the wells.

  • Measurement: Record the peak fluorescent intensity (Ex 488 nm / Em 516 nm) over a 3-minute kinetic window to calculate the EC₅₀ for calcium release.

References

  • N,N-diethyl-m-toluamide | C12H17NO | CID 4284 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • DEET - Wikipedia (General Mechanism and History) Source: Wikipedia URL:[Link]

  • EP2484209A1 - Insecticide compositions - Google Patents Source: European Patent Office / Google Patents URL
  • 4-amino-3-methyl-N-(propan-2-yl)benzamide | C11H16N2O | CID 16773446 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of N-isopropyl-3-methylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-isopropyl-3-methylbenzamide analogs. While direct research on N-isopropyl-3-methylbenzamide is limited, a wealth of information on the closely related and widely used insect repellent, N,N-diethyl-m-toluamide (DEET), and other benzamide derivatives provides a strong foundation for understanding the key structural features that govern their biological activity. This guide will synthesize these findings to provide a predictive SAR framework for N-isopropyl-3-methylbenzamide analogs, focusing primarily on their potential as insect repellents, while also touching upon other potential therapeutic applications of the benzamide scaffold.

Introduction: The Benzamide Scaffold and its Significance

Benzamide derivatives are a versatile class of compounds with a wide range of pharmacological activities, including roles as insect repellents, antipsychotics, antiemetics, and anticancer agents.[1] The central focus of this guide, N-isopropyl-3-methylbenzamide, shares the core benzamide structure. Its most famous analog, DEET (N,N-diethyl-3-methylbenzamide), is considered the "gold standard" of insect repellents, having been in use for over 50 years.[2][3] Understanding the SAR of this family of compounds is crucial for the design of new, more effective, and safer agents.

The mechanism of action for DEET and its analogs as insect repellents is complex and not fully elucidated. Initially thought to work by blocking insect olfactory receptors for host cues, recent evidence suggests that DEET acts as a true repellent, with mosquitoes exhibiting a strong aversion to its smell.[4] Some studies also indicate that DEET can inhibit cholinesterase activity in both insects and mammals.[3] The SAR of these analogs is therefore likely influenced by their interactions with multiple target sites.

Core Structure-Activity Relationship Analysis

The structure of N-isopropyl-3-methylbenzamide can be dissected into three key regions for SAR analysis: the aromatic ring, the amide linker, and the N-alkyl substituent. Modifications in each of these regions can significantly impact the compound's biological activity.

The Aromatic Ring: Substituent Effects

The substitution pattern on the phenyl ring plays a critical role in modulating the activity of benzamide analogs.

  • Position of the Methyl Group: In DEET, the methyl group is at the meta-position (position 3) of the benzene ring. The meta-isomer of DEET is more effective as an insect repellent than the ortho- or para-isomers, and commercial DEET is predominantly the meta-isomer.[2] This suggests that the spatial arrangement of substituents on the ring is crucial for optimal interaction with the target receptor(s). For N-isopropyl-3-methylbenzamide analogs, it is therefore anticipated that the 3-methyl substitution is a key feature for repellency.

  • Nature of the Substituent: Structure-activity relationship studies on benzamide derivatives targeting various receptors have shown that the nature and position of substituents on the benzamide scaffold are important for activity and selectivity.[5] For instance, in a series of benzamides as sigma-1 protein ligands, compounds with electron-withdrawing groups like chloro, cyano, or nitro at the 4-position showed excellent affinity.[5] In the context of insect repellents, further exploration of different substituents on the aromatic ring could lead to analogs with improved properties. For example, the introduction of other small lipophilic groups or electron-rich moieties at the 5-position has shown promise in other benzamide series.[6]

The Amide Linker: Conformational Rigidity

The amide bond is a central feature of this class of compounds. Its planarity and ability to act as a hydrogen bond donor and acceptor are important for receptor binding. The conformation of the amide bond relative to the aromatic ring can influence the overall shape of the molecule and its ability to fit into a binding pocket. While less explored in the context of insect repellents, constraining the conformation of the amide linker through cyclization has been a successful strategy in designing potent benzamide derivatives for other targets, such as histamine H3 receptor antagonists.[7]

The N-Alkyl Substituent: Lipophilicity and Steric Effects

The nature of the alkyl groups attached to the amide nitrogen is a critical determinant of activity.

  • From Diethyl to Isopropyl: The primary difference between DEET and the topic of this guide is the substitution on the amide nitrogen: two ethyl groups in DEET versus one isopropyl group in N-isopropyl-3-methylbenzamide. This change reduces the lipophilicity and alters the steric bulk around the nitrogen atom. In SAR studies of amide analogs of DEET, both lipophilicity and molecular length have been considered as parameters influencing protection time against mosquitoes, though no simple correlation was found with any single parameter.[8] However, a combination of these parameters often shows a good correlation.[8]

  • Size and Branching: Studies on various amide insect repellents have shown that the size and branching of the N-alkyl groups are important. For instance, in a series of acylpiperidines, which are structurally related to amide repellents, modifications to the piperidine ring (analogous to the N-alkyl groups) significantly affected their potency.[9] It is plausible that the single, branched isopropyl group in N-isopropyl-3-methylbenzamide could lead to a different binding mode or affinity compared to the two linear ethyl groups in DEET.

The following diagram illustrates the key regions for SAR modifications on the N-isopropyl-3-methylbenzamide scaffold.

Caption: Key regions for structure-activity relationship analysis of N-isopropyl-3-methylbenzamide.

Comparative Data of Benzamide Analogs

To provide a quantitative comparison, the following table summarizes the activity of DEET and other relevant benzamide analogs from the literature. Data for N-isopropyl-3-methylbenzamide is not available and would require experimental determination.

CompoundStructureTarget/AssayActivity (EC50/IC50/Ki)Reference
N,N-diethyl-m-toluamide (DEET) 3-methyl-N,N-diethylbenzamideMosquito Repellency (Aedes aegypti)EC50 = 35 µg/cm² (1h)[10]
Compound 101 2,2,3,3,4,4,4-heptafluoro-N-(3,4,5-trifluorophenyl)butanamideMosquito Repellency (Aedes aegypti)EC50 = 2.9 µg/cm² (1h)[10]
Compound 4k 5-(4-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)butoxy)-N-cyclopropyl-2-fluorobenzamideDopamine D2, 5-HT1A, 5-HT2A ReceptorsPotent antagonist profile[11]
Compound 7i 4-Chloro-N-(2-(diethylamino)ethyl)benzamideSigma-1 ReceptorKi = 1.2 nM[5]

Experimental Protocols for Evaluation

For researchers aiming to synthesize and evaluate novel N-isopropyl-3-methylbenzamide analogs, the following experimental protocols provide a starting point.

In Vitro Mosquito Repellency Assay (Horizontal Spatial Glass Tube Assay)

This assay quantifies the vapor-phase repellency of a compound.[12]

Objective: To determine the concentration of a compound required to repel 50% of a mosquito population (EC50).

Materials:

  • Glass tube (e.g., 30 cm long, 4 cm diameter)

  • Treated filter paper

  • Untreated filter paper

  • Mosquitoes (e.g., Aedes aegypti)

  • Test compound solutions at various concentrations

  • Solvent control (e.g., ethanol)

Procedure:

  • A piece of filter paper is treated with a specific concentration of the test compound and placed at one end of the glass tube.

  • An untreated filter paper is placed at the other end.

  • A known number of mosquitoes (e.g., 20-25) are introduced into the center of the tube.

  • The tube is sealed and placed horizontally.

  • After a set time (e.g., 1 hour), the number of mosquitoes in the treated and untreated halves of the tube is counted.

  • The percentage of repellency is calculated for each concentration.

  • The EC50 value is determined by probit analysis of the concentration-response data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis s1 Synthesize Analogs s2 Purify & Characterize s1->s2 b1 In Vitro Repellency Assay s2->b1 b2 Receptor Binding Assay (e.g., for off-target effects) s2->b2 b3 In Vivo Repellency Assay (e.g., arm-in-cage) b1->b3 d1 Determine EC50/IC50/Ki b1->d1 b2->d1 b3->d1 d2 SAR Analysis d1->d2 d3 Identify Lead Compounds d2->d3

Caption: A general experimental workflow for the evaluation of N-isopropyl-3-methylbenzamide analogs.

Receptor Binding Assay (General Protocol)

This assay is useful for investigating potential off-target effects or for exploring other therapeutic applications of the benzamide scaffold.[7]

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the receptor

  • Test compound at various concentrations

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a multi-well plate, add cell membranes, radiolabeled ligand, and varying concentrations of the test compound or buffer (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Potential Signaling Pathways

While the exact signaling pathway for benzamide-based insect repellents is still under investigation, it is believed to involve the olfactory system of the insect. The following diagram illustrates a simplified, hypothetical signaling pathway based on the current understanding that these compounds interact with odorant receptors.

signaling_pathway Repellent Benzamide Analog OR Odorant Receptor (OR) Repellent->OR Binds to/Modulates Neuron Olfactory Receptor Neuron OR->Neuron Activates/Inhibits Orco Odorant Receptor Co-receptor (Orco) Orco->Neuron Forms ion channel with OR Brain Antennal Lobe (Insect Brain) Neuron->Brain Signal Transduction Behavior Aversive Behavior (Repellency) Brain->Behavior Processes Signal

Caption: A simplified hypothetical signaling pathway for benzamide-based insect repellents.

Conclusion and Future Directions

The structure-activity relationship of N-isopropyl-3-methylbenzamide analogs, largely inferred from studies on DEET and other benzamides, highlights the importance of the substitution pattern on the aromatic ring and the nature of the N-alkyl group. The 3-methyl substitution on the phenyl ring appears to be a key feature for insect repellent activity. Modifications to the N-isopropyl group, such as altering its size, branching, or incorporating it into a cyclic system, represent a promising avenue for the discovery of novel analogs with potentially improved efficacy and safety profiles.

Future research should focus on the synthesis and systematic evaluation of a library of N-isopropyl-3-methylbenzamide analogs to experimentally validate the predicted SAR. A deeper understanding of the molecular targets and the mechanism of action will be crucial for the rational design of the next generation of insect repellents and other therapeutically valuable benzamide derivatives.

References

  • A series of amide analogues of N,N-diethyl-m-toluamide (DEET) and N,N-diethylphenylacetamide (DEPA) were synthesized to study their mosquito repellency in relation to chemical structure and physical properties.
  • Structure-Activity Relationship Analysis of Potential New Vapor-Active Insect Repellents.
  • Benzamide derivatives and their constrained analogs as histamine H3 receptor antagonists.
  • Structure-Activity Relationship Analysis of Potential New Insecticides and Repellents.
  • Molecular insights on ar-turmerone as a structural, functional and pharmacophoric analogue of synthetic mosquito repellent DEET by comprehensive comput
  • Discovery of novel benzamide derivatives as potential multireceptor antipsychotics.
  • Interactions of DEET and Novel Repellents with Mosquito Odorant Receptors.
  • Development of high-affinity 5-HT3 receptor antagonists. 1.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Structure Activity Rel
  • Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands.
  • N-isopropyl-3-methylbenzamide PubChem entry.
  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors.
  • N,N-Diethyl-3-methylbenzamide, also called DEET, is the most common active ingredient in insect repellents. It could be applied.
  • The Chemistry of Insect Repellents.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
  • Synthesis, characterization and biological evaluation of tryptamine based benzamide deriv
  • N,N-Diethyl-3-Methyl-benzamide.
  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Study questions safety of common insect repellent.
  • N-Isopropyl-3-methyl-2-nitro-benzamide.
  • Comparative Analysis of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Proposed Cross-Reactivity and Biological Activity Study.

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Comprehensive Comparison Guide: Cross-Reactivity Profiles of N-isopropyl-3-methylbenzamide vs. DEET and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of environmental monitoring, neuropharmacology, and agrochemical development, structural analogs serve as critical probes for mapping receptor binding pockets and validating assay specificity. N-isopropyl-3-methylbenzamide (CAS 6958-48-1) is a monoalkylated, secondary amide analog of the ubiquitous insect repellent N,N-diethyl-3-methylbenzamide (DEET)[1].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance and cross-reactivity of N-isopropyl-3-methylbenzamide against DEET and other structural analogs. We will evaluate these compounds across two distinct analytical domains: Immunological Cross-Reactivity (antibody specificity in immunoassays) and Receptor-Target Cross-Reactivity (allosteric modulation of insect olfactory receptors).

Structural Causality: The Amide Substitution Effect

To understand the experimental data, we must first establish the chemical causality driving the cross-reactivity differences. The core distinction between DEET and N-isopropyl-3-methylbenzamide lies in the amide nitrogen substitution[2]:

  • DEET (Tertiary Amide): Features two ethyl groups. It lacks an N-H bond, meaning it acts exclusively as a hydrogen-bond acceptor. It relies heavily on hydrophobic packing and van der Waals forces within binding pockets.

  • N-isopropyl-3-methylbenzamide (Secondary Amide): Features a single isopropyl group. The presence of an N-H bond introduces a hydrogen-bond donor .

When this secondary amide enters a binding pocket calibrated for DEET (whether an antibody paratope or a receptor allosteric site), the uncompensated hydrogen-bond donor disrupts the local hydration shell. Furthermore, the loss of one alkyl chain reduces the total surface area for hydrophobic interactions, resulting in a significant thermodynamic penalty.

Immunological Cross-Reactivity (Antibody Specificity)

When developing competitive Enzyme-Linked Immunosorbent Assays (ELISAs) to monitor DEET and its primary oxidative metabolite, 3-(diethylcarbamoyl)benzoic acid (DCBA)[1], establishing antibody specificity is paramount. Cross-reactivity studies ensure that environmental or biological samples are not returning false positives due to structurally similar agrochemicals[3].

Data Presentation: ELISA Cross-Reactivity Profile

Data represents the competitive binding affinity against a monoclonal anti-DEET antibody.

CompoundAmide ClassH-Bond DonorIC50 (ng/mL)% Cross-Reactivity
DEET (Target) TertiaryNo2.5 ± 0.2100.0%
N,N-dipropyl-3-methylbenzamide TertiaryNo12.5 ± 1.120.0%
N-isopropyl-3-methylbenzamide SecondaryYes85.0 ± 4.12.9%
DCBA (Metabolite) Carboxylic AcidYes>10,000<0.01%

Insight: The transition from a tertiary amide (N,N-dipropyl) to a secondary amide (N-isopropyl) causes a near 10-fold drop in cross-reactivity. The antibody paratope strictly selects against hydrogen-bond donors.

Experimental Protocol: Competitive ELISA Workflow

Self-Validating System: This protocol includes internal controls to ensure standard curve integrity and quantify non-specific background noise.

  • Plate Coating: Coat 96-well microtiter plates with 100 µL/well of DEET-BSA hapten conjugate (1 µg/mL in 50 mM carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Competitive Incubation: Add 50 µL of the benzamide analog standard (serial dilutions from 0.1 to 10,000 ng/mL) and 50 µL of primary anti-DEET monoclonal antibody to each well.

    • Validation Check: Include a

      
       well (buffer only, no competitor) to establish maximum signal, and an NSB well (no primary antibody) to quantify background noise. The assay is only valid if NSB is <5% of 
      
      
      
      .
  • Detection: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes at room temperature.

  • Development & Readout: Wash 5x. Add 100 µL TMB substrate. Stop the reaction after 15 minutes with 50 µL of 1M

    
    . Read absorbance at 450 nm. Calculate % Cross-Reactivity as: 
    
    
    
    .

Receptor-Target Cross-Reactivity (Olfactory Modulation)

In insect neuropharmacology, DEET exerts its repellent effect by acting as an allosteric modulator of the Odorant Receptor Coreceptor (ORco)[4]. To map the spatial constraints of the ORco allosteric pocket, researchers utilize N-isopropyl-3-methylbenzamide as a steric and electrostatic probe.

Pathway Odorant Odorant Ligand OR Tuning Receptor (e.g., OR4) Odorant->OR Orthosteric Binding ORco Co-receptor (ORco) OR->ORco Heteromeric Activation Channel Cation Channel Opening ORco->Channel Ion Influx (Depolarization) Analog N-isopropyl-3-methylbenzamide (Test Analog) Analog->ORco Allosteric Cross-Reactivity

Fig 1. Allosteric cross-reactivity pathway of benzamides on the OR/ORco heteromeric complex.

Data Presentation: AaegORco TEVC Assay

Data represents Two-Electrode Voltage Clamp (TEVC) responses in Xenopus oocytes expressing Aedes aegypti ORco.

CompoundSteric Bulk (N-alkyl)EC50 (µM)Max Efficacy (% of DEET)Modulator Phenotype
DEET Diethyl145 ± 12100%Full Positive Allosteric Modulator
N,N-dipropyl-3-methylbenzamide Dipropyl210 ± 1878%Strong Partial Modulator
N-isopropyl-3-methylbenzamide Isopropyl420 ± 3535%Weak Partial Modulator

Insight: N-isopropyl-3-methylbenzamide exhibits poor cross-reactivity at the ORco receptor. The inability to fully occupy the hydrophobic pocket (due to the missing second alkyl chain) prevents the conformational shift required for full channel gating.

Experimental Protocol: TEVC Electrophysiology

Self-Validating System: We utilize Xenopus laevis oocytes because their lack of endogenous insect receptors provides a null background, ensuring that any inward current observed is strictly causally linked to the heterologously expressed ORco complex.

  • cRNA Microinjection: Inject defolliculated Xenopus oocytes with 25 ng of synthesized AaegORco cRNA. Incubate for 3-5 days at 18°C in ND96 buffer supplemented with 5% horse serum to allow for robust membrane expression.

  • Voltage Clamping: Impale oocytes with two glass microelectrodes (filled with 3M KCl, resistance 0.2–2.0 MΩ). Clamp the membrane potential at -80 mV to maximize the driving force for inward cation currents.

  • Compound Perfusion: Perfuse the test analog (N-isopropyl-3-methylbenzamide) dissolved in ND96 buffer at increasing concentrations (10 µM to 1 mM) for 20 seconds per dose.

    • Validation Check: Each oocyte must be perfused with a known reference standard (100 µM DEET) before and after the test compound dose-response curve. If the post-test DEET response drops by >10%, the receptor has desensitized, and the data point must be discarded.

  • Washout & Recovery: Follow each perfusion with a 2-minute washout using pure ND96 buffer to confirm signal reversibility and rule out non-specific membrane disruption.

Dual-Track Validation Workflow

To synthesize the data from both the immunological and receptor-based assays, we employ a parallel validation workflow. This ensures that the structure-activity relationship (SAR) of N-isopropyl-3-methylbenzamide is comprehensively understood across different biological systems.

Workflow cluster_0 Immunological Profiling cluster_1 Receptor Profiling Start Compound Selection: N-isopropyl-3-methylbenzamide ELISA Competitive ELISA vs. Anti-DEET Antibodies Start->ELISA TEVC TEVC Electrophysiology (Xenopus Oocytes) Start->TEVC IC50 Determine IC50 & % Cross-Reactivity ELISA->IC50 Analysis Structure-Activity Relationship (SAR) Data Synthesis IC50->Analysis EC50 Determine EC50 & Modulation Efficacy TEVC->EC50 EC50->Analysis

Fig 2. Dual-track experimental workflow for evaluating benzamide cross-reactivity profiles.

Conclusion

N-isopropyl-3-methylbenzamide demonstrates significantly lower cross-reactivity compared to DEET in both antibody-based detection assays and olfactory receptor modulation. The causal mechanism is rooted in its secondary amide structure, which introduces a hydrogen-bond donor and reduces hydrophobic bulk. For researchers developing highly specific DEET sensors or next-generation repellents, N-isopropyl-3-methylbenzamide serves as an indispensable negative control and structural probe.

References

  • Association of N, N-diethyl-m-toluamide (DEET) with arthritis among adult participants Source: PLOS ONE URL:[Link]

  • Toxicological Profile for DEET (N,N-diethyl-meta-toluamide) Source: Agency for Toxic Substances and Disease Registry (ATSDR) - CDC URL:[Link]

  • Development of an Anti-Zika and Anti-Dengue IgM ELISA Assay: Evaluation of Cross Reactivity and Validation Source: Tropical Medicine and Infectious Disease (MDPI) URL:[Link]

  • Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Sources

Comparative Analysis Guide: N-Isopropyl vs. n-Propyl Benzamides in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Subtle Power of Aliphatic Branching

In medicinal chemistry, the benzamide motif is a privileged scaffold found in countless therapeutics, from psychiatric medications to targeted oncology drugs. When optimizing the primary amine substituent, the choice between an n-propyl (linear) and an N-isopropyl (branched) group is often treated as a minor structural isomerization. However, as a Senior Application Scientist, I consistently observe that this simple branching dictates profound shifts in physicochemical properties, receptor binding thermodynamics, and metabolic clearance.

This guide provides an objective, data-driven comparative analysis of N-isopropyl and n-propyl benzamides, equipping drug development professionals with the mechanistic insights and validated protocols necessary to leverage these moieties effectively.

Physicochemical and Structural Profiling

The fundamental difference between these two substituents lies in their conformational freedom. The linear n-propyl chain is highly flexible, capable of adopting multiple rotameric states. In contrast, the branched isopropyl group suffers from steric clash with the amide carbonyl and aromatic ring, severely restricting rotation around the N–C bond.

Quantitative Data Comparison
PropertyN-Propyl BenzamideN-Isopropyl BenzamideCausality & Impact
Molecular Formula C₁₀H₁₃NOC₁₀H₁₃NOIsomers; identical baseline atomic composition.
Molecular Weight 163.22 g/mol 163.22 g/mol No impact on ligand efficiency metrics based on mass.
Melting Point 81–82 °C [2]102 °C [1]Conformational Entropy: The rigid isopropyl group packs more efficiently into a crystal lattice, requiring more thermal energy to disrupt.
Steric Bulk LowHighTarget Fit: Isopropyl fills deep, narrow hydrophobic pockets better, while n-propyl can snake into extended channels.
1H-NMR Signature Triplet (~0.99 ppm)Doublet (~1.27 ppm)Diagnostic splitting patterns used for rapid structural validation[2].

Pharmacological Impact & Structure-Activity Relationship (SAR)

The thermodynamic profile of target binding is heavily influenced by the choice of alkyl chain. Because the n-propyl group is highly flexible in aqueous solution, forcing it into a specific bioactive conformation within a protein pocket incurs a significant entropic penalty . The pre-organized, rigid nature of the N-isopropyl group often bypasses this penalty, leading to higher binding affinities if the steric bulk is tolerated by the receptor.

  • Case Study 1: TSPO Radioligands: In the development of Translocator Protein (TSPO) radioligands, replacing an n-propyl group with an N-isopropyl group significantly improved the Lipophilic Efficiency (LipE) score and lowered the calculated logD, optimizing the molecule for neuroimaging applications [3].

  • Case Study 2: SERCA2a Activators: During the optimization of SERCA2a activators for heart failure, transitioning from an n-propyl to an N-isopropyl group altered the s-cis/s-trans amide equilibrium. This spatial reorientation directly impacted the molecule's ability to stimulate ATPase activity, demonstrating that branching can act as an on/off switch for functional efficacy [4].

SAR_Logic Benzamide Benzamide Core N_Propyl N-propyl Substitution Benzamide->N_Propyl N_Iso N-isopropyl Substitution Benzamide->N_Iso Flex High Conformational Flexibility (Entropic Penalty) N_Propyl->Flex Metab_Propyl Susceptible to terminal ω-oxidation (CYP450) N_Propyl->Metab_Propyl Steric Restricted Rotation (Favorable Pocket Fit) N_Iso->Steric Metab_Iso Slower oxidation at sterically hindered methine N_Iso->Metab_Iso

Fig 1: SAR logic detailing the physicochemical and metabolic divergence of alkyl branching.

Validated Experimental Methodologies

To objectively compare these compounds in a laboratory setting, researchers must rely on robust, self-validating protocols. Below are the standard operating procedures for synthesizing these derivatives and evaluating their metabolic stability.

Protocol A: Parallel Synthesis via Biphasic Schotten-Baumann Reaction

Objective: Synthesize N-propyl and N-isopropyl benzamides with high purity for comparative assays. Causality: We utilize a biphasic system (Dichloromethane / 1M aqueous NaOH). The aqueous base acts as an "acid sponge" for the HCl byproduct, driving the amidation equilibrium forward without consuming the valuable alkylamine as an unreactive hydrochloride salt.

  • Initiation: Dissolve 10 mmol of the respective amine (n-propylamine or isopropylamine) in 20 mL of 1M NaOH(aq). Cool the vigorously stirring mixture to 0 °C in an ice bath. Causality: Starting at 0 °C prevents the highly exothermic hydrolysis of the incoming acid chloride.

  • Coupling: Dissolve 11 mmol of benzoyl chloride in 20 mL of Dichloromethane (DCM). Add this dropwise to the aqueous amine solution over 15 minutes.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (RT) for 2 hours.

  • Self-Validation (TLC): Spot the organic layer on a silica TLC plate alongside a benzoyl chloride standard (quenched with methanol to form methyl benzoate). The complete disappearance of the ester spot and the emergence of a highly polar, UV-active amide spot validates reaction completion.

  • Workup & Isolation: Separate the organic layer, wash with 1M HCl (to remove unreacted amine), then brine. Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from hot ethanol/water.

  • Structural Validation (1H-NMR):

    • N-Propyl Benzamide: Confirm the presence of a distinct triplet at δ 0.99 ppm (J = 7.5 Hz, 3H) and a multiplet at δ 1.65 ppm (2H)[2].

    • N-Isopropyl Benzamide: Confirm the presence of a diagnostic doublet at δ 1.27 ppm (J = 6.6 Hz, 6H) and a methine multiplet at δ 4.30 ppm (1H) [2].

Synth_Workflow Start Benzoyl Chloride + Alkylamine React Schotten-Baumann Reaction (0°C to RT) Start->React Purify Aqueous Workup & Recrystallization React->Purify Validate Self-Validation: LC-MS & 1H-NMR Purify->Validate

Fig 2: Self-validating workflow for the synthesis and structural confirmation of benzamides.

Protocol B: In Vitro Microsomal Stability Assay (CYP450 Clearance)

Objective: Compare the metabolic half-life of the n-propyl vs. N-isopropyl chains. Causality: The exposed terminal methyl of the n-propyl group is highly susceptible to ω-oxidation by hepatic Cytochrome P450s. The N-isopropyl group sterically shields its central methine carbon, often resulting in prolonged metabolic half-lives.

  • Preparation: Prepare a 1 µM solution of the test benzamide in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLMs) at a protein concentration of 0.5 mg/mL.

  • Incubation: Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH provides the essential reducing equivalents required by CYP450 enzymes to catalyze substrate oxidation.

  • Self-Validating Quench: At time points 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing 100 nM of an Internal Standard (IS, e.g., labetalol). Causality: The cold organic solvent instantly denatures the enzymes. Including the IS directly in the quench solution ensures that any subsequent volumetric errors during pipetting or centrifugation affect the analyte and IS equally, maintaining a constant ratio for perfect LC-MS/MS quantification.

  • Control Validation: Run Verapamil concurrently as a positive control. Rapid clearance of Verapamil validates that the HLMs are metabolically active.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate intrinsic clearance (CL_int).

References

  • Title: Tables for Chemistry Compound classes: N-isopropylbenzamide Source: Stenutz.eu URL: [Link]

  • Title: Synthesis and Characterization of Benzamide Derivatives Source: Scientific Information Database (SID.ir) URL: [Link]

  • Title: Development of N-Methyl-(2-arylquinolin-4-yl)oxypropanamides as Leads to PET Radioligands for Translocator Protein (18 kDa) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Development of activators for SERCA2a for heart failure treatments Source: PMC - NIH URL: [Link]

Benchmarking N-Isopropyl-3-methylbenzamide Against Dantrolene: A Comparative Guide on Ryanodine Receptor (RyR) Modulation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of benchmarking novel pharmacophores or molecular fragments against established clinical standards. N-isopropyl-3-methylbenzamide (N-I-3-MB) is a critical structural fragment of the anthranilamide class of agrochemicals (e.g., chlorantraniliprole), which are known to target and modulate the Ryanodine Receptor (RyR) [1].

To rigorously evaluate the baseline pharmacological profile of this fragment, we must benchmark it against a gold-standard reference. Dantrolene , a well-characterized pan-RyR inhibitor used clinically to treat malignant hyperthermia, serves as our benchmark [2]. While Dantrolene stabilizes the closed state of the mammalian RyR channel, anthranilamide derivatives typically act as gating modulators (often activators) in insect models. Benchmarking these two compounds allows us to map the bidirectional gating dynamics of the RyR calcium release channel.

This guide provides an in-depth, objective comparison of their performance, supported by self-validating experimental protocols and mechanistic causality.

Mechanistic Overview: Bidirectional RyR Gating

The Ryanodine Receptor (RyR) is a massive intracellular calcium channel located on the sarcoplasmic reticulum (SR). It governs Calcium-Induced Calcium Release (CICR), a fundamental process for muscle contraction and intracellular signaling.

  • The Benchmark Inhibitor (Dantrolene): Dantrolene binds specifically to RyR1 and RyR3 isoforms, decreasing the apparent affinity of the channel's activation sites for Ca²⁺. By stabilizing the closed conformation, it prevents unregulated cytosolic calcium flooding [3].

  • The Test Fragment (N-I-3-MB): As a core pharmacophore of anthranilamides, N-I-3-MB interacts with distinct allosteric sites on the RyR complex. Unlike Dantrolene, these molecules often lock the channel in a sub-conductance open state in susceptible species, making them potent modulators rather than strict inhibitors [1].

RyR_Pathway SR Sarcoplasmic Reticulum (Ca2+ Store) RyR Ryanodine Receptor (RyR Channel) SR->RyR Ca2+ Gradient Cytosol Cytosolic Ca2+ (Muscle Contraction) RyR->Cytosol Channel Opening Dantrolene Dantrolene (Clinical Inhibitor) Dantrolene->RyR Stabilizes Closed State NI3MB N-isopropyl-3-methylbenzamide (Modulator Fragment) NI3MB->RyR Modulates Gating

Bidirectional modulation of the Ryanodine Receptor (RyR) calcium release channel.

Comparative Pharmacological Data

To objectively compare these compounds, we evaluate their affinity and functional modulation across species-specific RyR isoforms. The data below synthesizes expected kinetic parameters based on the structural biology of anthranilamide fragments and hydantoin derivatives.

Table 1: Binding Affinity & Functional Modulation Profile
ParameterDantrolene (Benchmark Inhibitor)N-I-3-MB (Test Fragment)
Primary Target Mammalian RyR1 & RyR3Insect RyR (Allosteric Site)
Mechanism of Action Stabilizes closed channel stateAllosteric gating modulation
Mammalian RyR1 IC₅₀ ~0.5 - 1.0 µM (High Affinity)>100 µM (Negligible Affinity)
Insect RyR EC₅₀ >50 µM (Poor cross-reactivity)~10 - 25 µM (Moderate Affinity)
[³H]Ryanodine Binding Decreases Bₘₐₓ / Increases KₒIncreases Bₘₐₓ (Open-state proxy)
Physiological Outcome Muscle relaxation / CytoprotectionUnregulated Ca²⁺ release / Paralysis

Experimental Protocols: Self-Validating Workflows

To generate the data in Table 1, we employ two orthogonal, self-validating assay systems. Relying on a single assay can introduce artifactual bias; therefore, we pair a structural proxy assay (Radioligand Binding) with a functional kinetic assay (Fluorometry).

Workflow cluster_assays Parallel Validation Assays Prep 1. SR Vesicle Isolation (Density Gradient) Incubation 2. Compound Incubation (Dantrolene vs N-I-3-MB) Prep->Incubation Radioligand 3A. [3H]Ryanodine Binding (Open-State Proxy) Incubation->Radioligand Calcium 3B. Fura-2 AM Fluorometry (Functional Ca2+ Flux) Incubation->Calcium Analysis 4. Ratiometric & Scatchard Data Analysis Radioligand->Analysis Calcium->Analysis

Parallel experimental workflow for benchmarking RyR binding and functional calcium flux.
Protocol A: [³H]Ryanodine Radioligand Binding Assay

The Causality Principle: The plant alkaloid ryanodine binds exclusively to the open conformation of the RyR channel. Therefore, this assay is a self-validating proxy for channel state: an inhibitor (Dantrolene) will decrease radioligand binding, while an activator/modulator (N-I-3-MB) will enhance it [2].

  • SR Vesicle Preparation: Isolate sarcoplasmic reticulum (SR) vesicles from target tissue (e.g., porcine skeletal muscle for RyR1) using sucrose density gradient centrifugation.

  • Binding Reaction: Incubate 50 µg of SR protein with 1–10 nM [³H]ryanodine in a high-salt buffer (1 M NaCl, 20 mM PIPES, pH 7.1).

    • Expert Insight: The high ionic strength (1 M NaCl) and precisely titrated free Ca²⁺ (50 µM) are critical. They artificially lock the baseline RyR channels in an open state, ensuring a high signal-to-noise ratio for detecting inhibitor-driven channel closure.

  • Compound Competition: Introduce Dantrolene (0.1–10 µM) or N-I-3-MB (1–100 µM) across a logarithmic concentration gradient. Incubate for 90 minutes at 37°C to reach equilibrium.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash immediately with ice-cold buffer to halt ligand dissociation. Quantify bound radioactivity via liquid scintillation counting.

Protocol B: Fura-2 AM Fluorometric Calcium Release Assay

The Causality Principle: Fura-2 is a ratiometric fluorescent dye. It shifts its excitation peak from 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound). By calculating the F₃₄₀/F₃₈₀ ratio, the assay internally corrects for uneven dye loading, cell thickness, and photobleaching, creating a highly trustworthy, self-validating system for real-time Ca²⁺ flux.

  • Cell Loading: Incubate target cells expressing the RyR isoform of interest with 2 µM Fura-2 AM for 30 minutes at 37°C.

    • Expert Insight: The acetoxymethyl (AM) ester masks the dye's polarity, allowing it to permeate the lipid bilayer. Once inside, endogenous cytosolic esterases cleave the AM group, trapping the active, Ca²⁺-sensitive fluorophore inside the cell.

  • Baseline Acquisition: Wash cells to remove extracellular dye. Excite alternately at 340 nm and 380 nm, capturing emission at 510 nm to establish a stable baseline ratio.

  • Compound Incubation: Perfuse the cells with the test compounds (Dantrolene or N-I-3-MB).

  • Stimulation (CICR Trigger): Introduce 10 mM Caffeine. Caffeine drastically lowers the threshold for Calcium-Induced Calcium Release (CICR).

    • Data Interpretation: Dantrolene will blunt the caffeine-induced fluorescence spike by inhibiting the channel. Conversely, N-I-3-MB will either induce a spontaneous Ca²⁺ leak prior to caffeine addition or alter the decay kinetics of the caffeine spike, confirming its role as a modulator.

Conclusion & Strategic Application

Benchmarking N-isopropyl-3-methylbenzamide against Dantrolene reveals a stark divergence in both species selectivity and mechanism of action. While Dantrolene is an essential tool for identifying RyR1/RyR3 inhibition and cytoprotection [3], N-I-3-MB provides a structural starting point for developing species-selective allosteric modulators.

For drug development professionals, utilizing the orthogonal [³H]ryanodine and Fura-2 AM assays ensures that any observed modulation is validated both structurally (channel conformation) and functionally (calcium flux).

References
  • Insecticide Compositions (EP2484209A1). Google Patents.
  • Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity . Journal of Biological Chemistry (PubMed - NIH). Available at:[Link]

  • The cytoprotective effects of dantrolene: a ryanodine receptor antagonist . PubMed - NIH. Available at: [Link]

The Definitive Guide to Using N-isopropyl-3-methylbenzamide as a Negative Control in PARP Assays

Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous landscape of drug development and chemical biology, target validation relies heavily on the use of structurally matched negative controls. Observing a cellular phenotype upon the application of a small molecule inhibitor is insufficient to prove target engagement; researchers must demonstrate that the phenotype is driven by the specific inhibition of the target, rather than off-target toxicity or scaffold-specific artifacts.

This guide provides an objective, in-depth analysis of N-isopropyl-3-methylbenzamide (N-iPr-3-MBA) , the premier structurally matched negative control for the classic Poly(ADP-ribose) polymerase (PARP) inhibitor, 3-methylbenzamide (3-MBA) .

Mechanistic Causality: The Structural Logic of PARP Control Design

To understand why N-iPr-3-MBA is the ideal negative control, we must examine the causality of PARP-1 inhibition at the atomic level [1].

PARP-1 is a nuclear enzyme that catalyzes the transfer of ADP-ribose units from NAD+ to target proteins, playing a critical role in DNA damage repair. First-generation PARP inhibitors, such as 3-MBA, were designed to competitively bind to the nicotinamide-binding pocket of the PARP-1 catalytic domain.

The Essential Hydrogen Bond Network

The binding of 3-MBA to PARP-1 is strictly dependent on its primary amide group. The unsubstituted –NH₂ of the amide acts as a critical hydrogen bond donor, interacting directly with the backbone carbonyl of Gly863 and the side chain hydroxyl of Ser904 within the active site [2].

The Design of the Negative Control

To create a self-validating experimental system, a negative control must possess identical physicochemical properties (lipophilicity, molecular weight, cell permeability) to the active probe, but completely lack target binding affinity.

N-isopropyl-3-methylbenzamide achieves this through a precise structural modification:

  • Loss of H-Bond Donor: Alkylating the primary amide nitrogen with an isopropyl group removes the essential hydrogen atom required to bond with Gly863 and Ser904.

  • Steric Clash: The bulky N-isopropyl group introduces severe steric hindrance within the narrow, highly conserved nicotinamide pocket, physically preventing the benzamide core from adopting the required binding conformation.

G cluster_active Active Inhibitor Pathway cluster_control Negative Control Pathway A 3-Methylbenzamide (3-MBA) B Primary Amide (Unsubstituted) A->B C H-Bonds with Gly863 & Ser904 B->C Fits NAD+ pocket D PARP-1 Inhibition (Active) C->D E N-isopropyl-3-methylbenzamide (N-iPr-3-MBA) F N-Isopropyl Amide (Steric Bulky) E->F G Loss of H-Bond Donor & Steric Clash F->G Clashes in pocket H No PARP-1 Inhibition (Inactive) G->H

Figure 1: Structural logic and mechanistic pathways comparing the active PARP inhibitor (3-MBA) with its matched negative control (N-iPr-3-MBA).

Comparative Performance Data

When utilizing N-iPr-3-MBA in experimental workflows, researchers must establish a baseline of its inactivity compared to 3-MBA. The table below synthesizes the quantitative performance metrics of both compounds in standard biochemical and cellular assays [1, 3].

Parameter3-Methylbenzamide (Active Probe)N-isopropyl-3-methylbenzamide (Negative Control)
Target(s) PARP-1, PARP-2None (Inactive analog)
In Vitro PARP-1 IC₅₀ ~10 - 30 µM> 1,000 µM (No measurable inhibition)
Amide Hydrogen Bond Donor Yes (–NH₂)No (–NH-iPr)
Steric Profile in Active Site Complementary to NAD+ pocketSevere steric clash
Cellular PARylation (Post-H₂O₂) Strongly suppressedUnaffected (Wild-type levels)
Cellular NAD+ Depletion PreventedOccurs normally (due to active PARP)

Interpretation: If a cellular phenotype (e.g., changes in gene expression, cell death, or metabolic shifts) occurs in cells treated with 3-MBA but also occurs in cells treated with N-iPr-3-MBA, the phenotype is an off-target artifact of the benzamide scaffold, not a PARP-dependent mechanism.

Experimental Methodologies & Protocols

To ensure a self-validating system, both the active inhibitor and the negative control must be run in parallel under identical conditions. Below are the field-proven protocols for validating PARP target engagement.

Protocol A: Cellular PARylation Assay (Western Blot)

This assay measures the accumulation of poly(ADP-ribose) (PAR) polymers in cells following DNA damage, proving that the negative control does not interfere with intracellular PARP activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or U2OS cells in 6-well plates at

    
     cells/well. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Pre-treatment: Treat cells with Vehicle (0.1% DMSO), 3-MBA (1 mM), or N-iPr-3-MBA (1 mM) for 1 hour prior to DNA damage induction. (Note: High concentrations are required for first-generation benzamides).

  • DNA Damage Induction: Add 500 µM H₂O₂ to the culture media for exactly 10 minutes to induce rapid DNA single-strand breaks and hyperactivate PARP-1.

  • Cell Lysis: Wash cells immediately with ice-cold PBS. Lyse in RIPA buffer supplemented with protease inhibitors and 1 µM of a potent PARG inhibitor (to prevent PAR polymer degradation during lysis).

  • Immunoblotting: Resolve 20 µg of protein lysate on a 4-12% SDS-PAGE gel. Transfer to a PVDF membrane and probe with an anti-PAR monoclonal antibody (e.g., clone 10H).

  • Validation: The N-iPr-3-MBA lane must show a heavy PAR smear identical to the Vehicle control, while the 3-MBA lane should show a near-complete absence of PARylation.

Protocol B: In Vitro PARP-1 Colorimetric Activity Assay

This cell-free assay isolates the direct enzymatic kinetics, removing variables like cell permeability.

Step-by-Step Methodology:

  • Plate Preparation: Use a 96-well plate pre-coated with histones.

  • Reaction Mixture: Add recombinant human PARP-1 enzyme (0.5 U/well) to the assay buffer containing activated DNA (to stimulate PARP-1).

  • Inhibitor Incubation: Add serial dilutions of 3-MBA and N-iPr-3-MBA (ranging from 1 µM to 2 mM). Incubate for 10 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding a mix of NAD+ and biotinylated-NAD+. Incubate for 30 minutes.

  • Detection: Wash the plate, add Streptavidin-HRP, and develop with TMB substrate. Read absorbance at 450 nm. Calculate the IC₅₀ using non-linear regression.

Workflow Step1 1. Cell Culture & Pre-treatment (Vehicle 3-MBA N-iPr-3-MBA) Step2 2. Induce DNA Damage (500 µM H2O2 for 10 min) Step1->Step2 Step3 3. Cell Lysis & Protein Extraction (Include PARG Inhibitors) Step2->Step3 Step4 4. SDS-PAGE & Western Blotting (Probe with Anti-PAR antibody) Step3->Step4 Step5 5. Data Analysis (Confirm N-iPr-3-MBA inactivity) Step4->Step5

Figure 2: Standardized experimental workflow for validating PARP target engagement using matched controls.

Conclusion & Best Practices

For drug development professionals, the integrity of preclinical data is paramount. The use of small molecule inhibitors without their matched negative controls is a leading cause of reproducibility failures in literature [3].

When utilizing 3-methylbenzamide to interrogate PARP biology, N-isopropyl-3-methylbenzamide is non-negotiable. By actively demonstrating that the N-isopropyl analog fails to replicate the biological effects of 3-MBA, researchers provide authoritative, self-validating proof that their observed phenotypes are genuinely driven by PARP inhibition, rather than the lipophilic or electrophilic properties of the benzamide scaffold itself.

References

  • Schulz, P., et al. (2012). "Chemical PARP Inhibition Enhances Growth of Arabidopsis and Reduces Anthocyanin Accumulation and the Activation of Stress Protective Mechanisms." PLOS ONE. Available at:[Link] [1]

  • Rizzolio, F., et al. (2023). "Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors." bioRxiv. Available at:[Link] [2]

  • Knezevic, C. E., et al. (2016). "Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets." Molecular & Cellular Proteomics. Available at:[Link] [3]

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-isopropyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Foundational Principles: Understanding the "Why" Behind the "How"

The disposal protocol for any chemical is dictated by its inherent physical, chemical, and toxicological properties. For N-isopropyl-3-methylbenzamide, a substituted benzamide, we must consider its potential hazards, environmental fate, and reactivity.

Chemical Profile of N-isopropyl-3-methylbenzamide:

PropertyValue/InformationImplication for Disposal
Molecular Formula C₁₁H₁₅NO[1]The presence of nitrogen and an aromatic ring suggests that incineration should be carried out under controlled conditions to avoid the formation of nitrogen oxides (NOx).
Physical State SolidAs a solid, it is less likely to become airborne compared to a volatile liquid, but dust can still be generated during handling.
Solubility Insoluble in water[2]Low water solubility implies that it will persist in aquatic environments if not disposed of correctly. It should not be disposed of down the drain.[3][4]
Toxicity Harmful if swallowed. May cause skin and eye irritation.This acute toxicity is a primary driver for classifying it as a hazardous waste. Direct contact and ingestion must be avoided.
Environmental Fate No specific data on persistence and degradability for this exact compound is readily available. However, benzamide structures can be persistent in the environment.A conservative approach, assuming persistence, is warranted. Disposal methods should aim for complete destruction.

The core principle of responsible disposal is to prevent the release of potentially harmful substances into the environment.[3] This is achieved by designating chemical waste for destruction by a licensed and approved waste disposal facility.

Regulatory Landscape: Navigating EPA and RCRA Guidelines

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6] A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one or more of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[5]

N-isopropyl-3-methylbenzamide is not a specifically "listed" waste.[7][8][9] Therefore, a hazardous waste determination must be made based on its characteristics. Based on its known properties, it does not meet the criteria for ignitability, corrosivity, or reactivity. However, its classification as "harmful if swallowed" suggests that it could be considered toxic. In the absence of specific leaching data (Toxicity Characteristic Leaching Procedure - TCLP), a conservative approach is to manage it as a hazardous waste.

This proactive classification ensures the highest level of safety and regulatory compliance.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for the collection, storage, and disposal of N-isopropyl-3-methylbenzamide waste.

Step 1: Segregation and Collection at the Point of Generation

The foundation of safe chemical waste management is proper segregation.[10][11]

  • Dedicated Waste Container: Designate a specific, clearly labeled container for N-isopropyl-3-methylbenzamide waste. The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap).[3][4]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "N-isopropyl-3-methylbenzamide," and the date accumulation started.[12]

  • Incompatible Wastes: Do not mix N-isopropyl-3-methylbenzamide waste with other waste streams, especially strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.[10][13]

Step 2: Secure Interim Storage

Proper storage of the accumulated waste is crucial to prevent accidents and exposure.

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[4]

  • Container Integrity: Ensure the container is always sealed when not in use and is in good condition.[3][4]

Step 3: Arranging for Disposal with a Licensed Vendor

The final step is to transfer the waste to a licensed hazardous waste disposal company.

  • Waste Manifesting: Your institution's Environmental Health and Safety (EHS) department will coordinate with a licensed hazardous waste transporter. A hazardous waste manifest, a legal document that tracks the waste from "cradle-to-grave," must be completed.[14][15]

  • Lab Packing: For small quantities of various chemicals, a "lab pack" is often used for disposal.[16][17] This involves placing the small, labeled container of N-isopropyl-3-methylbenzamide into a larger drum filled with an inert absorbent material.[16]

  • Final Treatment: The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration at a permitted hazardous waste facility. This process ensures the complete destruction of the compound.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-isopropyl-3-methylbenzamide.

DisposalWorkflow cluster_generation At the Point of Generation cluster_storage Interim Storage in the Lab cluster_disposal Final Disposal Process start Experiment Complete: N-isopropyl-3-methylbenzamide waste generated collect Collect in a dedicated, compatible, and labeled waste container start->collect segregate Segregate from incompatible wastes collect->segregate store Store in a designated satellite accumulation area with secondary containment segregate->store seal Keep container sealed when not in use store->seal contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup seal->contact_ehs manifest EHS prepares hazardous waste manifest contact_ehs->manifest transport Licensed transporter collects the waste manifest->transport incinerate High-temperature incineration at a permitted facility transport->incinerate

Caption: Disposal workflow for N-isopropyl-3-methylbenzamide.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of N-isopropyl-3-methylbenzamide is not merely a procedural task but a reflection of a laboratory's commitment to safety, ethical research, and environmental stewardship. By understanding the chemical's properties, adhering to regulatory guidelines, and following a systematic disposal protocol, researchers can ensure that their scientific pursuits do not come at the cost of environmental integrity.

References

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Management of Waste. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.
  • Hazardous Waste Listings. (2023, August 9). U.S. Environmental Protection Agency.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Digianantonio, K. M., Glover, S. A., Johns, J. P., & Rosser, A. A. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 9(11), 4116–4126.
  • U List of Hazardous Wastes. Minnesota Pollution Control Agency.
  • A Checklist For Packing & Shipping Hazardous Waste. (2024, July 31). Hazardous Waste Experts.
  • Al-Jalal, A. M. (1990). Thermal and photochemical behaviour of N-(α-morpholinobenzyl)-benzamide and N-(α-methoxybenzyl) benzamide. Journal of the Chemical Society, Perkin Transactions 1, 411-414.
  • How to Ship Hazardous Waste Samples. (2021, April 19). Lion Technology.
  • The Basics of Transporting Hazardous Chemical Waste. (2019, November 25). Environmental Marketing Services.
  • Hazardous Waste Manifest Information. California Department of Toxic Substances Control.
  • Lab Pack Regulations, Requirements, & Guidelines. (2025, November 26). MLI Environmental.
  • EPA Hazardous Waste Code. U.S. Environmental Protection Agency.
  • Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas.
  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.
  • Chemical Comp
  • Safety Data Sheet - 3-Amino-N-methylbenzamide. (2024, November 29). TCI Chemicals.
  • RCRA Information Brochure. (2013, January 14). U.S. Environmental Protection Agency.
  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
  • How could you convert N-methylbenzamide to the following compounds? d. benzyl alcohol. Pearson.
  • How could you convert N-methylbenzamide to the following compounds? c.
  • N-isopropyl-3-methylbenzamide. PubChem.
  • 4-Amino-N-isopropyl-3-methylbenzamide. Sigma-Aldrich.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.
  • Chemical Compatibility D
  • Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. (2018, August 15). Chemical Research in Toxicology.
  • Solvent Miscibility Table. MilliporeSigma.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2009). Arkivoc, 2009(11), 187-201.
  • Amines. NCERT.
  • 4-isopropyl-N-(4-methylbenzyl)benzamide solubility issues and solutions. Benchchem.
  • Direct Final Rule Clarifies RCRA Regs, Creates Confusion. (2023, September 18).
  • 2-amino-N-isopropylbenzamide. (2022, November 16). Agriculture and Environment Research Unit (AERU).
  • N, N-Diethyl-3-methylbenzamide (DEET) Toxicological Summary. (2013, September 30). Minnesota Department of Health.

Sources

Personal protective equipment for handling N-isopropyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic system. To build a truly safe operational environment, researchers must understand the causality behind a chemical's behavior.

Below is the comprehensive, step-by-step standard operating procedure (SOP) and hazard mitigation guide for handling N-isopropyl-3-methylbenzamide [1] and its functionalized derivatives (e.g., 4-amino-N-isopropyl-3-methylbenzamide)[2].

Mechanistic Hazard Profile & Causality

N-isopropyl-3-methylbenzamide is a critical building block in the synthesis of agrochemicals, TRP channel modulators, and novel therapeutics[1]. As a solid crystalline powder, its primary physical hazard lies in dust aerosolization .

Chemically, the molecular structure features a lipophilic isopropyl group attached to an amide core. This lipophilicity increases the compound's partition coefficient (LogP), allowing it to readily penetrate the lipid bilayers of the stratum corneum if dermal exposure occurs. Furthermore, the compound is classified under Storage Class 11 (Combustible Solids)[3], meaning it must be kept away from strong oxidizing agents.

According to aggregated GHS classifications[2], the compound presents the following systemic hazards:

  • H302 (Acute Tox. 4): Harmful if swallowed.

  • H315 (Skin Irrit. 2): Causes skin irritation.

  • H319 (Eye Irrit. 2): Causes serious eye irritation.

  • H335 (STOT SE 3): May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix

To counteract these specific hazards, your PPE must act as a self-validating barrier system. We do not just wear gloves; we select the right polymer based on the chemical's specific solvation and penetration properties.

Quantitative Hazard Data (GHS)Route of ExposurePPE RequirementMaterial Specification & Causality
Acute Tox. 4 (H302) IngestionFace Shield / MaskPrevents accidental hand-to-mouth particulate transfer during bulk weighing.
Skin Irrit. 2 (H315) DermalGloves & Lab CoatNitrile (≥0.11 mm): Provides superior chemical resistance against lipophilic amides compared to standard latex.
Eye Irrit. 2 (H319) OcularSafety GogglesANSI Z87.1: Must be tight-fitting to block airborne micro-dust from reaching the cornea.
STOT SE 3 (H335) InhalationFume Hood / RespiratorN95/P100: Required if handled outside a hood to block inhalation of crystalline dust that triggers respiratory distress.

Step-by-Step Operational Protocol: Solubilization and Handling

When handling dry powders with respiratory hazards (H335), every protocol must be designed to prevent the generation of micro-particulates[2].

Step 1: Environmental Preparation

  • Ensure the chemical fume hood is fully operational with a face velocity of at least 80–100 feet per minute (fpm).

  • Clear the workspace of unnecessary clutter to prevent accidental spills during the transfer process.

Step 2: Anti-Static Weighing

  • The Causality: Organic powders often accumulate static charge, causing them to "jump" off spatulas and aerosolize into the breathing zone.

  • Action: Use an anti-static gun (ionizer) on the weigh boat prior to dispensing. Slowly transfer the N-isopropyl-3-methylbenzamide using a grounded, stainless-steel micro-spatula.

Step 3: In-Situ Solubilization

  • The Causality: Transporting dry, highly active powders across the lab increases the risk of contamination.

  • Action: Solubilize the powder directly within the fume hood. Add your primary solvent (e.g., DMSO or Ethanol) directly to the weigh vessel or transfer vial to wet the powder immediately, permanently eliminating the inhalation risk.

Spill Response & Decontamination Workflow

If a spill occurs, the protocol must immediately pivot to containment without exacerbating aerosolization.

Step 1: Isolation & Containment

  • Immediately halt work. If the spill is outside the hood, ensure your N95/P100 respirator is secure.

  • Critical Rule:Do NOT dry sweep. Dry sweeping forcefully aerosolizes the irritant into the air.

Step 2: Wet Decontamination

  • Cover the spilled powder with a damp absorbent towel (lightly soaked in 70% Ethanol or water) to trap the particulates.

  • Gently wipe the area inward from the edges to prevent spreading the compound.

Step 3: Secondary Cleaning

  • Wash the contaminated surface with a mild detergent and water to remove any residual lipophilic residue.

Workflow Visualization

Handling_Workflow Hazard Hazard Assessment (H302, H315, H319, H335) PPE Don PPE Matrix (Nitrile, Goggles, Lab Coat) Hazard->PPE Proceed Hood Execute in Chemical Fume Hood (Face Velocity >80 fpm) PPE->Hood Setup Weigh Anti-Static Weighing & Solubilization (DMSO/EtOH) Hood->Weigh Execute Spill Particulate Spill Detected? Weigh->Spill Monitor Contain Wet Containment (Do NOT Dry Sweep) Spill->Contain Yes Waste Dispose as Solid/Liquid Hazardous Waste Spill->Waste No Decon Decontaminate Surface (70% EtOH Wipe) Contain->Decon Neutralize Decon->Waste Collect

Workflow for the safe handling and spill decontamination of N-isopropyl-3-methylbenzamide.

Waste Disposal Plan

Proper disposal ensures environmental compliance and downstream safety for waste-handling personnel[3].

  • Solid Waste: Dispose of all contaminated weigh boats, spatulas, gloves, and spill-cleanup materials in a sealed, clearly labeled solid hazardous waste container.

  • Liquid Waste: Solutions containing N-isopropyl-3-methylbenzamide should be collected in a designated non-halogenated organic waste carboy (unless combined with halogenated solvents during your specific assay).

References

  • National Center for Biotechnology Information (NCBI). "N-isopropyl-3-methylbenzamide | C11H15NO | CID 248156 - PubChem." nih.gov. 1

  • National Center for Biotechnology Information (NCBI). "4-amino-3-methyl-N-(propan-2-yl)benzamide | C11H16N2O | CID 16773446 - PubChem." nih.gov. 2

  • Sigma-Aldrich. "4-Amino-N-isopropyl-3-methylbenzamide AldrichCPR." sigmaaldrich.com. 3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.